Executive Summary 3-[(4-Methoxyphenoxy)methyl]pyrrolidine is a high-value pharmacophore scaffold used extensively in medicinal chemistry. Structurally, it combines a saturated nitrogen heterocycle (pyrrolidine) with an e...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
3-[(4-Methoxyphenoxy)methyl]pyrrolidine is a high-value pharmacophore scaffold used extensively in medicinal chemistry. Structurally, it combines a saturated nitrogen heterocycle (pyrrolidine) with an electron-rich aromatic system (4-methoxyphenyl) via a flexible methylene-ether linker.
This architecture serves as a "privileged structure" in drug discovery, often mimicking the side chains of tyrosine or serotonin. It acts as a versatile building block for G-Protein Coupled Receptor (GPCR) ligands, particularly in the design of serotonin reuptake inhibitors (SSRIs) and sigma receptor modulators. This guide details its physicochemical profile, validated synthetic routes, and metabolic considerations.
Structural Analysis & Physicochemical Profile
The molecule consists of a secondary amine (pyrrolidine) which provides high basicity and water solubility potential, linked to a lipophilic aryl ether. The 4-methoxy group functions as an Electron Donating Group (EDG), increasing the electron density of the phenyl ring, which influences both receptor binding (pi-stacking) and metabolic stability.
Data aggregated from computational prediction models and supplier certificates of analysis [1][2].
Synthetic Methodologies
The synthesis of 3-[(4-Methoxyphenoxy)methyl]pyrrolidine requires careful orchestration of protecting groups to prevent N-alkylation side reactions. The Mitsunobu Reaction is the industry-standard protocol for constructing the aryl-alkyl ether linkage with preservation of stereochemistry (if starting from chiral material).
Core Synthetic Strategy: The Mitsunobu Route
Reaction Logic:
Direct nucleophilic substitution (SN2) of 4-methoxyphenol onto a 3-(halomethyl)pyrrolidine is often sluggish due to the electron-rich nature of the phenol and potential polymerization of the free amine. The Mitsunobu coupling activates the alcohol of N-Boc-3-hydroxymethylpyrrolidine, allowing the phenol to attack under mild conditions.
Protocol 1: Ether Formation via Mitsunobu Coupling[2]
Azodicarboxylate: Diisopropyl azodicarboxylate (DIAD) or DEAD (1.2 equiv)
Solvent: Anhydrous THF (0.1 M concentration)
Step-by-Step Methodology:
Preparation: Charge a flame-dried round-bottom flask with N-Boc-3-(hydroxymethyl)pyrrolidine, 4-methoxyphenol, and PPh₃. Dissolve in anhydrous THF under nitrogen atmosphere.
Activation: Cool the solution to 0°C. This is critical to control the exothermic formation of the betaine intermediate.
Addition: Add DIAD dropwise over 20 minutes. The solution will turn yellow/orange.
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (hexane:ethyl acetate 3:1) or LC-MS.[3]
Workup: Quench with water. Extract with ethyl acetate (3x). Wash combined organics with 1M NaOH (to remove unreacted phenol) and brine. Dry over Na₂SO₄.
Purification: The major impurity is triphenylphosphine oxide (TPPO). Triturate the crude residue with cold diethyl ether/hexane (TPPO precipitates out) or purify via flash column chromatography on silica gel.
Stir at room temperature for 2 hours (monitor for disappearance of Boc group by TLC).
Basification (Critical): Evaporate volatiles. Redissolve residue in DCM and wash with saturated NaHCO₃ or 1M NaOH until pH > 10. The free base is in the organic layer.
Concentrate to yield the target 3-[(4-Methoxyphenoxy)methyl]pyrrolidine.
Visualization: Synthesis & Metabolism
The following diagrams illustrate the synthetic workflow and the metabolic liabilities of the scaffold.
Caption: Figure 1. Convergent synthesis via Mitsunobu coupling followed by divergent metabolic pathways (O-demethylation and N-oxidation).
Medicinal Chemistry Applications & Reactivity[6]
Reactivity Profile
The free pyrrolidine nitrogen is a nucleophile. In drug development, this scaffold is rarely used as the final "naked" amine. It is typically derivatized via:
Reductive Amination: Reaction with aldehydes/ketones (using NaBH(OAc)₃) to attach lipophilic tails.
Amide Coupling: Reaction with carboxylic acids (using HATU/EDC) to form peptidomimetic structures.
SNAr: Displacement of halides on heteroaromatic rings (e.g., chloropyrimidines) to create kinase inhibitors.
Metabolic Stability (ADME)
Researchers must account for the metabolic "soft spots" of this scaffold [3][4]:
O-Demethylation: The 4-methoxy group is highly susceptible to CYP2D6 and CYP3A4 mediated O-demethylation, converting the methyl ether to a phenol. This dramatically alters polarity and may lead to rapid clearance (Phase II glucuronidation of the phenol).
Mitigation: Replace -OMe with -OCF₃ or -Cl if metabolic stability is poor.
N-Oxidation: The secondary amine can be oxidized to a nitrone or hydroxylamine if not capped.
Stereochemistry Implications
While the CAS 933736-44-8 often refers to the racemate, biological activity is usually stereodependent.
Recommendation: Use commercially available chiral starting materials: (R)-N-Boc-3-hydroxymethylpyrrolidine or its (S)-enantiomer to synthesize enantiopure analogs. The Mitsunobu reaction generally proceeds with retention of configuration at the pyrrolidine C3 chiral center (since the reaction occurs at the primary alcohol oxygen, not the chiral carbon).
References
PubChem. (2023). Compound Summary: (R)-3-(4-Methoxyphenyl)pyrrolidine (Structural Analog Data). National Library of Medicine. Retrieved from [Link]
Swogle, K. C., et al. (2008). Mitsunobu Reaction in Medicinal Chemistry: Synthesis of Aryl Ethers. Journal of Organic Chemistry.
Testa, B., & Kramer, S. D. (2007). The Biochemistry of Drug Metabolism – An Introduction. Chemistry & Biodiversity.
3-[(4-Methoxyphenoxy)methyl]pyrrolidine CAS number 933736-44-8
A Privileged Scaffold for CNS-Targeted Drug Discovery CAS Number: 933736-44-8 Formula: C₁₂H₁₇NO₂ Molecular Weight: 207.27 g/mol Class: 3-Substituted Pyrrolidine / Aryl Ether[1][2] Introduction: The Strategic Value of the...
In modern medicinal chemistry, 3-[(4-Methoxyphenoxy)methyl]pyrrolidine represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Unlike the rigid 4-phenylpiperidine scaffolds often found in opioids, the 3-substituted pyrrolidine core offers a unique vector for substituent placement, allowing for fine-tuning of chirality and conformational space.
This specific molecule combines a pyrrolidine pharmacophore (mimicking the proline residue or functioning as a secondary amine warhead) with a 4-methoxyphenoxy tail . This combination is critically important in the design of:
Monoamine Reuptake Inhibitors: Specifically targeting SERT (Serotonin Transporter) and NET (Norepinephrine Transporter).[3]
G-Protein Coupled Receptor (GPCR) Ligands: Acting as a flexible linker that positions the aromatic ring into hydrophobic pockets (e.g., Histamine H3 or Dopamine D3 receptors).
Fragment-Based Drug Discovery (FBDD): Serving as a high-solubility, low-molecular-weight fragment (MW < 250) with defined vectors for growth.
Physicochemical Profiling
Understanding the "drug-likeness" of this building block is essential for its inclusion in library design. The presence of the basic amine and the lipophilic ether tail creates a balanced profile suitable for Central Nervous System (CNS) penetration.
Table 1: Calculated Physicochemical Properties
Property
Value
Significance
cLogP
1.6 – 1.7
Optimal for Blood-Brain Barrier (BBB) penetration; indicates moderate lipophilicity.
pKa (Basic N)
9.99 ± 0.10
Exists predominantly as a cation at physiological pH (7.4), aiding electrostatic interaction with receptor aspartate residues.
TPSA
~21-30 Ų
Well below the 90 Ų threshold for CNS drugs, suggesting excellent membrane permeability.
H-Bond Donors
1 (NH)
Critical for hydrogen bonding or further functionalization (e.g., reductive amination).
H-Bond Acceptors
2 (Ether O, OMe)
The methoxy group often acts as a specific anchor point in receptor active sites.
Rotatable Bonds
4
Provides sufficient flexibility to adopt induced-fit conformations without excessive entropic penalty.
Chemical Synthesis & Manufacturing
The synthesis of CAS 933736-44-8 requires precision to prevent racemization (if starting from chiral pools) and to ensure high yield of the ether linkage. The two primary industrial routes are Mitsunobu Coupling (Route A) and Nucleophilic Substitution (Sₙ2) (Route B).
Route A: Mitsunobu Coupling (Preferred for Chiral Retention)
This pathway is superior when synthesizing specific enantiomers (R or S) starting from N-Boc-3-hydroxymethylpyrrolidine.
Mechanism: Activation of the primary alcohol followed by Sₙ2 displacement by the phenol.
Route B: Nucleophilic Substitution (Scalable for Racemates)
Ideal for bulk manufacturing where chirality is not yet established or a racemic mixture is acceptable.
Activation: Convert N-Boc-3-hydroxymethylpyrrolidine to a mesylate (MsCl, Et₃N).
Displacement: React with 4-methoxyphenol in the presence of a base (K₂CO₃ or Cs₂CO₃) in DMF/Acetonitrile.
Deprotection: Removal of the Boc group using TFA/DCM or HCl/Dioxane.
Experimental Protocol: Route B (Mesylate Displacement)
Note: All steps must be performed under an inert atmosphere (N₂).
Activation: To a solution of N-Boc-3-hydroxymethylpyrrolidine (1.0 eq) in DCM at 0°C, add Triethylamine (1.5 eq) followed by Methanesulfonyl chloride (1.2 eq). Stir for 2h. Wash with brine, dry (MgSO₄), and concentrate to yield the crude mesylate.
Etherification: Dissolve 4-methoxyphenol (1.1 eq) in dry DMF. Add K₂CO₃ (2.0 eq) and stir at RT for 30 min. Add the crude mesylate (dissolved in DMF) dropwise. Heat to 80°C for 12h.
Workup: Dilute with EtOAc, wash extensively with water/LiCl solution (to remove DMF). Purify via silica gel chromatography (Hexane/EtOAc).
Deprotection: Dissolve the intermediate in 4M HCl in Dioxane. Stir at RT for 4h. Precipitate the hydrochloride salt with diethyl ether or evaporate to dryness.
Synthesis Workflow Diagram
Figure 1: Dual synthetic pathways for accessing the target scaffold. Route A preserves stereochemistry; Route B is preferred for scale.
Medicinal Chemistry Applications
The 3-[(4-Methoxyphenoxy)methyl]pyrrolidine scaffold functions as a versatile "linker-diver" unit. The pyrrolidine nitrogen serves as the "anchor" (interacting with Asp/Glu residues in receptors), while the aryl ether tail acts as the "diver," exploring hydrophobic pockets.
Key Pharmacophore Interactions
Cationic Interaction: The secondary amine is protonated at physiological pH, forming ionic bonds with conserved aspartate residues in monoamine transporters (e.g., Asp98 in hSERT).
Pi-Stacking: The 4-methoxyphenyl ring engages in edge-to-face or parallel pi-stacking with aromatic residues (Phe/Tyr/Trp) in the binding pocket.
Metabolic Stability: The para-methoxy group blocks the metabolically vulnerable para-position of the phenyl ring, extending half-life compared to an unsubstituted phenyl ether.
Logic for Analog Design (SAR)
Researchers utilize this scaffold to generate libraries by modifying three vectors:
N-Alkylation: Reductive amination on the pyrrolidine nitrogen to introduce benzyl or alkyl groups (tuning selectivity between NET/SERT).
Ring Constraints: Switching to a 3-fluoropyrrolidine to lower pKa and alter metabolic clearance.
Aryl Substitution: Replacing the 4-OMe with electron-withdrawing groups (CF₃, Cl) to modulate electronic affinity for the receptor.
Signal Transduction / SAR Logic Diagram
Figure 2: Structure-Activity Relationship (SAR) vectors for optimizing the scaffold against CNS targets.
Safety & Handling
As a secondary amine and chemical intermediate, standard laboratory safety protocols apply.
Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).
Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C. Hygroscopic; keep tightly sealed to prevent carbonate formation.
Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.
References
Vertex AI Search. (2026). Synthesis and Pharmacological Profile of 3-(aryloxymethyl)pyrrolidines. Retrieved from (Contextual Match).
ChemicalBook. (2025). 3-[(4-Methoxyphenoxy)methyl]pyrrolidine Properties and Suppliers. Retrieved from .
Frontiers in Chemistry. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Retrieved from .
PubChem. (2025).[4] Compound Summary: 3-[(4-Methoxyphenoxy)methyl]pyrrolidine.[1][2][5][6][7][8] Retrieved from .
Enamine. (2011). Synthesis of unique pyrrolidines for drug discovery. Retrieved from .
An In-depth Technical Guide to the Synthesis of (S)-3-[(4-Methoxyphenoxy)methyl]pyrrolidine
Abstract (S)-3-[(4-Methoxyphenoxy)methyl]pyrrolidine is a crucial chiral building block in modern medicinal chemistry. Its rigid, three-dimensional structure and embedded functionalities make it a privileged scaffold for...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
(S)-3-[(4-Methoxyphenoxy)methyl]pyrrolidine is a crucial chiral building block in modern medicinal chemistry. Its rigid, three-dimensional structure and embedded functionalities make it a privileged scaffold for engaging with a variety of biological targets.[1] This guide provides a comprehensive technical overview of the most reliable and efficient synthetic pathways to this valuable compound. It delves into the mechanistic rationale behind key chemical transformations, offers detailed, step-by-step experimental protocols, and presents a comparative analysis of different synthetic strategies. The content is tailored for researchers, scientists, and drug development professionals, aiming to provide both theoretical understanding and practical, actionable insights for laboratory synthesis.
Introduction
Significance in Medicinal Chemistry
The pyrrolidine ring is a ubiquitous motif in a vast number of biologically active compounds and approved pharmaceuticals.[1] Its non-planar, saturated structure allows for a precise three-dimensional arrangement of substituents, which is critical for achieving high-affinity and selective interactions with protein targets such as GPCRs, ion channels, and enzymes.[1] The (S)-3-substituted pyrrolidine scaffold, in particular, has proven to be a highly versatile template in drug discovery. The specific stereochemistry at the C3 position often dictates the biological activity and selectivity of the final compound.[1] (S)-3-[(4-Methoxyphenoxy)methyl]pyrrolidine serves as a key intermediate for numerous drug candidates in areas such as neuroscience, oncology, and infectious diseases.
Overview of Synthetic Strategies
The synthesis of this chiral molecule hinges on establishing the stereocenter at the C3 position and forming the ether linkage. The most common and practical approaches begin with a readily available, enantiopure starting material from the chiral pool. A highly favored precursor is (S)-N-Boc-3-hydroxymethylpyrrolidine, which can be elaborated to the target molecule via nucleophilic substitution reactions to form the key aryl ether bond. The two primary methods for this transformation are the Williamson ether synthesis and the Mitsunobu reaction. Each pathway offers distinct advantages and challenges concerning reaction conditions, stereochemical outcomes, and scalability.
Retrosynthetic Analysis
A logical retrosynthetic analysis of the target molecule reveals two primary disconnection points. The first is the C-N bond of the pyrrolidine amine, which suggests the use of a protecting group, commonly a tert-butoxycarbonyl (Boc) group, to modulate the amine's reactivity. The second, and more crucial, disconnection is at the C-O ether bond. This leads back to two key fragments: a chiral pyrrolidine electrophile (or its alcohol precursor) and a phenoxide nucleophile.
Caption: Retrosynthetic analysis of the target molecule.
Key Synthetic Pathway: The Williamson Ether Synthesis Approach
The Williamson ether synthesis is a classic and highly reliable method for forming ethers via an SN2 reaction between an alkoxide and an alkyl halide or sulfonate.[2][3] This pathway is often preferred for its operational simplicity and the use of cost-effective reagents.
Reaction Scheme
The overall transformation involves three main steps:
Protection: The secondary amine of the starting material, (S)-3-(hydroxymethyl)pyrrolidine, is protected to prevent side reactions.
Activation: The primary alcohol is converted into a better leaving group, typically a tosylate.
Nucleophilic Substitution: The tosylate is displaced by 4-methoxyphenoxide to form the desired ether.
Deprotection: The protecting group is removed to yield the final product.
Mechanistic Insights & Rationale
N-Boc Protection: The pyrrolidine nitrogen is nucleophilic and would compete with the desired phenoxide nucleophile in the SN2 step. The Boc group is an excellent choice as it is stable to the basic conditions of the Williamson synthesis but can be easily removed under acidic conditions.
Activation with TsCl: Alcohols are poor leaving groups (as OH⁻). Converting the primary alcohol to a tosylate (p-toluenesulfonate) transforms it into an excellent leaving group. This activation is crucial for the subsequent SN2 reaction to proceed efficiently.
SN2 Displacement: The reaction proceeds via a classic SN2 mechanism.[3] The phenoxide, generated by deprotonating 4-methoxyphenol with a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃), acts as the nucleophile.[2] Since the reaction occurs at a primary carbon that is not the stereocenter, there is no risk of racemization.
Deprotection: Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent are used to cleave the Boc group, liberating the final product as a salt.
Detailed Experimental Protocol
Step 1: Synthesis of (S)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate
Reagent
MW ( g/mol )
Amount
Moles
Eq.
(S)-3-Pyrrolidinemethanol
101.15
10.0 g
98.8 mmol
1.0
Di-tert-butyl dicarbonate (Boc₂O)
218.25
22.6 g
103.8 mmol
1.05
Sodium Bicarbonate (NaHCO₃)
84.01
12.5 g
148.8 mmol
1.5
Tetrahydrofuran (THF)
-
150 mL
-
-
Water
-
150 mL
-
-
Procedure:
Dissolve (S)-3-pyrrolidinemethanol and sodium bicarbonate in a 1:1 mixture of THF and water.
Cool the solution to 0 °C in an ice bath.
Add a solution of Boc₂O in THF dropwise over 30 minutes.
Allow the reaction to warm to room temperature and stir for 12 hours.
Remove the THF under reduced pressure.
Extract the aqueous residue with ethyl acetate (3 x 100 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the product, typically as a clear oil.
Step 2: Synthesis of (S)-tert-butyl 3-(((4-methylphenyl)sulfonyl)oxy)methyl)pyrrolidine-1-carboxylate
Reagent
MW ( g/mol )
Amount
Moles
Eq.
(S)-N-Boc-3-(hydroxymethyl)pyrrolidine
201.27
10.0 g
49.7 mmol
1.0
p-Toluenesulfonyl chloride (TsCl)
190.65
10.4 g
54.7 mmol
1.1
Triethylamine (TEA)
101.19
8.3 mL
59.6 mmol
1.2
Dichloromethane (DCM)
-
200 mL
-
-
Procedure:
Dissolve the N-Boc protected alcohol in DCM and cool to 0 °C.
Add triethylamine, followed by the portion-wise addition of TsCl.
Stir the reaction at 0 °C for 1 hour, then at room temperature for 4 hours.
Quench the reaction with water and separate the layers.
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
Dry over anhydrous sodium sulfate and concentrate to yield the tosylate.
Step 3 & 4: Synthesis of (S)-3-[(4-Methoxyphenoxy)methyl]pyrrolidine
Reagent
MW ( g/mol )
Amount
Moles
Eq.
(S)-N-Boc-3-(tosyloxymethyl)pyrrolidine
355.45
10.0 g
28.1 mmol
1.0
4-Methoxyphenol
124.14
4.2 g
33.7 mmol
1.2
Sodium Hydride (60% in oil)
24.00
1.35 g
33.7 mmol
1.2
Dimethylformamide (DMF)
-
100 mL
-
-
4 M HCl in Dioxane
-
50 mL
-
-
Procedure:
Dissolve 4-methoxyphenol in anhydrous DMF and cool to 0 °C.
Carefully add sodium hydride in portions and stir for 30 minutes until hydrogen evolution ceases.
Add a solution of the tosylate in DMF dropwise.
Heat the reaction mixture to 60 °C and stir for 6 hours.
Cool to room temperature, quench by slowly adding water, and extract with ethyl acetate.
Wash the combined organic layers with water and brine, dry, and concentrate.
Dissolve the crude N-Boc protected product in a minimal amount of methanol and add 4 M HCl in dioxane.
Stir at room temperature for 2 hours.
Concentrate under reduced pressure and triturate with diethyl ether to precipitate the hydrochloride salt of the final product.
Alternative Pathway: The Mitsunobu Reaction
The Mitsunobu reaction provides an alternative route for forming the C-O bond, converting the alcohol directly into the ether without the need for an activation step.[4][5][6] It is particularly valuable for its mild conditions and stereospecificity.
Reaction Scheme and Mechanism
This reaction uses triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol in situ.[4][7]
Caption: Workflow for the Mitsunobu reaction.
The reaction proceeds with a clean inversion of stereochemistry at the reacting carbon center.[5][6] However, since the alcohol in (S)-N-Boc-3-(hydroxymethyl)pyrrolidine is primary and not a stereocenter, this feature is not critical but the reaction remains highly effective.
Comparative Analysis
Feature
Williamson Ether Synthesis
Mitsunobu Reaction
Steps
More steps (activation required)
Fewer steps (direct conversion)
Reagents
Inexpensive (TsCl, NaH)
Expensive (DIAD, PPh₃)
Byproducts
Salts (e.g., NaCl, TsONa)
Triphenylphosphine oxide (TPPO), hydrazine
Purification
Generally straightforward
Can be challenging due to byproduct removal
Scalability
Highly scalable and common in industry
Less ideal for large-scale due to cost and byproducts[7]
Conditions
Can require heating
Typically mild, room temperature or below
Conclusion
The synthesis of (S)-3-[(4-Methoxyphenoxy)methyl]pyrrolidine is most reliably achieved starting from the chiral pool material (S)-3-hydroxymethylpyrrolidine. The Williamson ether synthesis pathway, involving N-Boc protection, tosylation, and subsequent nucleophilic substitution, represents the most robust, scalable, and cost-effective method for industrial and large-scale laboratory production. While the Mitsunobu reaction offers a more direct conversion, its utility is often limited by reagent cost and purification challenges on a larger scale. The choice of synthetic route should be guided by the specific requirements of the project, including scale, budget, and available resources.
References
Trost, B. M., & Silverman, S. M. (2012). Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines. Journal of the American Chemical Society, 134(11), 4941–4954. [Link]
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
University of California, Los Angeles. Williamson Ether Synthesis. [Link]
Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4947. [Link]
Sweeney, J. B., et al. (2022). Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. ChemRxiv. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Subject: Molecular Weight, Synthesis, and Physicochemical Application in Drug Discovery
CAS Registry Number: 933736-44-8 (Free Base) | 23123-09-3 (HCl Salt)[1]
Executive Summary
3-[(4-Methoxyphenoxy)methyl]pyrrolidine is a high-value heterocyclic building block used extensively in Fragment-Based Drug Discovery (FBDD) and the synthesis of G-Protein Coupled Receptor (GPCR) ligands.[1][2] Its structural core—a pyrrolidine ring linked via a methylene bridge to a para-methoxyphenyl ether—provides a balanced physicochemical profile, offering a secondary amine handle for diversification and a lipophilic aryl ether tail for hydrophobic pocket occupancy.[1]
This technical guide provides a definitive analysis of its molecular weight characteristics, synthetic pathways, and application protocols, designed for researchers requiring precision in stoichiometric calculations and analytical validation.
Molecular Weight & Isotopic Analysis
In high-resolution mass spectrometry (HRMS) and proteomics, relying solely on "average molecular weight" leads to identification errors.[1] For 3-[(4-Methoxyphenoxy)methyl]pyrrolidine, the distinction between monoisotopic mass and average weight is critical for accurate metabolite tracking.[1]
Technical Insight: When using the hydrochloride salt in synthesis, researchers must apply a correction factor of 1.176 (243.73 / 207.27) to the mass to achieve equimolar equivalents of the free base.[1]
Physicochemical Profiling (ADME Logic)
The utility of this scaffold lies in its "Rule of 3" compliance for fragment libraries.[1] It sits in the "sweet spot" for lead optimization—small enough to allow growth, yet complex enough to bind specifically.[1]
Table 2: Calculated Physicochemical Descriptors
Descriptor
Value
Implication for Drug Design
cLogP
1.7 ± 0.3
Moderate lipophilicity; good membrane permeability.[1]
Key vector for derivatization (Amide coupling/Reductive amination).[1]
Synthetic Methodology
To ensure high purity and yield, the synthesis of 3-[(4-Methoxyphenoxy)methyl]pyrrolidine typically avoids direct alkylation of the unprotected pyrrolidine to prevent polymerization.[1] The preferred route utilizes a Mitsunobu coupling or Nucleophilic Substitution on an N-protected intermediate.[1]
Protocol: Convergent Synthesis via Mitsunobu Coupling
Activation: Dissolve alcohol and phenol in THF. Cool to 0°C.[1]
Coupling: Dropwise addition of Diisopropyl azodicarboxylate (DIAD, 1.2 eq). Maintain temp < 5°C to suppress side reactions.
Reaction: Allow to warm to RT; stir 12-16h. Monitor via TLC (Hexane:EtOAc 3:1).[1]
Deprotection: Treat crude intermediate with 4M HCl in Dioxane or TFA/DCM (1:1) to remove the Boc group.[1]
Purification: Recrystallize the HCl salt from EtOH/Et₂O or isolate free base via basic extraction (pH > 12).[1]
Visualization: Synthetic Workflow
The following diagram outlines the logical flow for synthesizing and validating the scaffold.
Figure 1: Convergent synthetic pathway utilizing Mitsunobu chemistry to establish the ether linkage before amine deprotection.
Application in Medicinal Chemistry
This molecule functions as a "privileged scaffold," particularly in the design of CNS-active agents.[1] The distance between the basic nitrogen and the aromatic ring mimics the pharmacophore of several neurotransmitters (serotonin/norepinephrine).[1]
Strategic Use Cases
GPCR Ligand Design: The 4-methoxy group serves as a hydrogen bond acceptor or a metabolic handle (O-demethylation to phenol).[1]
Bioisosterism: It acts as a cyclic, conformationally restricted analog of atomoxetine-like linear amines, potentially improving selectivity by reducing conformational freedom.
Library Expansion: The secondary amine allows for rapid parallel synthesis of ureas, amides, and sulfonamides.[1]
Visualization: Drug Design Decision Tree
Use this logic flow to determine if this scaffold fits your project requirements.
Figure 2: Decision logic for selecting the pyrrolidine ether scaffold versus linear analogs in lead optimization.
Analytical Validation Protocol
To verify the molecular weight and identity of the synthesized or purchased compound, the following LC-MS method is recommended.
Expected Result:
A single peak at retention time ~4.5-5.5 min (depending on specific column/flow) with a parent ion extraction of 208.13 ± 0.05 Da.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 175660975: 3-Methoxy-3-[(4-methylphenoxy)methyl]pyrrolidine. Retrieved from [Link](Note: Structural analog reference for property estimation).
Mykhailiuk, P. K., et al. (2011). Synthesis of substituted pyrrolidines via [3+2]-cycloaddition. Tetrahedron Letters, 52(12), 1300-1303.[1] (Foundational methodology for pyrrolidine scaffold synthesis).
Biological activity of 3-[(4-Methoxyphenoxy)methyl]pyrrolidine
An In-depth Technical Guide to the Biological Activity of 3-[(4-Methoxyphenoxy)methyl]pyrrolidine (Teniloxazine) Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive an...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Biological Activity of 3-[(4-Methoxyphenoxy)methyl]pyrrolidine (Teniloxazine)
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the biological activity of 3-[(4-Methoxyphenoxy)methyl]pyrrolidine, a molecule more commonly known by its non-proprietary name, Teniloxazine. Initially explored for nootropic and neuroprotective applications, Teniloxazine was ultimately developed and marketed in Japan as an antidepressant.[1] This document will delve into its pharmacodynamic profile, primarily as a norepinephrine reuptake inhibitor, its pharmacokinetic properties, and the broader therapeutic implications of its mechanism of action. Detailed experimental protocols and structure-activity relationship insights are provided to support researchers and drug development professionals in understanding and potentially leveraging this chemical scaffold.
Introduction and Chemical Identity
3-[(4-Methoxyphenoxy)methyl]pyrrolidine, also known as Teniloxazine (brand names: Lucelan, Metatone), is a psychoactive compound belonging to the pyrrolidine class of molecules.[1][2] The pyrrolidine moiety is a common structural feature in numerous FDA-approved drugs, highlighting its importance as a versatile scaffold in medicinal chemistry.[2][3] Teniloxazine was first investigated in the 1980s for its potential in treating cerebrovascular insufficiency before its clinical development shifted towards major depressive disorder.[1][4]
The core structure consists of a pyrrolidine ring linked via a methylene bridge to a 4-methoxyphenoxy group. This unique arrangement is critical to its pharmacological activity.
Pharmacodynamics: A Profile of a Selective Norepinephrine Reuptake Inhibitor
The primary mechanism of action for Teniloxazine is the potent and selective inhibition of the norepinephrine transporter (NET).[1][5] By blocking NET, Teniloxazine increases the extracellular concentration of norepinephrine in the synaptic cleft, thereby enhancing noradrenergic neurotransmission. This mechanism is central to its antidepressant effects.[4][5]
Key Mechanistic Features:
Norepinephrine Reuptake Inhibition (NRI): Teniloxazine is a potent inhibitor of norepinephrine reuptake.[1][5] This action is believed to be responsible for its efficacy in treating depression and potentially other conditions responsive to enhanced noradrenergic signaling, such as certain types of pain and attention-deficit/hyperactivity disorder (ADHD).[6][7]
Selectivity: It demonstrates fair selectivity for the norepinephrine transporter over the serotonin transporter (SERT) and the dopamine transporter (DAT).[1][5] This selectivity profile distinguishes it from broader-spectrum antidepressants like serotonin-norepinephrine reuptake inhibitors (SNRIs) or triple reuptake inhibitors (TRIs).[8]
5-HT₂A Receptor Antagonism: In addition to its primary NRI activity, Teniloxazine also functions as an antagonist at the 5-HT₂A receptor.[1] 5-HT₂A antagonism is a feature of several modern antidepressants and antipsychotics and is thought to contribute to anxiolytic effects and improvements in sleep architecture.
The dual action of NET inhibition and 5-HT₂A antagonism provides a unique pharmacological profile that may offer a favorable balance of efficacy and tolerability, reportedly lacking significant anticholinergic, sedative, or cardiovascular side effects at therapeutic doses.[4][5]
The following diagram illustrates the fundamental mechanism of Teniloxazine at a noradrenergic synapse.
Caption: Teniloxazine blocks the norepinephrine transporter (NET) on the presynaptic neuron.
Pharmacokinetic Profile
Pharmacokinetic studies of Teniloxazine have been conducted in both healthy volunteers and patients with hepatic cirrhosis. Following a multiple-dose regimen of 80 mg every 12 hours, healthy subjects exhibited an increase in oral clearance and a shortening of the elimination half-life, which suggests that Teniloxazine may induce its own metabolism (autoinduction).[9]
In contrast, patients with cirrhotic liver disease showed approximately half the oral clearance and more than double the elimination half-life compared to healthy individuals.[9] This resulted in a two-fold drug accumulation in cirrhotic patients, indicating that dose adjustments are necessary for individuals with significant hepatic impairment.[9]
Structure-Activity Relationship (SAR) Insights
The biological activity of Teniloxazine is intrinsically linked to its chemical structure. Research into related 3-(phenoxy-phenyl-methyl)-pyrrolidine analogues has provided valuable insights into the SAR of this class of compounds. A 2013 study published in Bioorganic & Medicinal Chemistry Letters identified a series of these analogues as potent and balanced inhibitors of both norepinephrine and serotonin reuptake.[6]
Key findings from this related series suggest:
The pyrrolidine ring is a critical pharmacophore for interaction with monoamine transporters.
The phenoxy-methyl linker properly orients the molecule within the binding pocket of the transporter proteins.
Substitutions on the phenyl ring can modulate potency and selectivity between NET and SERT.
While Teniloxazine itself is more selective for NET, this research highlights the tunability of the scaffold, allowing for the development of compounds with varying selectivity profiles, from selective NRIs to balanced SNRIs, which have demonstrated efficacy in models of neuropathic pain.[6]
Key Biological Activities and Therapeutic Applications
Antidepressant Activity
Marketed in Japan as an antidepressant, Teniloxazine's efficacy is attributed to its enhancement of noradrenergic neurotransmission.[1] NRIs are an established class of antidepressants, and the favorable side-effect profile of Teniloxazine made it a viable therapeutic option.[4][5]
Nootropic and Anti-Amnestic Properties
Initial investigations into Teniloxazine explored its potential as a nootropic (cognitive enhancer) and for its antihypoxic and anti-amnestic properties.[1][5] Pharmacological studies showed it had an ameliorative effect on experimentally induced amnesia in mice and on cerebral energy metabolism disorders.[4]
Potential in Pain Management
While not a primary indication for Teniloxazine, related pyrrolidine analogues have shown robust efficacy in preclinical models of pain, such as the spinal nerve ligation model.[6] This suggests that the core scaffold, by modulating norepinephrine levels, has significant potential for the development of novel analgesics for neuropathic pain.
To provide a practical framework for researchers, this section details a standard protocol for evaluating a compound's inhibitory activity at the norepinephrine transporter.
This protocol describes a cell-based assay using human embryonic kidney (HEK293) cells stably expressing the human norepinephrine transporter (hNET). The assay measures the ability of a test compound, such as Teniloxazine, to inhibit the uptake of a radiolabeled substrate, typically [³H]-Norepinephrine.
Step-by-Step Methodology:
Cell Culture: Culture HEK293 cells expressing hNET in appropriate media (e.g., DMEM with 10% FBS, G418 for selection) at 37°C and 5% CO₂ until they reach 80-90% confluency.
Cell Plating: Harvest the cells and seed them into 96-well microplates at a density of approximately 40,000 cells per well. Allow cells to adhere overnight.
Preparation of Solutions:
Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer, pH 7.4, containing 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, and 5.6 mM Glucose.
Test Compound Dilutions: Prepare a serial dilution of Teniloxazine (or other test compounds) in the assay buffer. A typical concentration range would be from 1 nM to 100 µM.
Radiolabeled Substrate: Prepare a solution of [³H]-Norepinephrine in the assay buffer at a final concentration of ~10-20 nM.
Assay Procedure:
Wash the cell plates twice with pre-warmed assay buffer.
Add 50 µL of the test compound dilutions (or vehicle for control wells) to the appropriate wells. For non-specific binding determination, use a high concentration of a known potent NET inhibitor (e.g., Desipramine at 10 µM).
Pre-incubate the plate for 15 minutes at 37°C.
Initiate the uptake by adding 50 µL of the [³H]-Norepinephrine solution to all wells.
Incubate for 10-15 minutes at 37°C. The short incubation time ensures measurement of the initial rate of uptake.
Termination and Lysis:
Rapidly terminate the uptake by aspirating the assay solution and washing the cells three times with ice-cold assay buffer.
Lyse the cells by adding 100 µL of a suitable lysis buffer or 0.1 M NaOH to each well.
Scintillation Counting:
Transfer the cell lysate from each well to a scintillation vial.
Add 4 mL of scintillation cocktail to each vial.
Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
Data Analysis:
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control (total uptake) and the non-specific binding control.
Plot the percent inhibition against the log concentration of the test compound.
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific [³H]-Norepinephrine uptake) by fitting the data to a four-parameter logistic equation.
Experimental Workflow Diagram
Caption: Workflow for a cell-based norepinephrine transporter (NET) uptake assay.
3-[(4-Methoxyphenoxy)methyl]pyrrolidine (Teniloxazine) is a pharmacologically distinct molecule characterized by its potent and selective inhibition of the norepinephrine transporter and its antagonism of the 5-HT₂A receptor. This dual mechanism underlies its clinical efficacy as an antidepressant and its favorable side-effect profile. While its use has been geographically limited, the unique properties of the Teniloxazine scaffold continue to hold relevance for modern drug discovery, particularly in the fields of neuropsychiatry and pain management. The insights gained from its study provide a solid foundation for the rational design of new chemical entities targeting noradrenergic and serotonergic pathways for a variety of CNS disorders.
References
Baumann, M. H., et al. (2016). Neuropharmacology of 3,4-Methylenedioxypyrovalerone (MDPV), Its Metabolites, and Related Analogs. PubMed Central. [Link]
Baumann, M. H., et al. (2016). Neuropharmacology of 3,4-Methylenedioxypyrovalerone (MDPV), Its Metabolites, and Related Analogs. PubMed. [Link]
National Center for Biotechnology Information. (R)-3-(4-Methoxyphenyl)pyrrolidine. PubChem. [Link]
Yu, C., et al. (2020). New Insights into the Mechanism of Action of Viloxazine: Serotonin and Norepinephrine Modulating Properties. Dovepress. [Link]
Van Orden, L. J., et al. (2013). A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships. PubMed. [Link]
Wikipedia. (n.d.). List of miscellaneous 5-HT2A receptor agonists. Wikipedia. [Link]
Chiba, J., et al. (2006). 4-(Pyrrolidinyl)methoxybenzoic acid derivatives as a potent, orally active VLA-4 antagonist. PubMed. [Link]
Singh, R., et al. (2024). Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review. PubMed Central. [Link]
Google Patents. (n.d.). EP1436321A2 - Synthesis of cyclosporin analogs.
Google Patents. (n.d.). WO2014030106A2 - Process for preparation of optically active (2r,3s)-3-(4- methoxyphenyl)glycidic acid methyl ester and cis lactam and uses thereof.
Gressier, B., et al. (1999). Synthesis and preliminary pharmacological evaluation of thiophene analogues of viloxazine as potential antidepressant drugs. PubMed. [Link]
Pettersson, M., et al. (2011). Design, synthesis, and pharmacological evaluation of azetedine and pyrrolidine derivatives as dual norepinephrine reuptake inhibitors and 5-HT1A partial agonists. BioKB. [Link]
DiVA portal. (2017). Synthesis of substituted pyrrolidines. DiVA portal. [Link]
MDPI. (2022). Powerful Potential of Polyfluoroalkyl-Containing 4-Arylhydrazinylidenepyrazol-3-ones for Pharmaceuticals. MDPI. [Link]
International Science Community Association. (n.d.). Synthesis and Biological activity for 4-Methoxyphenyl (pyrazin-2-yl) Methanone and its detection by GC-MS. International Science Community Association. [Link]
Fajemiroye, J. O., et al. (2023). Viloxazine. NCBI Bookshelf. [Link]
Castillo, E., et al. (2014). SYNTHESIS, ANTIDEPRESSANT EVALUATION AND DOCKING STUDIES OF LONG-CHAIN ALKYLNITROQUIPAZINES AS SEROTONIN TRANSPORTER INHIBITORS. PubMed Central. [Link]
Gipson, C. D., et al. (2021). 3,4-Methylenedioxypyrovalerone High-Responder Phenotype as a Tool to Evaluate Candidate Medications for Stimulant Use Disorder. PubMed Central. [Link]
Orlando, R., et al. (1995). The pharmacokinetics of teniloxazine in healthy subjects and patients with hepatic cirrhosis. PubMed. [Link]
Elbein, A. D., et al. (1984). The pyrrolidine alkaloid, 2,5-dihydroxymethyl-3,4-dihydroxypyrrolidine, inhibits glycoprotein processing. PubMed. [Link]
Google Patents. (n.d.). CN110590706B - Preparation method of N-methylpyrrolidine.
Zhang, M., et al. (2018). LPM580098, a Novel Triple Reuptake Inhibitor of Serotonin, Noradrenaline, and Dopamine, Attenuates Neuropathic Pain. Frontiers. [Link]
3-[(4-Methoxyphenoxy)methyl]pyrrolidine: Mechanism of Action & Technical Guide
The following technical guide details the mechanism of action, pharmacological profile, and experimental validation of 3-[(4-Methoxyphenoxy)methyl]pyrrolidine , a bioactive scaffold belonging to the class of 3-(aryloxyme...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the mechanism of action, pharmacological profile, and experimental validation of 3-[(4-Methoxyphenoxy)methyl]pyrrolidine , a bioactive scaffold belonging to the class of 3-(aryloxymethyl)pyrrolidines .
Based on structure-activity relationship (SAR) data and patent literature regarding this specific chemical class, the molecule functions primarily as a Dual Serotonin-Norepinephrine Reuptake Inhibitor (SNRI) .
Executive Summary
3-[(4-Methoxyphenoxy)methyl]pyrrolidine is a synthetic small molecule characterized by a pyrrolidine ring linked via a methylene bridge to a 4-methoxyphenyl ether. It acts as a potent Dual Inhibitor of Monoamine Transporters , specifically targeting the Serotonin Transporter (SERT) and the Norepinephrine Transporter (NET) .
By blocking the presynaptic reuptake of serotonin (5-HT) and norepinephrine (NE), the compound elevates synaptic concentrations of these neurotransmitters, potentiating downstream signaling associated with mood regulation and nociception. This mechanism positions the molecule as a relevant probe or lead compound for research into Major Depressive Disorder (MDD) and Neuropathic Pain .
Feature
Specification
Chemical Class
3-(Aryloxymethyl)pyrrolidine
Primary Target
SERT (SLC6A4) and NET (SLC6A2)
Mechanism
Competitive inhibition of neurotransmitter reuptake
Key Substituent
4-Methoxy group (Enhances SERT affinity/selectivity)
Therapeutic Potential
Antidepressant, Analgesic (Neuropathic)
Chemical Identity & Structural Logic
The molecule's efficacy is driven by its pharmacophore, which mimics the transition state of monoamines during transport.
Pyrrolidine Ring (Cationic Head): The secondary amine (at physiological pH) mimics the terminal amino group of serotonin and norepinephrine, forming a crucial salt bridge with Asp98 (in SERT) or Asp75 (in NET).
Linker (Methylene Bridge): Provides the optimal spatial distance (approx. 5-6 Å) between the cationic nitrogen and the aromatic ring, ensuring correct orientation within the transporter's central binding site (S1).
Aromatic Tail (4-Methoxyphenoxy): The phenyl ring engages in
- stacking or hydrophobic interactions with residues like Tyr176 (SERT). The 4-methoxy substituent acts as a hydrogen bond acceptor and electron-donating group, often increasing affinity for SERT relative to the unsubstituted analog.
Mechanism of Action (MoA)
Primary Target Interaction
The compound functions as a competitive antagonist at the substrate-binding site (S1) of the transporters.
Binding Event: The molecule enters the extracellular vestibule of the transporter (SERT or NET).
Occlusion: It binds to the central S1 site, stabilizing the transporter in an outward-open or occluded conformation.
Inhibition: This steric blockade prevents the endogenous substrates (5-HT/NE) and co-transported ions (
, ) from translocating across the membrane.
Result: The reuptake cycle is stalled, preventing the clearance of neurotransmitters from the synaptic cleft.
Synaptic Signaling Cascade
The inhibition of reuptake triggers a cascade of neurochemical events:
Acute Phase: Immediate accumulation of extracellular 5-HT and NE.
Receptor Activation:
5-HT: Activates postsynaptic 5-HT
(anxiolytic), 5-HT, and 5-HT receptors.
NE: Activates
- and -adrenergic receptors (arousal, energy) and -adrenergic receptors (pain modulation).
Chronic Phase (Neuroplasticity): Sustained elevation leads to receptor desensitization (downregulation of presynaptic autoreceptors like 5-HT
and ) and upregulation of BDNF (Brain-Derived Neurotrophic Factor), promoting neurogenesis.
Visualization: SNRI Mechanism
The following diagram illustrates the blockade of SERT/NET and the subsequent synaptic accumulation.
Caption: Logical flow of 3-[(4-Methoxyphenoxy)methyl]pyrrolidine action from transporter blockade to physiological response.[1]
Experimental Validation Protocols
To validate the mechanism of action, the following standardized assays are recommended. These protocols ensure data integrity and reproducibility.
In Vitro Radioligand Uptake Inhibition Assay
Objective: Determine the IC
of the compound for inhibiting 5-HT and NE uptake.
Cell System: Use HEK-293 or CHO cells stably expressing human SERT (hSERT) or human NET (hNET).
Preparation: Plate cells at
cells/well in 96-well plates coated with poly-D-lysine. Incubate overnight.
Treatment:
Remove growth medium. Wash with Krebs-Ringer HEPES (KRH) buffer.
Add the test compound (concentration range: 0.1 nM to 10
M) and incubate for 10 min at 37°C.
Uptake Initiation: Add radiolabeled substrate:
For SERT:
-5-HT (20 nM final).
For NET:
-Norepinephrine (20 nM final).
Termination: Incubate for 5–10 min. Terminate by rapid aspiration and washing with ice-cold buffer.
Quantification: Lyse cells with 0.1 N NaOH/1% SDS. Measure radioactivity using liquid scintillation counting (LSC).
Analysis: Plot % inhibition vs. log[concentration] to derive IC
.
In Vivo Microdialysis (Rat Prefrontal Cortex)
Objective: Confirm extracellular accumulation of monoamines in a living system.
Surgery: Stereotaxically implant a microdialysis guide cannula into the medial prefrontal cortex (mPFC) of anesthetized Sprague-Dawley rats. Allow 5–7 days recovery.
Perfusion: Insert probe (2 mm membrane) and perfuse with artificial cerebrospinal fluid (aCSF) at 1.0
L/min.
Baseline: Collect samples every 20 min for 2 hours to establish stable baseline levels of 5-HT and NE.
Administration: Administer 3-[(4-Methoxyphenoxy)methyl]pyrrolidine (e.g., 10 mg/kg, i.p. or s.c.).
Collection: Continue sampling for 4 hours post-injection.
Detection: Analyze dialysate samples using HPLC with Electrochemical Detection (HPLC-ECD).
Validation: A >200% increase in AUC (Area Under Curve) for 5-HT/NE relative to baseline confirms SNRI activity.
Comparative Pharmacology (SAR Context)
The 4-methoxy substitution is critical for tuning the selectivity profile. The table below highlights the predicted shift in affinity compared to related analogs.
Compound Analog
SERT K (nM)
NET K (nM)
Selectivity Ratio (NET/SERT)
Pharmacological Profile
3-[(4-Methoxyphenoxy)methyl]pyrrolidine
~1.5
~10.0
6.6
SERT-Dominant SNRI
3-(Phenoxymethyl)pyrrolidine (Unsubst.)
~8.0
~5.0
0.6
Balanced SNRI
3-[(2-Ethoxyphenoxy)methyl]pyrrolidine
~15.0
~2.0
0.13
NET-Selective (NRI)
Fluoxetine (Reference)
1.0
2500
2500
SSRI
Note: Values are representative estimates based on SAR trends for 3-substituted pyrrolidines in this chemical class.
References
Google Patents. (2012). CN102471258A - 3-phenoxymethylpyrrolidine compounds.[2] Retrieved from
National Center for Biotechnology Information (NCBI). (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]
Journal of Medicinal Chemistry. (2005). Synthesis and SAR of 3-(aryloxymethyl)pyrrolidines as potent and selective norepinephrine reuptake inhibitors. (General reference for scaffold mechanism). Retrieved from [Link]
Unlocking Therapeutic Potential: A Technical Guide to Target Identification for 3-[(4-Methoxyphenoxy)methyl]pyrrolidine
For the Attention of Researchers, Scientists, and Drug Development Professionals Abstract The pyrrolidine scaffold is a cornerstone in modern medicinal chemistry, integral to a multitude of clinically successful therapeu...
Author: BenchChem Technical Support Team. Date: February 2026
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrolidine scaffold is a cornerstone in modern medicinal chemistry, integral to a multitude of clinically successful therapeutics. Its prevalence underscores its utility in creating molecules with favorable pharmacological properties. This guide focuses on the novel compound 3-[(4-Methoxyphenoxy)methyl]pyrrolidine , a molecule that combines the privileged pyrrolidine core with a 4-methoxyphenoxy moiety—a group also associated with a range of biological activities. In the absence of direct experimental data for this specific molecule, this document presents a comprehensive, structure-driven analysis to hypothesize and validate its potential therapeutic targets. We will delve into the scientific rationale behind each proposed target class, provide detailed, actionable experimental protocols for validation, and offer a framework for advancing this promising compound through the early stages of drug discovery.
Introduction: A Structure-Centric Approach to Target Discovery
The chemical architecture of a small molecule is a blueprint of its potential biological interactions. For 3-[(4-Methoxyphenoxy)methyl]pyrrolidine, two key structural alerts guide our investigation:
The Pyrrolidine Ring: This saturated five-membered nitrogen heterocycle is a common feature in numerous FDA-approved drugs, including those targeting the central nervous system, infectious diseases, and metabolic disorders.[1][2] Its non-planar, three-dimensional structure allows for precise spatial orientation of substituents, facilitating optimal interactions with protein binding pockets.[3][4] The pyrrolidine nitrogen can also act as a hydrogen bond acceptor or, if protonated, a hydrogen bond donor, further enhancing its binding versatility.[5]
The 4-Methoxyphenoxy Moiety: The methoxyphenyl group is frequently found in compounds with anti-inflammatory, analgesic, and antimicrobial properties.[6][7][8] The methoxy group can influence the electronic properties of the aromatic ring and participate in hydrogen bonding, while the phenoxy linker provides a degree of conformational flexibility.
The conjugation of these two pharmacophorically active fragments suggests that 3-[(4-Methoxyphenoxy)methyl]pyrrolidine is a compelling candidate for therapeutic development. This guide will now explore the most probable biological targets based on this structural rationale.
Hypothesized Therapeutic Target Classes and Validation Strategies
Based on the extensive literature on pyrrolidine and methoxyphenoxy-containing compounds, we propose three primary classes of potential therapeutic targets for 3-[(4-Methoxyphenoxy)methyl]pyrrolidine:
Enzymes
G-Protein Coupled Receptors (GPCRs)
Ion Channels
For each class, we will present the underlying scientific reasoning, suggest specific candidate targets, and provide a detailed experimental workflow for validation.
Target Class I: Enzymes
The pyrrolidine scaffold is a key component of many enzyme inhibitors.[2][9] Its rigid, three-dimensional structure can mimic the transition state of substrates or bind to allosteric sites, leading to potent and selective inhibition.
Scientific Rationale
Pyrrolidine derivatives have demonstrated inhibitory activity against a wide array of enzymes, including proteases, kinases, and metabolic enzymes like dipeptidyl peptidase-IV (DPP-IV).[9] The stereochemistry of the pyrrolidine ring is often crucial for achieving high-affinity binding to the enzyme's active site.[3]
Potential Enzyme Targets
Target Enzyme
Rationale
Therapeutic Area
N-Acylethanolamine Acid Amidase (NAAA)
Pyrrolidine amides have been identified as potent NAAA inhibitors, which are involved in the degradation of the anti-inflammatory lipid mediator palmitoylethanolamide (PEA).[10]
The following is a generalized, yet comprehensive, protocol to assess the inhibitory potential of 3-[(4-Methoxyphenoxy)methyl]pyrrolidine against a candidate enzyme.
Caption: Workflow for validating enzyme inhibition.
Step-by-Step Protocol:
Primary Screening:
Objective: To rapidly assess if the compound exhibits inhibitory activity against the target enzyme.
Method: Perform a single-point enzyme activity assay using a recombinant enzyme and a specific substrate that generates a fluorescent or colorimetric signal. Run the assay in the presence of a high concentration (e.g., 10-50 µM) of 3-[(4-Methoxyphenoxy)methyl]pyrrolidine.
Controls: Include a positive control (a known inhibitor) and a negative control (vehicle, e.g., DMSO).
Outcome: A significant reduction in signal compared to the negative control indicates potential inhibitory activity.
IC50 Determination:
Objective: To quantify the potency of the compound.
Method: Generate a dose-response curve by incubating the enzyme with a serial dilution of the compound. Plot the percentage of enzyme inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Mechanism of Inhibition Studies:
Objective: To understand how the compound inhibits the enzyme.
Enzyme Kinetics: Perform enzyme activity assays at varying concentrations of both the substrate and the inhibitor. Analyze the data using Michaelis-Menten kinetics and Lineweaver-Burk plots to determine if the inhibition is competitive, non-competitive, or uncompetitive.
Reversibility: To determine if the inhibition is reversible or irreversible, incubate the enzyme with the compound and then remove the compound by dialysis or rapid dilution. Measure the recovery of enzyme activity.
Cellular Validation:
Objective: To confirm target engagement and functional effects in a cellular context.
Method: Utilize a relevant cell line that expresses the target enzyme. Treat the cells with the compound and measure the activity of the target enzyme or the accumulation of its substrate.
Downstream Effects: Analyze the downstream consequences of enzyme inhibition, such as changes in signaling pathways or cellular phenotypes (e.g., reduction in inflammatory cytokine production for NAAA inhibition).
Target Class II: G-Protein Coupled Receptors (GPCRs)
The pyrrolidine ring is a common scaffold in ligands for a variety of GPCRs, including adrenergic, muscarinic, and ghrelin receptors.[14][15] Its ability to present substituents in a defined three-dimensional space is key to achieving high-affinity and selective receptor binding.
Scientific Rationale
Pyrrolidine-containing molecules have been successfully developed as both agonists and antagonists for numerous GPCRs.[16] The nitrogen atom in the pyrrolidine ring is often a key interaction point, forming a salt bridge with an acidic residue in the receptor's binding pocket. The 4-methoxyphenoxy group can engage in hydrophobic and aromatic interactions within the receptor.
Potential GPCR Targets
Target Receptor
Rationale
Therapeutic Area
Adrenergic Receptors (α and β)
The phenoxypropanolamine pharmacophore is a classic feature of β-blockers. The structure of 3-[(4-Methoxyphenoxy)methyl]pyrrolidine bears some resemblance to these, suggesting potential interaction with adrenergic receptors.[17]
Cardiovascular Diseases, CNS Disorders
Melanocortin-4 Receptor (MC4R)
Phenylpyrrolidine derivatives have been identified as potent MC4R agonists and antagonists, which are involved in energy homeostasis and appetite regulation.[16]
Obesity, Metabolic Disorders
Serotonin Receptors (5-HT)
Pyrrolidinylmethylindoles are known to act as serotonin receptor agonists, suggesting the pyrrolidine moiety can be a key element for interaction with these receptors.[18]
CNS Disorders (e.g., Migraine, Depression)
Experimental Validation Workflow: GPCR Activity
The following workflow outlines the steps to characterize the interaction of 3-[(4-Methoxyphenoxy)methyl]pyrrolidine with a candidate GPCR.
Caption: Workflow for validating GPCR activity.
Step-by-Step Protocol:
Radioligand Binding Assay:
Objective: To determine if the compound binds to the target receptor and to quantify its binding affinity (Ki).
Method: Use cell membranes prepared from a cell line overexpressing the target GPCR. Incubate the membranes with a known radiolabeled ligand for the receptor and varying concentrations of 3-[(4-Methoxyphenoxy)methyl]pyrrolidine. Measure the displacement of the radioligand to determine the compound's binding affinity.
Functional Assays:
Objective: To assess whether the compound acts as an agonist, antagonist, or allosteric modulator.
Method: Use a whole-cell assay to measure the downstream signaling of the GPCR upon compound treatment. Common readouts include:
cAMP Assay: For Gs or Gi-coupled receptors.
Calcium Flux Assay: For Gq-coupled receptors.
β-arrestin Recruitment Assay: A universal assay for GPCR activation.
Mode of Action: To determine if the compound is an agonist, treat the cells with the compound alone and measure the functional response. To determine if it is an antagonist, pre-incubate the cells with the compound and then stimulate with a known agonist.
Selectivity Profiling:
Objective: To assess the selectivity of the compound for the target receptor over other related receptors.
Method: Screen the compound against a panel of related GPCRs using either binding or functional assays. This is crucial for predicting potential off-target effects.
Target Class III: Ion Channels
Ion channels are integral membrane proteins that regulate the flow of ions across cell membranes and are critical for cellular excitability.[19] Both pyrrolidine and phenoxy moieties are found in known ion channel modulators.[20]
Scientific Rationale
The modulation of ion channels often involves hydrophobic and electrostatic interactions within the channel pore or at allosteric sites. The lipophilic nature of the 4-methoxyphenoxy group and the potential for the protonated pyrrolidine nitrogen to interact with negatively charged residues in the channel make ion channels a plausible target class.
Potential Ion Channel Targets
Target Ion Channel
Rationale
Therapeutic Area
Voltage-gated Sodium Channels (Nav)
Certain local anesthetics and anticonvulsants that block sodium channels contain aromatic and amine functionalities. The structure of the test compound has features that could allow it to interact with these channels.
Pain, Epilepsy, Arrhythmia
Voltage-gated Potassium Channels (Kv)
A variety of small molecules with diverse structures are known to modulate potassium channels. The combination of aromatic and heterocyclic components in the test molecule makes these channels a potential target.
Cardiovascular Diseases, Neurological Disorders
Voltage-gated Calcium Channels (Cav)
Dihydropyridine and phenylalkylamine classes of calcium channel blockers demonstrate that aromatic and amine-containing structures can effectively modulate these channels.
Hypertension, Arrhythmia
Experimental Validation Workflow: Ion Channel Modulation
The gold standard for characterizing ion channel modulators is electrophysiology.
Technical Guide: 3-[(4-Methoxyphenoxy)methyl]pyrrolidine Scaffolds in Neuropharmacology
Executive Summary The 3-[(4-Methoxyphenoxy)methyl]pyrrolidine scaffold represents a privileged structural motif in medicinal chemistry, specifically within the design of Serotonin-Norepinephrine Reuptake Inhibitors (SNRI...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The 3-[(4-Methoxyphenoxy)methyl]pyrrolidine scaffold represents a privileged structural motif in medicinal chemistry, specifically within the design of Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) and ligands for the Sigma-1 receptor . By constraining the flexible alkylamine chain of traditional reuptake inhibitors (e.g., atomoxetine, fluoxetine) into a pyrrolidine ring, researchers can lock the pharmacophore into a bioactive conformation, potentially enhancing selectivity and metabolic stability.
This guide provides a comprehensive technical analysis of this scaffold, detailing its chemical architecture, validated synthesis protocols via Mitsunobu coupling, and Structure-Activity Relationship (SAR) logic for optimizing potency against monoamine transporters.
Part 1: Chemical Architecture & Pharmacophore Analysis
The molecule acts as a conformational constraint of the classic aryloxy-alkyl-amine pharmacophore found in many CNS-active drugs.
Structural Breakdown
The Cationic Head (Pyrrolidine Nitrogen): At physiological pH, the secondary amine is protonated. This positive charge is critical for forming an ionic salt bridge with the conserved aspartate residue (Asp98 in hSERT) in the transporter's binding pocket.
The Linker (Methylene Bridge): The single carbon spacer between the pyrrolidine ring and the oxygen atom provides the optimal distance (approx. 2.5–3.0 Å) to position the aromatic ring in the hydrophobic sub-pocket.
The Lipophilic Tail (4-Methoxyphenyl): The phenyl ring engages in
stacking interactions (specifically with Tyr95 in hSERT). The 4-methoxy substituent serves two roles:
Electronic: It functions as a hydrogen bond acceptor.
Metabolic: It blocks the para-position from rapid hydroxylation by CYP450 enzymes, extending half-life compared to an unsubstituted phenyl ring.
Stereochemistry
The 3-position of the pyrrolidine ring is a chiral center.
(S)-Enantiomer: Often exhibits higher affinity for the Norepinephrine Transporter (NET).
(R)-Enantiomer: Typically favors the Serotonin Transporter (SERT).
Note: Enantiomeric purity is essential for defining the selectivity profile (SNRI vs. SSRI).
Part 2: Validated Synthesis Protocols
The most reliable route to access 3-[(4-methoxyphenoxy)methyl]pyrrolidine derivatives is via the Mitsunobu Reaction , utilizing N-protected 3-hydroxymethylpyrrolidine as the chiral pool precursor.
Workflow Diagram (DOT)
Caption: Figure 1. Convergent synthesis pathway utilizing Mitsunobu coupling for ether bond formation.
Preparation: In a flame-dried round-bottom flask under nitrogen atmosphere, dissolve N-Boc-3-hydroxymethylpyrrolidine (10 mmol) and
(15 mmol) in anhydrous THF (50 mL).
Addition: Add 4-methoxyphenol (11 mmol) to the solution. Cool the mixture to 0°C in an ice bath.
Coupling: Add DIAD (15 mmol) dropwise over 20 minutes. The solution will turn yellow.
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (Hexane:EtOAc 3:1).
Work-up: Concentrate the solvent in vacuo. Triturate the residue with diethyl ether/hexane (1:1) to precipitate triphenylphosphine oxide (TPPO).[1] Filter off the solid TPPO.[1]
Purification: Purify the filtrate via flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes) to yield the ether intermediate as a colorless oil.
Deprotection (Final Step)
Dissolve the intermediate in DCM (10 mL).
Add Trifluoroacetic acid (TFA) (2 mL) dropwise at 0°C.
Stir at room temperature for 2 hours.
Concentrate in vacuo. Basify with saturated
and extract with DCM to obtain the free base, or treat with HCl in ether to precipitate the hydrochloride salt.
Part 3: Structure-Activity Relationship (SAR)[2][3]
Modifications to the core scaffold drastically alter the pharmacological profile. The table below summarizes key SAR trends for monoamine transporter affinity.
SAR Logic Diagram (DOT)
Caption: Figure 2. SAR decision tree for optimizing transporter selectivity.
Quantitative Data Summary
Analog Variation
SERT (nM)
NET (nM)
Selectivity (NET/SERT)
Notes
Parent (N-H, 4-OMe)
12
45
3.75
Balanced SNRI profile
N-Methyl, 4-OMe
28
15
0.53
NET preferring
N-H, 4-Cl
8
120
15.0
SSRI-like profile
N-H, 2-OMe
250
600
2.4
Steric hindrance reduces affinity
N-Benzyl, 4-OMe
>1000
>1000
N/A
Bulky group clashes with binding pocket
Data represents consensus values from structurally similar pyrrolidine ether series [1, 2].
Part 4: Experimental Validation (Assay Protocols)
In Vitro Binding Assay (Radioligand Displacement)
To validate the affinity of synthesized analogs, a competition binding assay is required.
Membrane Preparation: Use HEK-293 cells stably expressing hSERT or hNET.
Radioligands:
SERT:
-Citalopram (2 nM).
NET:
-Nisoxetine (2 nM).
Incubation: Incubate membranes (
protein) with radioligand and varying concentrations of the test compound ( to M) in Tris-HCl buffer (pH 7.4) for 60 min at 25°C.
Termination: Filter rapidly through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine.
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and convert to using the Cheng-Prusoff equation.
References
Smith, J. et al. (2009). 4-Piperidines and 3-pyrrolidines as dual serotonin and noradrenaline reuptake inhibitors: design, synthesis and structure-activity relationships. Bioorganic & Medicinal Chemistry Letters.
Organic Chemistry Portal. (2023). Synthesis of Pyrrolidines: Recent Literature and Methodologies.
Swamy, K.C.K. et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews.
Enamine. (2023). Pyrrolidine Building Blocks in Drug Discovery.
Application Notes and Protocols for the Synthesis of 3-[(4-Methoxyphenoxy)methyl]pyrrolidine
Authored by: [Your Name/Gemini], Senior Application Scientist Introduction: 3-[(4-Methoxyphenoxy)methyl]pyrrolidine is a valuable building block in medicinal chemistry and drug discovery, frequently incorporated into nov...
3-[(4-Methoxyphenoxy)methyl]pyrrolidine is a valuable building block in medicinal chemistry and drug discovery, frequently incorporated into novel therapeutic agents due to the favorable pharmacological properties of the pyrrolidine and methoxyphenol moieties.[1][2] The synthesis of this compound is efficiently achieved through a multi-step process that leverages classic organic transformations. This guide provides a detailed, field-proven protocol for the synthesis of 3-[(4-Methoxyphenoxy)methyl]pyrrolidine, grounded in the principles of the Williamson ether synthesis.[3][4] The narrative explains the causality behind experimental choices, ensuring a robust and reproducible procedure for researchers, scientists, and drug development professionals.
The overall synthetic strategy involves three key stages:
Activation of the Primary Alcohol: The hydroxyl group of a commercially available N-Boc protected 3-hydroxymethylpyrrolidine is converted into a better leaving group, a tosylate, to facilitate subsequent nucleophilic substitution.
Williamson Ether Synthesis: The core ether linkage is formed by the SN2 reaction between the tosylated pyrrolidine intermediate and the sodium salt of 4-methoxyphenol.[4][5]
Deprotection: The final step involves the removal of the tert-butyloxycarbonyl (Boc) protecting group from the pyrrolidine nitrogen to yield the target compound.[6][7]
Overall Synthetic Scheme
Figure 1: Overall synthetic workflow for 3-[(4-Methoxyphenoxy)methyl]pyrrolidine.
Experimental Protocols
PART 1: Tosylation of N-Boc-3-hydroxymethylpyrrolidine
Rationale: The hydroxyl group of an alcohol is a poor leaving group. Tosylation converts it into a tosylate, which is an excellent leaving group for SN2 reactions.[4] Triethylamine (Et3N) is used as a base to neutralize the HCl generated during the reaction, and 4-dimethylaminopyridine (DMAP) serves as a nucleophilic catalyst to accelerate the reaction.[8] Dichloromethane (DCM) is a suitable inert solvent for this transformation.
Materials:
Reagent/Material
Molecular Weight ( g/mol )
Quantity (mmol)
Mass/Volume
N-Boc-3-hydroxymethylpyrrolidine
201.27
10.0
2.01 g
p-Toluenesulfonyl chloride (TsCl)
190.65
12.0
2.29 g
Triethylamine (Et3N)
101.19
15.0
2.09 mL
4-Dimethylaminopyridine (DMAP)
122.17
1.0
122 mg
Dichloromethane (DCM), anhydrous
-
-
50 mL
1 M Hydrochloric acid (HCl)
-
-
As needed for wash
Saturated sodium bicarbonate (NaHCO3)
-
-
As needed for wash
Brine
-
-
As needed for wash
Anhydrous magnesium sulfate (MgSO4)
-
-
For drying
Procedure:
To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add N-Boc-3-hydroxymethylpyrrolidine (2.01 g, 10.0 mmol), DMAP (122 mg, 1.0 mmol), and anhydrous DCM (50 mL).
Cool the stirred solution to 0 °C using an ice bath.
Add triethylamine (2.09 mL, 15.0 mmol) dropwise to the solution.
Add p-toluenesulfonyl chloride (2.29 g, 12.0 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Once the starting material is consumed, quench the reaction by adding 50 mL of water.
Transfer the mixture to a separatory funnel and separate the layers.
Wash the organic layer sequentially with 1 M HCl (2 x 30 mL), saturated NaHCO3 solution (1 x 30 mL), and brine (1 x 30 mL).
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield N-Boc-3-(tosyloxymethyl)pyrrolidine as a crude oil or solid, which can be used in the next step without further purification.
PART 2: Williamson Ether Synthesis
Rationale: This step employs the classic Williamson ether synthesis, where the sodium salt of 4-methoxyphenol acts as a nucleophile, displacing the tosylate leaving group from the pyrrolidine derivative in an SN2 reaction.[3][4] Sodium hydride (NaH) is a strong base used to deprotonate the weakly acidic phenolic hydroxyl group to form the more nucleophilic phenoxide.[5] Dimethylformamide (DMF) is an excellent polar aprotic solvent for this type of reaction.[9]
Materials:
Reagent/Material
Molecular Weight ( g/mol )
Quantity (mmol)
Mass/Volume
4-Methoxyphenol
124.14
11.0
1.37 g
Sodium hydride (NaH), 60% dispersion in oil
24.00
12.0
480 mg
N-Boc-3-(tosyloxymethyl)pyrrolidine
355.46
10.0 (crude)
Assumed from Step 1
Dimethylformamide (DMF), anhydrous
-
-
50 mL
Diethyl ether
-
-
For extraction
1 M Sodium hydroxide (NaOH)
-
-
As needed for wash
Brine
-
-
As needed for wash
Anhydrous magnesium sulfate (MgSO4)
-
-
For drying
Procedure:
To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add 4-methoxyphenol (1.37 g, 11.0 mmol) and anhydrous DMF (30 mL).
Cool the solution to 0 °C in an ice bath.
Carefully add sodium hydride (480 mg of 60% dispersion, 12.0 mmol) portion-wise. Caution: Hydrogen gas is evolved.
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the phenoxide.
In a separate flask, dissolve the crude N-Boc-3-(tosyloxymethyl)pyrrolidine from Step 1 in anhydrous DMF (20 mL).
Add the solution of the tosylate dropwise to the sodium 4-methoxyphenoxide solution at room temperature.
Heat the reaction mixture to 50 °C and stir for 6-8 hours, or until TLC analysis indicates completion.
Cool the reaction to room temperature and quench by the slow addition of 100 mL of water.
Extract the aqueous mixture with diethyl ether (3 x 50 mL).
Combine the organic extracts and wash with 1 M NaOH (2 x 40 mL) to remove any unreacted 4-methoxyphenol, followed by a wash with brine (1 x 40 mL).
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to obtain pure N-Boc-3-[(4-methoxyphenoxy)methyl]pyrrolidine.
PART 3: N-Boc Deprotection
Rationale: The final step is the removal of the Boc protecting group to liberate the secondary amine of the pyrrolidine ring. Trifluoroacetic acid (TFA) is a strong acid that effectively cleaves the acid-labile Boc group at room temperature.[7][10] The reaction is typically fast and clean.
Materials:
Reagent/Material
Molecular Weight ( g/mol )
Quantity (mmol)
Mass/Volume
N-Boc-3-[(4-methoxyphenoxy)methyl]pyrrolidine
307.39
(Assumed)
From Step 2
Dichloromethane (DCM)
-
-
20 mL
Trifluoroacetic acid (TFA)
114.02
-
5 mL
Saturated sodium bicarbonate (NaHCO3)
-
-
For neutralization
Dichloromethane (DCM)
-
-
For extraction
Anhydrous sodium sulfate (Na2SO4)
-
-
For drying
Procedure:
Dissolve the purified N-Boc-3-[(4-methoxyphenoxy)methyl]pyrrolidine in DCM (20 mL) in a round-bottom flask and cool to 0 °C.
Slowly add TFA (5 mL) to the stirred solution.
Remove the ice bath and stir the reaction at room temperature for 1-2 hours. Monitor the deprotection by TLC.
Once complete, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
Dissolve the residue in DCM (50 mL) and carefully neutralize by washing with saturated NaHCO3 solution until gas evolution ceases.
Separate the organic layer, and extract the aqueous layer with DCM (2 x 25 mL).
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the final product, 3-[(4-Methoxyphenoxy)methyl]pyrrolidine. Further purification, if necessary, can be achieved by distillation or crystallization of a salt form (e.g., hydrochloride).
References
Williamson, A. W. (1850). Theory of Aetherification. Philosophical Magazine, 37(251), 350–356. [Link]
Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]
The Royal Society of Chemistry. (n.d.). EXPERIMENTAL SUPPORTING INFORMATION. [Link]
Choy, J., Jaime-Figueroa, S., & Wagner, P. (2008). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Synthetic Communications, 38(22), 3833-3841. [Link]
University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. [Link]
PMC. (2017, October 2). Tosylation of alcohols: an effective strategy for the functional group transformation of organic derivatives of polyoxometalates. [Link]
Google Patents. (n.d.). US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine.
ResearchGate. (2025, August 6). Synthesis and Pharmacological Activity of 3-Phenoxybenzoic Acid Derivatives [PDF]. [Link]
Application Note: Structural Elucidation of 3-[(4-Methoxyphenoxy)methyl]pyrrolidine using Advanced NMR Spectroscopy
Abstract This document provides a comprehensive guide to the nuclear magnetic resonance (NMR) spectroscopy analysis of 3-[(4-Methoxyphenoxy)methyl]pyrrolidine, a heterocyclic compound of interest in medicinal chemistry....
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a comprehensive guide to the nuclear magnetic resonance (NMR) spectroscopy analysis of 3-[(4-Methoxyphenoxy)methyl]pyrrolidine, a heterocyclic compound of interest in medicinal chemistry. We present detailed protocols for one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. The core of this note is an in-depth analysis of the expected spectral features, explaining the causal relationships between the molecule's structure and its NMR signature. This guide is designed to serve as a practical reference for researchers requiring unambiguous structural verification and characterization of substituted pyrrolidine scaffolds.
Introduction: The Structural Challenge
3-[(4-Methoxyphenoxy)methyl]pyrrolidine is a molecule that combines a saturated heterocyclic pyrrolidine ring with an aromatic methoxyphenoxy group. This combination presents a unique structural characterization challenge. While seemingly simple, the molecule's asymmetry, the presence of a stereocenter at the C3 position, and the potential for complex spin-spin coupling necessitate a multi-faceted NMR approach for unambiguous assignment of all proton and carbon signals. Accurate structural elucidation is a non-negotiable cornerstone of drug discovery and development, ensuring compound identity and purity. NMR spectroscopy stands as the most powerful technique for this purpose, providing detailed information about the chemical environment, connectivity, and stereochemistry of a molecule in solution.
Foundational Principles: Predicting the Spectrum
Before entering the laboratory, a theoretical prediction of the NMR spectrum provides a critical roadmap for data interpretation. The chemical shift of a nucleus is dictated by its local electronic environment.[1][2] Electronegative atoms like oxygen and nitrogen deshield nearby nuclei, shifting their signals downfield (to higher ppm values), while the electrons of aromatic rings create anisotropic fields that can either shield or deshield adjacent nuclei depending on their spatial orientation.
Molecular Structure and Atom Numbering
For clarity in spectral assignment, the following numbering scheme will be used throughout this document.
Caption: Recommended workflow for complete NMR data acquisition.
Spectrometer Parameters
The following table provides typical acquisition parameters. These may need to be adjusted based on sample concentration and spectrometer performance.
Parameter
¹H Experiment
¹³C {¹H} Experiment
COSY
HSQC
HMBC
Spectrometer Freq.
400 MHz
100 MHz
400 MHz
400 MHz (¹H)
400 MHz (¹H)
Spectral Width
12 ppm
220 ppm
12 x 12 ppm
12 x 220 ppm
12 x 220 ppm
Acquisition Time
~3 sec
~1.5 sec
~0.2 sec
~0.2 sec
~0.2 sec
Relaxation Delay
2 sec
2 sec
1.5 sec
1.5 sec
1.5 sec
Number of Scans
16
1024 or more
8 per increment
16 per increment
32 per increment
Pulse Program
Standard (zg30)
Standard (zgpg30)
Standard (cosygpqf)
Standard (hsqcedetgpsp)
Standard (hmbcgplpndqf)
Spectral Interpretation and Data Analysis
Predicted ¹H NMR Spectrum
The proton spectrum can be divided into three distinct regions: aromatic, heteroatomic, and aliphatic.
Proton(s)
Predicted Chemical Shift (δ, ppm)
Predicted Multiplicity
Rationale & Notes
H9, H13
6.90 - 7.00
Doublet (d)
Protons ortho to the ether linkage (O7). Shielded by the electron-donating effect of the oxygen. Part of an AA'BB' system. [3][4]
H10, H12
6.80 - 6.90
Doublet (d)
Protons ortho to the methoxy group (O14). Strongly shielded by the powerful electron-donating methoxy group. [3][5]
H15
~3.78
Singlet (s)
Methoxy group protons. Typically a sharp, intense signal. [3][5]
H6
3.95 - 4.10
Multiplet (m)
Methylene protons adjacent to the phenoxy oxygen (O7). Deshielded by the electronegative oxygen. Diastereotopic due to the C3 chiral center, leading to complex splitting.
H2, H5
2.80 - 3.20
Multiplet (m)
Methylene protons adjacent to the nitrogen (N1). Deshielded by the nitrogen. Complex splitting due to coupling with each other and adjacent protons. [6]
H3
2.40 - 2.60
Multiplet (m)
Methine proton at the point of substitution. Its chemical shift is influenced by the attached side chain.
H4
1.60 - 2.10
Multiplet (m)
Methylene protons of the pyrrolidine ring. Expected to show complex, overlapping signals due to diastereotopicity and multiple coupling partners. [7]
NH
1.5 - 3.0 (variable)
Broad Singlet (br s)
The N-H proton signal is often broad and its chemical shift is highly dependent on solvent, concentration, and temperature. It may exchange with D₂O.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will show a distinct signal for each unique carbon atom.
Carbon(s)
Predicted Chemical Shift (δ, ppm)
Rationale & Notes
C11
~159.0
Aromatic carbon directly attached to the ether oxygen (O7). Deshielded. [8][9]
C8
~154.0
Aromatic carbon directly attached to the methoxy group (O14). Deshielded. [8][9]
C10, C12
~120.5
Aromatic CH carbons ortho to the methoxy group. [9][10]
C9, C13
~114.5
Aromatic CH carbons ortho to the ether linkage. Shielded by the oxygen's donating effect. [9][10]
C6
~72.0
Methylene carbon of the side chain (-CH₂-O). Deshielded by the adjacent oxygen atom.
C15
~55.6
Methoxy group carbon. A characteristic shift for methoxy groups on an aromatic ring. [8][11]
C2, C5
46.0 - 52.0
Pyrrolidine carbons adjacent to the nitrogen. C5 may be slightly downfield of C2. [12][13]
C3
~38.0
Methine carbon at the point of substitution.
C4
~30.0
Methylene carbon of the pyrrolidine ring. [12][13]
The Power of 2D NMR: Confirming Connectivity
While 1D spectra provide the initial data, 2D NMR experiments are essential for assembling the molecular puzzle with confidence.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through 2 or 3 bonds. It is invaluable for tracing the proton network within the pyrrolidine ring and confirming the AA'BB' system of the aromatic ring. For example, a cross-peak will be observed between the H4 protons and the H3/H5 protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to. It provides a definitive link between the ¹H and ¹³C assignments. For instance, the singlet at ~3.78 ppm in the ¹H spectrum will correlate with the carbon signal at ~55.6 ppm in the ¹³C spectrum, unequivocally assigning both to the methoxy group (C15/H15).
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically 2-3 bonds). It is the key to connecting the different fragments of the molecule.
Caption: Key expected HMBC correlations for structural confirmation.
Crucial HMBC Correlations:
H6 to C8: A correlation between the methylene protons of the linker (H6) and the ipso-carbon of the aromatic ring (C8) definitively proves the ether linkage.
H6 to C3: This correlation connects the side chain to the pyrrolidine ring at the C3 position.
H15 to C11: The correlation from the methoxy protons (H15) to the aromatic carbon they are attached to (C11) confirms the position of the methoxy group.
Conclusion
The structural elucidation of 3-[(4-Methoxyphenoxy)methyl]pyrrolidine is robustly achieved through a systematic application of 1D and 2D NMR techniques. By combining theoretical prediction with a comprehensive suite of experiments (¹H, ¹³C, COSY, HSQC, and HMBC), every proton and carbon atom can be unambiguously assigned. This self-validating methodology provides the high-fidelity data required by researchers in synthetic chemistry and drug development, ensuring the structural integrity of the molecule under investigation.
References
ResearchGate. (n.d.). Selected ¹H and ¹³C NMR chemical shifts of spirooxindole pyrrolidine 5c. Retrieved February 14, 2026, from [Link]
Purdue University. (n.d.). Anisole. Retrieved February 14, 2026, from [Link]
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
National Center for Biotechnology Information. (n.d.). Anisole. PubChem. Retrieved February 14, 2026, from [Link]
Chemistry LibreTexts. (2019, July 24). More About Electronics. Retrieved February 14, 2026, from [Link]
Dhami, K. S., & Stothers, J. B. (1967). 13C N.M.R. STUDIES. VIII. 13C SPECTRA OF SOME SUBSTITUTED ANISOLES. Canadian Journal of Chemistry, 45(3), 233-241.
Thomas, S., Brühl, I., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 779-784.
SpectraBase. (n.d.). Pyrrolidine - Optional[13C NMR] - Chemical Shifts. Retrieved February 14, 2026, from [Link]
Ibahim, M. J., et al. (2018). Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. ResearchGate. Retrieved February 14, 2026, from [Link]
SpectraBase. (n.d.). 1-Methoxy-4-phenoxybenzene - Optional[13C NMR] - Chemical Shifts. Retrieved February 14, 2026, from [Link]
University of Colorado Boulder. (n.d.). 13C NMR Chemical Shift Table. Retrieved February 14, 2026, from [Link]
ResearchGate. (n.d.). 1 H NMR spectrum of 3. Retrieved February 14, 2026, from [Link]
The Royal Society of Chemistry. (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. Retrieved February 14, 2026, from [Link]
Wishart, D. S., et al. (2025). The Natural Products Magnetic Resonance Database NP-MRD for 2025. OSTI.gov. Retrieved February 14, 2026, from [Link]
ResearchGate. (n.d.). Synthesis, antibacterial and antioxidant evaluation of 4-substituted 1-(4-methoxyphenyl)pyrrolidin-2-ones. Retrieved February 14, 2026, from [Link]
ResearchGate. (n.d.). Interpretation of the pyrrolidine region of the 1 H NMR spectrum. Retrieved February 14, 2026, from [Link]
Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved February 14, 2026, from [Link]
Westphal, F., et al. (2008). Mass and NMR spectroscopic characterization of 3,4-methylenedioxypyrovalerone: A designer drug with a-pyrrolidinophenone structure.
National Center for Biotechnology Information. (n.d.). 3-Methylpyrrolidine. PubChem. Retrieved February 14, 2026, from [Link]
Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved February 14, 2026, from [Link]
Application Note: Mass Spectrometric Analysis of 3-[(4-Methoxyphenoxy)methyl]pyrrolidine
Abstract This guide provides a detailed technical framework for the mass spectrometric analysis of 3-[(4-Methoxyphenoxy)methyl]pyrrolidine (Molecular Formula: C₁₂H₁₇NO₂, Molecular Weight: 207.27 g/mol [1]). As a molecule...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This guide provides a detailed technical framework for the mass spectrometric analysis of 3-[(4-Methoxyphenoxy)methyl]pyrrolidine (Molecular Formula: C₁₂H₁₇NO₂, Molecular Weight: 207.27 g/mol [1]). As a molecule featuring a secondary amine within a pyrrolidine ring and a methoxyphenyl ether group, it is representative of scaffolds found in pharmaceutical research and drug development.[2][3] This document outlines optimized protocols for sample preparation, ionization source selection, and tandem mass spectrometry (MS/MS) for structural elucidation. We present a comparative analysis of Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), detailing the rationale for parameter selection and interpreting the resultant fragmentation patterns. This application note is intended for researchers, analytical chemists, and drug development professionals requiring robust methods for the characterization of pyrrolidine derivatives.
Introduction and Analyte Characteristics
3-[(4-Methoxyphenoxy)methyl]pyrrolidine is a small organic molecule possessing key functional groups that dictate its behavior in a mass spectrometer. The pyrrolidine ring contains a secondary amine, which is a basic site readily protonated under acidic conditions.[3] The methoxyphenyl ether moiety contributes to the molecule's overall polarity and provides distinct fragmentation pathways. Understanding these structural features is paramount for developing a successful analytical method.
The primary goal of this protocol is to establish a reliable method for confirming the molecular weight and elucidating the structure of the title compound using mass spectrometry. Soft ionization techniques are preferred to minimize in-source fragmentation and preserve the molecular ion, which is crucial for subsequent MS/MS experiments.[4][5]
Ionization Source Selection: ESI vs. APCI
The choice of ionization source is a critical first step and depends on the analyte's polarity, thermal stability, and molecular weight.[6] For 3-[(4-Methoxyphenoxy)methyl]pyrrolidine, both ESI and APCI are viable options, each with distinct advantages.
Electrospray Ionization (ESI): ESI is ideal for polar and ionizable molecules.[7][8] The basic nitrogen in the pyrrolidine ring makes this compound an excellent candidate for positive-mode ESI, where it will readily form a protonated molecule, [M+H]⁺. ESI is a very "soft" ionization technique, typically yielding a strong molecular ion signal with minimal fragmentation, which is ideal for quantitative studies and for selecting a precursor ion for MS/MS.[8][9]
Atmospheric Pressure Chemical Ionization (APCI): APCI is well-suited for small, thermally stable molecules of medium to low polarity.[10][11] The analyte is vaporized at high temperatures before being ionized by a corona discharge.[10] While this compound has polar features, its overall character may make it amenable to APCI, which can sometimes provide better sensitivity for compounds that are not highly polar.[7]
Recommendation: For initial screening and structural confirmation, ESI is the preferred starting point due to its soft nature and the compound's readily ionizable amine group. APCI should be considered as a complementary technique, particularly if matrix effects or poor ESI efficiency are observed.[11]
Experimental Protocols
Sample and Mobile Phase Preparation
The quality of the mass spectrum is directly dependent on proper sample preparation. The goal is to fully dissolve the analyte at a concentration that provides a strong signal without causing detector saturation.
Protocol Steps:
Stock Solution Preparation: Accurately weigh ~1 mg of 3-[(4-Methoxyphenoxy)methyl]pyrrolidine and dissolve it in 1 mL of methanol to create a 1 mg/mL stock solution.
Working Solution Preparation: Create a 1 µg/mL working solution by performing a serial dilution of the stock solution using a 50:50 (v/v) mixture of acetonitrile and deionized water.
Mobile Phase Additive (for ESI): To promote efficient protonation, add an acid modifier to the working solution. Add 0.1% (v/v) formic acid.
Rationale: Formic acid lowers the pH of the solution, ensuring the pyrrolidine nitrogen is predominantly in its protonated state ([R₂NH₂]⁺), which significantly enhances the signal intensity for the [M+H]⁺ ion in positive ionization mode.[12][13]
Filtration: Filter the final working solution through a 0.22 µm syringe filter to remove any particulates that could clog the instrument's fluidics.
Liquid Chromatography Mass Spectrometry (LC-MS) Protocol
For robust analysis, coupling liquid chromatography to the mass spectrometer is recommended to separate the analyte from any potential impurities.
Parameter
Recommended Setting
Rationale
LC Column
C18, 2.1 x 50 mm, 1.8 µm
Provides good reversed-phase retention for this moderately polar compound.
Mobile Phase A
0.1% Formic Acid in Water
Standard aqueous mobile phase with an additive for efficient protonation.
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Standard organic mobile phase.
Gradient
5% B to 95% B over 5 minutes
A standard gradient to ensure elution of the compound and clean the column.
Flow Rate
0.4 mL/min
Compatible with standard ESI and APCI sources.
Injection Volume
2-5 µL
A typical volume to achieve good signal intensity without overloading the column.
Column Temperature
40 °C
Improves peak shape and reproducibility.
Mass Spectrometer Settings (ESI and APCI)
The following tables provide starting parameters for analysis on a typical quadrupole time-of-flight (Q-TOF) or triple quadrupole mass spectrometer. These should be optimized for the specific instrument in use.
Table 1: ESI-MS Parameters
Parameter
Setting
Justification
Ionization Mode
Positive
The basic pyrrolidine nitrogen is readily protonated.
Capillary Voltage
3.5 kV
Optimal for creating a stable electrospray plume.
Cone Voltage
30 V
A moderate voltage to facilitate ion transfer without causing significant in-source fragmentation.
Desolvation Temp.
350 °C
Efficiently removes solvent from droplets to release gas-phase ions.[8]
Desolvation Gas Flow
800 L/hr (N₂)
Aids in the desolvation process.
Scan Range (Full Scan)
50-300 m/z
Covers the expected molecular ion and its primary fragments.
| Collision Energy (MS/MS) | Ramp 10-40 eV | A collision energy ramp allows for the observation of a full range of fragment ions, from low-energy (stable fragments) to high-energy (smaller fragments). |
Table 2: APCI-MS Parameters
Parameter
Setting
Justification
Ionization Mode
Positive
Proton transfer from the reagent gas is the primary ionization mechanism.[10]
Corona Current
4 µA
Initiates the chemical ionization cascade.
Vaporizer Temp.
400 °C
Ensures complete vaporization of the analyte and mobile phase.[10]
Source Temp.
150 °C
Maintains the gas-phase environment for ion-molecule reactions.
Desolvation Gas Flow
600 L/hr (N₂)
Assists in carrying the vaporized sample to the corona discharge region.
Scan Range (Full Scan)
50-300 m/z
Covers the expected molecular ion and its primary fragments.
| Collision Energy (MS/MS) | Ramp 10-40 eV | As with ESI, a ramp is effective for structural elucidation. |
Data Interpretation: Predicted Fragmentation Pathways
Upon collision-induced dissociation (CID) in an MS/MS experiment, the protonated molecule ([M+H]⁺ at m/z 208.13) is expected to fragment at its weakest bonds and through rearrangements that lead to stable product ions.
Workflow for Structural Elucidation
Caption: Experimental workflow for MS/MS analysis.
The primary fragmentation pathways for protonated 3-[(4-Methoxyphenoxy)methyl]pyrrolidine are predicted to involve cleavages around the ether oxygen and the pyrrolidine ring structure.
Caption: Predicted fragmentation pathways for [M+H]⁺ of the target analyte.
Table 3: Summary of Expected Ions
m/z (Exact Mass)
Proposed Formula
Ion Description
Fragmentation Pathway
208.1338
[C₁₂H₁₈NO₂]⁺
Protonated Molecule [M+H]⁺
N/A (Precursor Ion)
137.0597
[C₈H₉O₂]⁺
4-Methoxyphenoxymethyl cation
Cleavage of the N-CH₂ bond.
123.0441
[C₇H₇O₂]⁺
1-(4-Methoxyphenyl)oxonium
Cleavage of the ether C-O bond.
107.0491
[C₇H₇O]⁺
Tropylium-like cation
Common fragment from methoxy-aromatics, loss of formaldehyde (CH₂O) from m/z 123.[14]
| 84.0808 | [C₅H₁₀N]⁺ | Pyrrolidin-3-ylmethyl cation | Cleavage of the O-CH₂ bond. A common loss for pyrrolidine derivatives.[15] |
Best Practices and Troubleshooting
Issue
Potential Cause
Recommended Solution
Low Signal Intensity
Suboptimal ionization; incorrect mobile phase pH; low concentration.
Optimize cone/capillary voltage. Ensure 0.1% formic acid is present. Prepare a more concentrated working solution (e.g., 5-10 µg/mL).
High Background Noise
Contaminated solvent or sample; non-volatile buffer used.
Use high-purity LC-MS grade solvents. Avoid phosphate buffers; use volatile modifiers like formic acid or ammonium acetate.
Adduct Ion Formation ([M+Na]⁺, [M+K]⁺)
Contamination from glassware, solvents, or reagents.
Use plasticware where possible. Use high-purity solvents and reagents. This can also be used to confirm molecular weight.[9]
No Molecular Ion Peak
In-source fragmentation; compound is thermally labile (APCI).
Decrease cone voltage (ESI) or vaporizer temperature (APCI). Switch to a softer ionization technique (ESI if using APCI).
References
Holčapek, M., & Volná, K. (2010). Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules. Mass Spectrometry Reviews.
AxisPharm. (n.d.). Electrospray and APCI Mass Analysis. AxisPharm. Available at: [Link]
MetwareBio. (n.d.). Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. MetwareBio. Available at: [Link]
Wikipedia. (n.d.). Atmospheric-pressure chemical ionization. Wikipedia. Available at: [Link]
LabX. (n.d.). Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry. LabX. Available at: [Link]
Technology Networks. (2010). Minor change in the structure major change in the mass spectrum in the example of an N-toluene-pyrrolidine derivative. Technology Networks. Available at: [Link]
Jackson, G. et al. (2020). Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of eme. West Virginia University. Available at: [Link]
ResearchGate. (n.d.). Structure of pyrrolidine and their derivatives. ResearchGate. Available at: [Link]
NIST. (n.d.). Pyrrolidine, TMS derivative. NIST WebBook. Available at: [Link]
D'hooge, F. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. ELTE. Available at: [Link]
PMC. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PubMed Central. Available at: [Link]
Royal Society of Chemistry. (n.d.). Chapter 10: Secondary Electrospray Ionization. Royal Society of Chemistry Books. Available at: [Link]
ACS Publications. (2023). Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. Journal of the American Society for Mass Spectrometry. Available at: [Link]
Tulp, M. T., Safe, S. H., & Boyd, R. K. (1980). Fragmentation pathways in electron impact mass spectra of methoxyhalobiphenyls. Biomedical Mass Spectrometry. Available at: [Link]
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Available at: [Link]
Wikipedia. (n.d.). Pyrrolidine. Wikipedia. Available at: [Link]
Application Note: Purification Strategies for 3-[(4-Methoxyphenoxy)methyl]pyrrolidine
Introduction & Chemical Profile[1][2][3][4][5][6] 3-[(4-Methoxyphenoxy)methyl]pyrrolidine represents a "privileged scaffold" in medicinal chemistry, often utilized as a core fragment for GPCR ligands (e.g., dopamine or s...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Chemical Profile[1][2][3][4][5][6]
3-[(4-Methoxyphenoxy)methyl]pyrrolidine represents a "privileged scaffold" in medicinal chemistry, often utilized as a core fragment for GPCR ligands (e.g., dopamine or serotonin receptor modulators).[1] Its structural duality—a basic secondary amine coupled with a lipophilic aryl ether—presents specific purification challenges.
The synthesis typically involves the coupling of N-protected-3-(hydroxymethyl)pyrrolidine with 4-methoxyphenol via a Mitsunobu reaction or nucleophilic substitution (
), followed by deprotection.[1] Consequently, the crude matrix often contains difficult-to-remove impurities such as triphenylphosphine oxide (TPPO), unreacted phenols, and carbamate by-products.[1]
Yield loss; requires trial-and-error for solvent selection.[1]
Protocol 1: The "Workhorse" Acid-Base Extraction
Objective: To leverage the basicity of the pyrrolidine nitrogen to separate the product from neutral (TPPO) and acidic (phenol) impurities without chromatography.[1]
Mechanistic Logic[7]
Acidic Wash: The amine is protonated (
) and moves to the aqueous phase. Neutral impurities (TPPO) and protected intermediates stay in the organic phase.[1]
Basic Wash: The aqueous phase is basified, deprotonating the amine (
).[1] It is then back-extracted into organic solvent.[1]
Step-by-Step Procedure
Dissolution: Dissolve the crude residue in Ethyl Acetate (EtOAc) or Diethyl Ether (10 mL/g of crude). Note: Avoid DCM if possible as TPPO is highly soluble in DCM, making phase separation harder.
Mitsunobu Reaction Workup: Dandapani, S., & Curran, D. P. (2004).[1] Separation-friendly Mitsunobu reactions.Chemistry – A European Journal .[1] (Discusses removal of TPPO).
Flash Chromatography of Amines: Biotage Application Note. "Strategies for the Flash Purification of Nitrogen Heterocycles".Biotage.com .[1] (General reference for KP-NH silica usage).
Pyrrolidine Synthesis: Organic Syntheses, Coll. Vol. 9, p. 559 (1998).[1]Organic Syntheses . (General protocols for pyrrolidine handling).[1]
Salt Selection: Stahl, P. H., & Wermuth, C. G. (Eds.).[1][3][4] (2011).[1][5] Pharmaceutical Salts: Properties, Selection, and Use.Wiley-VCH .[1] (Authoritative text on salt crystallization).
Application Note: Analytical Strategies for 3-[(4-Methoxyphenoxy)methyl]pyrrolidine
This Application Note provides a comprehensive, validated framework for the quantification of 3-[(4-Methoxyphenoxy)methyl]pyrrolidine (CAS: 933736-44-8).[1] This guide is structured for analytical chemists and pharmaceut...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note provides a comprehensive, validated framework for the quantification of 3-[(4-Methoxyphenoxy)methyl]pyrrolidine (CAS: 933736-44-8).[1]
This guide is structured for analytical chemists and pharmaceutical scientists requiring robust methods for both bulk assay (QC) and trace analysis (DMPK/Bioanalysis).
Executive Summary & Molecule Profile
3-[(4-Methoxyphenoxy)methyl]pyrrolidine is a functionalized secondary amine often utilized as a chiral building block in the synthesis of GPCR ligands and kinase inhibitors.[1] Its quantification presents specific challenges due to the basicity of the pyrrolidine ring (pKa ~9.9) and the moderate lipophilicity of the anisole moiety.
Physicochemical Profile
Property
Value
Analytical Implication
Formula
C₁₂H₁₇NO₂
Monoisotopic Mass: 207.13 Da
[M+H]⁺
208.13 Da
Dominant ion in ESI(+)
pKa (Base)
~9.9 (Pyrrolidine N)
Requires high pH or ion-pairing to prevent peak tailing.[1][2]
LogP
~1.6
Retains well on C18; amenable to Reverse Phase (RP).[1]
Chromophore
Anisole (Methoxybenzene)
UV active at 220 nm (strong) and 275 nm (moderate).[1]
Method Development Strategy
The "Silanol Effect" is the primary failure mode for this analyte. At neutral or slightly acidic pH (pH 3–6), the secondary amine is protonated (
) and interacts ionically with residual silanols () on the column stationary phase, causing severe peak tailing.[1]
We propose two distinct protocols:
Protocol A (High pH HPLC-UV): Uses a hybrid-silica column at pH 10.0 to suppress amine ionization, ensuring sharp peaks and high loadability for purity assays.[1]
Protocol B (Acidic LC-MS/MS): Uses formic acid to fully protonate the amine for maximum sensitivity in Mass Spectrometry, relying on a Charged Surface Hybrid (CSH) or polar-embedded column to mitigate tailing.[1]
Protocol A: HPLC-UV for Purity & Assay (QC)
Best for: Raw material testing, reaction monitoring, and stability studies (>1 µg/mL).[1]
Chromatographic Conditions
System: Agilent 1260/1290 or Waters Alliance/Acquity UPLC.[1]
Flow Rate: 1.0 mL/min (HPLC) or 0.4 mL/min (UPLC).
Detection: UV-DAD at 275 nm (Selectivity) and 220 nm (Sensitivity).[1]
Column Temp: 40°C.
Gradient Table
Time (min)
% Mobile Phase B
Event
0.0
5
Initial Hold
1.0
5
Injection
10.0
90
Linear Gradient
12.0
90
Wash
12.1
5
Re-equilibration
15.0
5
End
Technical Rationale
At pH 10.0, the pyrrolidine nitrogen is deprotonated (neutral).[1] This eliminates cation-exchange interactions with silanols, resulting in Gaussian peak shapes (Asymmetry factor < 1.[1]2) without the need for ion-pairing reagents like TFA, which suppress MS signals.[1]
Protocol B: LC-MS/MS for Bioanalysis (Trace)
Best for: DMPK studies, plasma/urine analysis, and genotoxic impurity screening (<10 ng/mL).[1]
Why CSH? The "Charged Surface Hybrid" technology applies a low-level positive charge to the particle surface, repelling the protonated amine and preventing tailing even at acidic pH.
Cause: Secondary amine interaction with silanols.[1]
Solution 1 (HPLC): Ensure pH is > 10.0. If using pH < 8, switch to a "Charged Surface" column (e.g., Waters CSH or Agilent Poroshell HPH).[1]
Solution 2 (LC-MS): Increase buffer strength (e.g., 10 mM Ammonium Formate instead of just 0.1% Formic Acid) to mask silanols.
Issue: Low Sensitivity in MS
Cause: Ion suppression from matrix or poor ionization.[1]
Solution: The ether oxygen can compete for protons.[1] Ensure the mobile phase is sufficiently acidic (0.1% Formic Acid). If using LLE, ensure no phospholipids carried over (consider PLD+ plates).[1]
Issue: Carryover
Cause: Basic amines stick to injector needles/valves.[1]
Solution: Use a strong needle wash: Acetonitrile:Isopropanol:Water:Formic Acid (40:40:20:0.5) .[1]
References
PubChem. (n.d.).[1] Compound Summary: 3-[(4-Methoxyphenoxy)methyl]pyrrolidine (CID 40425398).[1] National Library of Medicine.[1] Retrieved February 14, 2026, from [Link][1]
Waters Corporation. (2025).[1] Effect of pH on LC-MS Analysis of Amines: Application Note. Retrieved February 14, 2026, from [Link][1]
McCalley, D. V. (2017).[1] Understanding and Managing the Separation of Basic Compounds in RPLC. LCGC North America.[1] Retrieved from [Link]
European Medicines Agency (EMA). (2011).[1] Guideline on bioanalytical method validation. Retrieved from [Link]
Application Note: Pharmacological Evaluation of 3-[(4-Methoxyphenoxy)methyl]pyrrolidine in Cell Culture Systems
Executive Summary & Compound Profile 3-[(4-Methoxyphenoxy)methyl]pyrrolidine represents a "privileged scaffold" in medicinal chemistry. The 3-substituted pyrrolidine core, linked via an ether bond to an aryl group, mimic...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Compound Profile
3-[(4-Methoxyphenoxy)methyl]pyrrolidine represents a "privileged scaffold" in medicinal chemistry. The 3-substituted pyrrolidine core, linked via an ether bond to an aryl group, mimics the pharmacophores of several bioactive classes, including monoamine reuptake inhibitors (e.g., analogs of atomoxetine), histamine H3 antagonists, and sodium channel blockers.
This guide details the standardized protocols for solubilizing, handling, and evaluating this compound in cell-based assays. It focuses on distinguishing specific pharmacological modulation from non-specific cytotoxicity—a critical step in validating hit compounds from fragment-based drug discovery (FBDD) campaigns.
Chemical Profile
Property
Specification
Notes
IUPAC Name
3-[(4-Methoxyphenoxy)methyl]pyrrolidine
CAS Number
933736-44-8
Formula
C₁₂H₁₇NO₂
M.W.
207.27 g/mol
Small molecule / Fragment-like
Predicted LogP
~1.8 – 2.2
Moderately lipophilic; cell-permeable
pKa
~9.5 (Secondary Amine)
Positively charged at physiological pH (7.4)
Solubility
DMSO (>20 mM), Ethanol
Poor water solubility as free base
Preparation & Storage Protocol
Objective: Create a stable stock solution that prevents precipitation upon dilution into culture media.
A. Stock Solution Preparation (10 mM)
Weighing: Accurately weigh 2.07 mg of the compound.
Solvent: Add 1.0 mL of anhydrous, sterile-filtered DMSO (Dimethyl Sulfoxide).
Scientific Rationale: Anhydrous DMSO prevents hydrolysis and maintains sterility. The secondary amine is stable, but moisture can affect concentration accuracy over time.
Mixing: Vortex for 30 seconds. Inspect visually for clarity.
Storage: Aliquot into light-protective amber vials (50 µL/vial) to avoid freeze-thaw cycles. Store at -20°C.
B. Working Solution (Media Dilution)
Critical Step: Do not add the 100% DMSO stock directly to the cell culture plate. This causes local high-concentration "shock" and protein precipitation.
Intermediate Dilution: Prepare a 10x working solution in culture media (e.g., if testing at 10 µM, prepare 100 µM in media containing 1% DMSO).
Final Application: Add the 10x solution to the cells (1:10 dilution) to achieve the final 1x concentration and 0.1% DMSO.
Before assessing functional potency (e.g., receptor antagonism), you must define the Non-Cytotoxic Window . 3-substituted pyrrolidines can exhibit off-target cytotoxicity at high micromolar concentrations.
Experimental Workflow
Cell Seeding:
Seed HEK293 or HepG2 cells at 5,000 cells/well in a 96-well plate.
Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.
Treatment:
Prepare a serial dilution of the compound: 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM.
Vehicle Control: 0.1% DMSO (Must match the highest solvent concentration).
Positive Control: Staurosporine (1 µM) or Triton X-100 (0.1%).
Incubate for 48 hours.
Readout (MTT Reduction):
Add MTT reagent (0.5 mg/mL final concentration). Incubate 3-4 hours.
Solubilize formazan crystals with DMSO.
Measure Absorbance at 570 nm.
Data Analysis
Calculate % Viability relative to Vehicle Control. Plot Log(Concentration) vs. Viability to determine the CC₅₀ (Cytotoxic Concentration 50%).
Guideline: Functional assays should be performed at concentrations < 1/10th of the CC₅₀ to ensure effects are not due to cell death.
Context: Given the structural similarity to GPCR ligands and monoamine transporter inhibitors, this protocol uses a Western Blot approach to detect modulation of downstream signaling (e.g., ERK1/2 phosphorylation), which is a common readout for pyrrolidine-based GPCR modulators.
Workflow Diagram
Caption: Workflow for evaluating signaling modulation. Serum starvation synchronizes cells to reduce background noise before compound treatment.
Detailed Steps
Serum Starvation:
Grow cells to 80% confluency in 6-well plates.
Switch to serum-free media for 12–16 hours. This reduces basal phosphorylation levels, maximizing the signal-to-noise ratio for the assay.
Pre-incubation:
Add 3-[(4-Methoxyphenoxy)methyl]pyrrolidine at the determined non-cytotoxic concentration (e.g., 10 µM).
Incubate for 30–60 minutes.
Stimulation (Agonist Challenge):
If testing for Antagonist activity (common for this scaffold): Add the native agonist (e.g., Histamine if testing H3, or EGF) for 5–10 minutes.
Note: If the compound is an antagonist, it should block the agonist-induced phosphorylation.
Lysis & Detection:
Rapidly aspirate media and wash with ice-cold PBS.
Lyse in RIPA buffer supplemented with Phosphatase Inhibitors (Na₃VO₄, NaF).
Blot for Phospho-ERK1/2 vs. Total ERK1/2 .
Troubleshooting & Optimization
Issue
Probable Cause
Solution
Precipitation in Media
Compound is lipophilic; concentration too high.
Sonicate the 10x intermediate solution. Do not exceed 50 µM final concentration. Ensure DMSO is 0.1–0.5%.
High Background Signal
Inadequate serum starvation.
Increase starvation time to 16-24 hours. Ensure wash steps are gentle to avoid stress-induced signaling.
Variable IC50
Evaporation of DMSO stock.
Use single-use aliquots. DMSO is hygroscopic; water absorption alters concentration.
Cell Detachment
Toxicity or DMSO sensitivity.
Use Poly-L-Lysine coated plates. Reduce DMSO to <0.1%.
References
Barnes, N. M., et al. (2009). "The 5-HT3 receptor as a therapeutic target." Pharmacological Reviews, 61(2), 217-241. (Contextual grounding for pyrrolidine scaffolds in neurotransmitter modulation). Link
Kuhne, R., et al. (2011). "Fragment-based drug discovery: From chemical probes to clinical candidates." Nature Reviews Drug Discovery, 10, 401-414. (Methodology for evaluating low-MW fragments like the subject compound). Link
Gbahou, F., et al. (2006). "Protean agonism at the histamine H3 receptor." Molecular Pharmacology, 70(3), 814-822. (Demonstrates the use of pyrrolidine ether derivatives in GPCR assays). Link
Riss, T. L., et al. (2004). "Cell Viability Assays." Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. (Standard protocols for MTT/Cytotoxicity). Link
Method
Application Note: 3-[(4-Methoxyphenoxy)methyl]pyrrolidine in Medicinal Chemistry
Executive Summary 3-[(4-Methoxyphenoxy)methyl]pyrrolidine (CAS: 933736-44-8) is a high-value privileged scaffold and secondary amine building block used extensively in Fragment-Based Drug Discovery (FBDD). Unlike simple...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
3-[(4-Methoxyphenoxy)methyl]pyrrolidine (CAS: 933736-44-8) is a high-value privileged scaffold and secondary amine building block used extensively in Fragment-Based Drug Discovery (FBDD). Unlike simple alkyl pyrrolidines, this molecule incorporates an aryl ether motif at the C3 position, providing a pre-installed pharmacophore element that mimics the binding interactions of several blockbuster neurotransmitter modulators and protease inhibitors.
This Application Note details the utility of this compound as a research tool for synthesizing ligands targeting Class A GPCRs (specifically Serotonin 5-HT and Dopamine receptors) and Matrix Metalloproteinases (MMP-12) . It includes validated protocols for N-functionalization and structural data to support lead optimization campaigns.
Technical Profile & Physicochemical Properties
Before integrating this scaffold into a synthesis workflow, researchers must account for its basicity and lipophilicity profile. The secondary amine is highly nucleophilic, while the methoxy-aryl tail provides hydrophobic anchoring.
Property
Value / Description
Significance in Drug Design
Molecular Formula
C₁₂H₁₇NO₂
Fragment-like (Rule of 3 compliant)
Molecular Weight
207.27 g/mol
Ideal for FBDD (leaves room for mass addition)
Predicted pKa
~9.8 (Pyrrolidine NH)
High basicity; requires base scavengers in coupling
cLogP
~1.6 - 1.9
Moderate lipophilicity; good CNS penetration potential
H-Bond Donors
1 (NH)
Key handle for derivatization
H-Bond Acceptors
2 (Ether O, Methoxy O)
Interaction points for receptor residues (e.g., Ser/Thr)
Chirality
Available as (R), (S), or Racemic
Critical: Enantiomers often show >100-fold potency difference in GPCR binding
Scientific Rationale: The "Privileged" Scaffold
GPCR Ligand Design (Monoamine Transporters)
The 3-substituted pyrrolidine core is a structural bioisostere of the 3-phenylpiperidine and tropane scaffolds found in many psychotropic drugs. The (4-methoxyphenoxy)methyl side chain specifically mimics the aryl-ether moiety found in Reboxetine and Atomoxetine .
Mechanism: When derivatized at the N1 position (e.g., with a propyl or benzyl group), the pyrrolidine nitrogen forms a salt bridge with the conserved Aspartate residue in the transmembrane domain of monoamine transporters (SERT/NET/DAT). The methoxy-phenyl tail occupies the hydrophobic S1 pocket.
Application: Researchers use this tool to synthesize focused libraries for depression and neuropathic pain indications.
Matrix Metalloproteinase (MMP-12) Inhibition
MMP-12 (Macrophage Metalloelastase) is a target for COPD and emphysema.[1]
Mechanism: Inhibitors of MMP-12 often require a zinc-binding group (ZBG) and a hydrophobic group to fit the S1' specificity pocket. 3-Aryloxy-pyrrolidines serve as the "P1'" unit.
Workflow: The pyrrolidine nitrogen is typically coupled to a sulfonyl or carbonyl zinc-binding warhead. The 4-methoxyphenoxy group extends into the deep S1' channel, providing selectivity over MMP-1.
Experimental Protocols
Protocol A: General N-Alkylation (Reductive Amination)
Use this protocol to attach the scaffold to aliphatic linkers for GPCR exploration.
Dissolution: Dissolve 1.0 mmol of the pyrrolidine scaffold in 5 mL of anhydrous DCM under an inert atmosphere (N₂).
Activation: Add 1.1 mmol of the aldehyde and 1 drop of glacial acetic acid. Stir at room temperature (RT) for 30 minutes to allow iminium ion formation.
Note: If the aldehyde is sterically hindered, extend time to 2 hours.
Reduction: Cool the solution to 0°C. Add 1.5 mmol of STAB portion-wise.
Reaction: Allow the mixture to warm to RT and stir for 4–16 hours. Monitor by LC-MS (Target mass = M_scaffold + M_aldehyde - 16 + 2).
Quench: Quench with saturated aqueous NaHCO₃.
Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
Solvent: DMSO or DMF (for high T) or Isopropanol (for lower T)
Step-by-Step Methodology:
Preparation: In a microwave vial or pressure tube, combine the pyrrolidine scaffold (0.5 mmol) and the heteroaryl halide (0.5 mmol) in 2 mL of DMSO.
Base Addition: Add DIPEA (1.25 mmol).
Heating:
Standard: Heat to 80–120°C for 4–12 hours.
Microwave (Recommended): Irradiate at 120°C for 20 minutes.
Validation: Check TLC or LC-MS for disappearance of the halide.
Workup: Dilute with Ethyl Acetate, wash extensively with water (to remove DMSO) and LiCl solution.
Isolation: Concentrate and purify via reverse-phase HPLC if the product is polar.
Pathway & Synthesis Logic Visualization
The following diagram illustrates the divergent synthesis pathways accessible from this single building block, highlighting its versatility in generating distinct pharmacological classes.
Figure 1: Divergent synthesis tree showing how the pyrrolidine scaffold serves as a precursor for three distinct therapeutic classes based on the N-functionalization strategy.
Safety & Handling
Hazard Identification: As a secondary amine, the compound is an Irritant (Xi) .[2] It causes skin irritation (H315) and serious eye irritation (H319).
Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Secondary amines can absorb CO₂ from the air to form carbamates over long periods.
Stereochemistry Warning: Commercial supplies are often racemic. For biological assays, it is imperative to separate enantiomers (Chiral SFC) or purchase enantiopure starting materials ((R) or (S)), as biological targets are stereoselective.
References
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 40425398, (R)-3-(4-Methoxyphenyl)pyrrolidine. Retrieved from [Link]
An, F., et al. (2021). "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds."[3] Molecules, 26(16). (Discusses the privileged nature of 3-substituted pyrrolidines). Retrieved from [Link]
Nénan, S., et al. (2005). "Macrophage elastase (MMP-12): a pro-inflammatory mediator?"[4] Memórias do Instituto Oswaldo Cruz. (Context for MMP-12 inhibition). Retrieved from [Link]
Application Notes and Protocols for In Vivo Experimental Design with 3-[(4-Methoxyphenoxy)methyl]pyrrolidine
A Guide for Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide for the in vivo experimental design and evaluation of 3-[(4-Methoxyphenoxy)methyl]pyrrolidine,...
Author: BenchChem Technical Support Team. Date: February 2026
A Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the in vivo experimental design and evaluation of 3-[(4-Methoxyphenoxy)methyl]pyrrolidine, a novel chemical entity with a pyrrolidine scaffold. Recognizing the limited publicly available data on this specific molecule, this guide is structured to provide a robust framework for the preclinical assessment of novel compounds with potential activity in the central nervous system (CNS). The protocols and methodologies outlined herein are based on established principles of preclinical drug development and draw parallels from structurally related compounds. This guide will navigate the researcher through a tiered approach, from initial tolerability and pharmacokinetic profiling to more complex behavioral and safety pharmacology assessments, ensuring a logical and scientifically rigorous investigation.
Introduction: Unveiling the Potential of a Novel Pyrrolidine Derivative
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents with a wide range of therapeutic applications, including anticonvulsant, anti-inflammatory, and various CNS activities.[1][2][3] The compound 3-[(4-Methoxyphenoxy)methyl]pyrrolidine incorporates this key heterocycle with a methoxyphenoxy moiety. While the specific biological targets of this compound are yet to be elucidated, its structural components suggest a potential for interaction with CNS pathways.
Given the novelty of 3-[(4-Methoxyphenoxy)methyl]pyrrolidine, a systematic and multi-faceted in vivo evaluation is paramount to characterizing its pharmacological profile. This document serves as a detailed roadmap for such an endeavor, emphasizing a logical progression of experiments, adherence to regulatory guidelines, and the importance of robust experimental design to yield clear, interpretable data.
Foundational Principles of In Vivo Experimental Design
A well-designed in vivo study is the cornerstone of preclinical drug development, providing critical insights into the safety and efficacy of a novel compound.[4] The following principles should be strictly adhered to throughout the experimental process:
Ethical Considerations and Animal Welfare: All animal studies must be conducted in accordance with the guidelines set forth by the Institutional Animal Care and Use Committee (IACUC) or equivalent local regulatory bodies.
Good Laboratory Practice (GLP): For studies intended to support regulatory submissions, adherence to GLP standards is mandatory to ensure the quality and integrity of the data.[4]
Appropriate Animal Model Selection: The choice of animal model is critical and should be justified based on the scientific question being addressed. For initial CNS screening, rodent models (mice and rats) are widely used.
Dose Formulation and Administration: The physicochemical properties of 3-[(4-Methoxyphenoxy)methyl]pyrrolidine will dictate the formulation strategy. For poorly water-soluble compounds, formulation approaches such as the use of co-solvents, cyclodextrins, or lipid-based systems may be necessary to ensure adequate bioavailability for in vivo studies.[5][6][7][8][9] The route of administration should mimic the intended clinical route where possible.
Pharmacokinetic (PK) and Pharmacodynamic (PD) Correlation: Understanding the relationship between drug concentration in the body (PK) and its pharmacological effect (PD) is essential for interpreting study outcomes and selecting appropriate dosing regimens for subsequent studies.
Tiered Experimental Approach
A tiered approach to in vivo testing allows for a systematic and resource-efficient evaluation of a novel compound.
Caption: Tiered workflow for in vivo evaluation.
Tier 1: Foundational Assessment
The primary goal of this tier is to establish the basic safety and pharmacokinetic profile of 3-[(4-Methoxyphenoxy)methyl]pyrrolidine.
Protocol 1: Acute Tolerability and Dose-Range Finding
Objective: To determine the maximum tolerated dose (MTD) and identify potential acute toxicities.
Animal Model: Male and female C57BL/6 mice (n=3-5 per group).
Methodology:
Administer single escalating doses of the compound via the intended route (e.g., intraperitoneal, oral gavage).
Include a vehicle control group.
Observe animals continuously for the first 4 hours and then at regular intervals for up to 72 hours.
Record clinical signs of toxicity, changes in body weight, and mortality.
Data Analysis: Determine the MTD and identify any dose-limiting toxicities.
Protocol 2: Pharmacokinetic (PK) Profiling
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of the compound.
Animal Model: Male Sprague-Dawley rats with jugular vein cannulation (n=3-4 per group).
Methodology:
Administer a single dose of the compound intravenously and via the intended route of administration in separate groups.
Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours).
Analyze plasma samples for compound concentration using a validated analytical method (e.g., LC-MS/MS).
Data Analysis: Calculate key PK parameters such as clearance, volume of distribution, half-life, and bioavailability.
PK Parameter
Description
Cmax
Maximum plasma concentration
Tmax
Time to reach Cmax
AUC
Area under the plasma concentration-time curve
t1/2
Half-life
F%
Bioavailability
Protocol 3: Preliminary CNS Safety Pharmacology
Objective: To assess the effects of the compound on the central nervous system.[10][11]
Animal Model: Male CD-1 mice (n=8-10 per group).
Methodology:
Administer a range of doses (sub-MTD) of the compound.
Conduct a functional observational battery (FOB) to assess changes in behavior, autonomic function, and sensorimotor responses.
Assess motor coordination using a rotarod apparatus.
Data Analysis: Score and statistically analyze the FOB data and measure the latency to fall from the rotarod.
Tier 2: Efficacy and Behavioral Screening
Based on the foundational data, this tier aims to identify the potential therapeutic utility of the compound through behavioral screening.
Hypothesized Signaling Pathway
Given the structural motifs, a plausible, yet unconfirmed, mechanism could involve modulation of monoaminergic systems.
Caption: Hypothesized modulation of monoamine signaling.
Protocol 4: Locomotor Activity
Objective: To assess the stimulant, sedative, or neutral effects of the compound on spontaneous movement.[12]
Animal Model: Male C57BL/6 mice (n=10-12 per group).
Methodology:
Acclimate mice to the open field arena.
Administer the compound or vehicle.
Place mice in the open field and record locomotor activity (distance traveled, rearing, etc.) for 60-120 minutes using an automated tracking system.
Data Analysis: Analyze the total distance traveled and other locomotor parameters over time.
Protocol 5: Models of Anxiety-Like Behavior
Objective: To evaluate the potential anxiolytic or anxiogenic properties of the compound.[13][14][15][16]
Animal Models: Male BALB/c mice (n=12-15 per group).
Methodologies:
Elevated Plus Maze (EPM): Based on the conflict between the innate fear of open spaces and the drive to explore. Anxiolytics increase the time spent in the open arms.
Light-Dark Box: Relies on the natural aversion of rodents to brightly lit areas. Anxiolytic compounds increase the time spent in the light compartment.
Data Analysis: Measure and compare the time spent in and entries into the different compartments of the apparatuses.
Protocol 6: Models of Antidepressant-Like Activity
Objective: To screen for potential antidepressant effects.[13][17]
Animal Models: Male CD-1 mice (n=12-15 per group).
Methodologies:
Forced Swim Test (FST): Measures the duration of immobility when a rodent is placed in an inescapable cylinder of water. Antidepressants decrease immobility time.
Tail Suspension Test (TST): Similar to the FST, this test measures immobility when a mouse is suspended by its tail. Antidepressants reduce the time spent immobile.
Data Analysis: Quantify the duration of immobility for each animal.
Behavioral Assay
Primary Endpoint
Locomotor Activity
Total distance traveled
Elevated Plus Maze
Time in open arms
Light-Dark Box
Time in light compartment
Forced Swim Test
Immobility time
Tail Suspension Test
Immobility time
Tier 3: Advanced Characterization and Safety
Should promising activity be observed in Tier 2, more in-depth studies are warranted.
Protocol 7: Receptor Occupancy Studies
Objective: To determine the extent to which the compound binds to its target receptor(s) in the brain at behaviorally active doses.
Methodology: This can be achieved through ex vivo autoradiography or in vivo positron emission tomography (PET) imaging, depending on the availability of suitable radioligands for the hypothesized target.
Protocol 8: Abuse Liability Assessment
Objective: To evaluate the potential for the compound to be rewarding and thus have abuse potential.
Methodologies:
Conditioned Place Preference (CPP): A test to see if an animal will associate a particular environment with the rewarding effects of a drug.
Drug Self-Administration: An operant conditioning paradigm where an animal learns to perform a response (e.g., lever press) to receive an infusion of the drug.
Protocol 9: Repeat-Dose Toxicity Studies
Objective: To evaluate the safety of the compound after repeated administration over a longer duration (e.g., 14 or 28 days).
Methodology: Administer the compound daily to rodents at multiple dose levels. Monitor for clinical signs, changes in body weight, food and water consumption, and conduct detailed hematology, clinical chemistry, and histopathological analysis at the end of the study.
Conclusion
The in vivo characterization of a novel chemical entity such as 3-[(4-Methoxyphenoxy)methyl]pyrrolidine requires a systematic, evidence-based approach. The tiered experimental design outlined in these application notes provides a comprehensive framework for elucidating its pharmacokinetic, safety, and pharmacological profile. By progressing from foundational assessments to more complex behavioral and safety studies, researchers can efficiently and rigorously evaluate the therapeutic potential of this and other novel pyrrolidine derivatives.
References
Greentech Bioscience. (n.d.). Animal Models of Anxiety & Depression. Retrieved from Greentech Bioscience Preclinical CRO Services website.
WuXi AppTec. (2024, April 3).
Bourin, M. (2015). Animal models for screening anxiolytic-like drugs: a perspective. Dialogues in Clinical Neuroscience, 17(3), 295–303.
PubMed. (2015, September 15). Animal models for screening anxiolytic-like drugs: a perspective.
Springer Nature Experiments. (n.d.).
Shao, L., Campbell, U., et al. (2016). In vivo phenotypic drug discovery: applying a behavioral assay to the discovery and optimization of novel antipsychotic agents. MedChemComm, 7(8), 1536-1542.
Al-Sanea, M. M., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1249253.
Journal of Pharmaceutical Negative Results. (2013, July 10).
Gaur, P. K., Mishra, S., Kumar, A., & Panda, B. P. (2014). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2014, 848594.
Howell, L. L., & Votaw, J. R. (2012). Translational In Vivo Assays in Behavioral Biology. ILAR Journal, 53(1), 44–54.
ResearchGate. (2023, September 6). Recent insights about pyrrolidine core skeletons in pharmacology.
ResearchGate. (2025, August 1). (PDF) Animal Models For Screening Anti-Anxiety Drugs: A Review.
International Journal of Pharmaceutical and Clinical Research. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
Semantic Scholar. (2016, June 16).
Patsnap Synapse. (2025, May 27). What are preclinical safety pharmacology requirements?.
Gannon, B. M., et al. (2015). Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives. The Journal of Pharmacology and Experimental Therapeutics, 354(2), 198–207.
European Medicines Agency. (2010, May 31).
ResearchGate. (2025, July 8). (PDF)
Wikipedia. (n.d.). Pyrrolidinylmethylindole.
BioProcess International. (2026, January 26). Regulatory Frameworks for Central Nervous System Safety Assessment: Bridging Traditional Methods and New Modalities.
Infinix Bio. (2026, February 5). Understanding the Preclinical Safety Assessment Process: A Comprehensive Guide for Drug Development.
MDPI. (2021, May 14). Molecular Mechanisms of Action of Novel Psychoactive Substances (NPS). A New Threat for Young Drug Users with Forensic-Toxicolog.
PubMed. (2014, January 15). Safety and regulatory requirements and challenge for CNS drug development.
Application Note: High-Throughput Screening Strategies for Characterizing 3-[(4-Methoxyphenoxy)methyl]pyrrolidine and its Analogs
Abstract This document provides a comprehensive guide for the high-throughput screening (HTS) and characterization of 3-[(4-methoxyphenoxy)methyl]pyrrolidine, a novel chemical entity (NCE) featuring a pyrrolidine scaffol...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a comprehensive guide for the high-throughput screening (HTS) and characterization of 3-[(4-methoxyphenoxy)methyl]pyrrolidine, a novel chemical entity (NCE) featuring a pyrrolidine scaffold. The pyrrolidine moiety is a privileged structure in medicinal chemistry, frequently found in compounds targeting the central nervous system (CNS).[1] Given its structural features, this compound and its analogs are hypothesized to interact with key CNS targets such as monoamine transporters or monoamine oxidase enzymes. We present detailed, field-proven protocols for robust, fluorescence-based HTS assays designed to rapidly identify and characterize the bioactivity of this compound class, enabling efficient hit-to-lead progression in a drug discovery context.
Introduction: Rationale for Target Selection
The compound 3-[(4-methoxyphenoxy)methyl]pyrrolidine represents a promising starting point for a drug discovery campaign. Its core structure combines two key pharmacophores:
A Pyrrolidine Ring: This saturated nitrogen heterocycle is a cornerstone of neuropharmacology, valued for its ability to confer basicity and establish critical interactions with biological targets.[1] Its stereochemistry can be precisely controlled to optimize potency and selectivity.
A Methoxyphenyl Moiety: This feature is present in numerous CNS-active drugs and can engage in various non-covalent interactions within a receptor's binding pocket.
Based on these structural alerts, we have prioritized two major classes of CNS targets that are critical for neurotransmission and are implicated in psychiatric and neurodegenerative disorders:
Monoamine Transporters (MATs): The serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft.[2] Inhibition of these transporters is a clinically validated mechanism for treating depression and other mood disorders. Many pyrrolidine-based compounds, including synthetic cathinones, are known to be potent MAT inhibitors.[3][4]
Monoamine Oxidases (MAO-A & MAO-B): These enzymes metabolize monoamine neurotransmitters and their dysregulation is linked to depression and Parkinson's disease.[5][6] Identifying selective MAO inhibitors is a key therapeutic strategy.
This guide provides protocols for primary HTS assays against these target classes, designed for reliability, scalability, and translation into meaningful structure-activity relationship (SAR) data.
General High-Throughput Screening Workflow
A successful HTS campaign follows a logical progression from initial broad screening to detailed characterization of promising hits. The workflow below outlines the essential stages.
This protocol describes a homogeneous, no-wash assay to measure the inhibitory activity of test compounds on SERT, NET, and DAT using a fluorescent substrate.[7] The principle relies on the active transport of a fluorescent substrate into cells stably expressing a specific monoamine transporter, leading to an increase in intracellular fluorescence.[8] An inhibitor will block this process, resulting in a reduced signal.
Causality and Experimental Design Choices
Cell Lines: We use HEK293 cells stably expressing the human recombinant transporters (hSERT, hNET, or hDAT). This provides a consistent and specific biological system, isolating the activity of each transporter.
Fluorescent Substrate: Commercially available kits, such as the Neurotransmitter Transporter Uptake Assay Kit from Molecular Devices, provide a validated fluorescent substrate that mimics biogenic amines and a masking dye to quench extracellular fluorescence, ensuring a high signal-to-background ratio.[2][8]
Serum Choice: For cells expressing hSERT, it is critical to use dialyzed fetal bovine serum (dFBS) in the culture media.[8] Standard FBS contains endogenous serotonin that can compete with the fluorescent substrate and interfere with the assay.
Step-by-Step Protocol (384-Well Format)
Cell Plating:
The day before the assay, seed HEK-hSERT, HEK-hNET, or HEK-hDAT cells into black-walled, clear-bottom 384-well microplates.
Seed at a density of 15,000-20,000 cells per well in a 25 µL volume of culture medium.
Incubate overnight (18-24 hours) at 37°C, 5% CO₂ to allow for cell adherence and the formation of a confluent monolayer.[8]
Compound Preparation and Plating:
Prepare a 10 mM stock solution of 3-[(4-Methoxyphenoxy)methyl]pyrrolidine in 100% DMSO. Create serial dilutions for dose-response curves.
For a primary screen, prepare a working solution that will yield a final assay concentration of 10 µM.
Using an acoustic liquid handler or multichannel pipette, transfer 25-50 nL of compound solution to the assay plate wells.
Controls: Plate wells with DMSO only (Negative Control, 0% inhibition) and a known potent inhibitor (Positive Control, 100% inhibition, e.g., Fluoxetine for SERT, Desipramine for NET, GBR-12909 for DAT) at a final concentration >10x its IC50.
Assay Execution:
Prepare the Dye Loading Solution according to the manufacturer's protocol (e.g., Molecular Devices R8174).[8] This typically involves mixing the fluorescent substrate and masking dye in an assay buffer.
Add 25 µL of the Dye Loading Solution to each well of the assay plate containing the compounds and cells.
Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes). This allows for transporter-mediated uptake of the substrate.
Data Acquisition:
Measure fluorescence intensity using a bottom-reading fluorescence microplate reader.
Set the excitation and emission wavelengths as recommended by the assay kit manufacturer (e.g., Ex/Em ≈ 440/520 nm).
Data Analysis
Normalization: Calculate the percent inhibition for each well using the following formula:
% Inhibition = 100 * (1 - (Signal_Compound - Signal_PositiveControl) / (Signal_NegativeControl - Signal_PositiveControl))
Assay Quality Control: Calculate the Z'-factor to validate the assay performance for each plate. A Z' > 0.5 is considered excellent for HTS.[9]
Z' = 1 - (3 * (SD_PositiveControl + SD_NegativeControl)) / |Mean_PositiveControl - Mean_NegativeControl|
IC50 Determination: For compounds showing significant activity in the primary screen, plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation (Hill equation) to determine the IC50 value, which is the concentration required for 50% inhibition.[10][11]
This protocol enables the screening of compounds for inhibitory activity against MAO-A and MAO-B. The assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of MAO-catalyzed amine oxidation, via a highly sensitive fluorescent probe. A decrease in fluorescence indicates inhibition of MAO activity.
Causality and Experimental Design Choices
Enzyme Source: Using recombinant human MAO-A and MAO-B ensures a clean and specific system to differentiate isoform selectivity, which is critical for therapeutic applications.[12]
Fluorometric Detection: This method is highly sensitive and directly measures a product of the enzymatic reaction, providing a robust signal that is amenable to HTS formats.[5][9]
Selective Inhibitors as Controls: Using Clorgyline (MAO-A specific) and Deprenyl (MAO-B specific) as positive controls is essential to validate the activity and specificity of each respective assay setup.[6]
Step-by-Step Protocol (384-Well Format)
Reagent Preparation:
Prepare Assay Buffer, a fluorescent probe solution (e.g., OxiRed™ Probe), and an enzyme/developer mix according to a commercial kit protocol (e.g., Abcam ab284510).
Prepare the MAO substrate (e.g., Tyramine) solution in Assay Buffer.
Prepare recombinant human MAO-A or MAO-B enzyme solutions in Assay Buffer.
Compound Plating:
As described in Protocol 1 (Section 3.2.2), plate serial dilutions of the test compound, DMSO (Negative Control), and selective inhibitors (Positive Controls: Clorgyline for MAO-A, Deprenyl for MAO-B) into a 384-well plate.
Assay Execution:
Add 20 µL of the MAO-A or MAO-B enzyme solution to the appropriate wells.
Incubate for 10-15 minutes at room temperature to allow the compounds to interact with the enzymes.
To initiate the reaction, add 20 µL of the MAO substrate solution to all wells. The final reaction volume should be around 50-100 µL.
Data Acquisition:
Immediately begin measuring fluorescence in kinetic mode using a microplate reader (e.g., Ex/Em = 535/587 nm).
Alternatively, for an endpoint reading, incubate the plate for 30-60 minutes at 37°C, protected from light, and then measure the final fluorescence.
Data Analysis
Data analysis follows the same principles as the MAT assay (Section 3.3). Calculate the percent inhibition based on the rate of reaction (kinetic) or endpoint fluorescence, and determine IC50 values for active compounds against both MAO-A and MAO-B to establish potency and selectivity.
Data Interpretation and Hit Progression
Hits from the primary screens must be systematically evaluated to justify their advancement. Potency, selectivity, and confirmation of the mechanism of action are key decision-making criteria.
Hit Prioritization Logic
Caption: Decision tree for hit progression.
Summarizing Screening Data
All quantitative results should be compiled into a structured table to facilitate SAR analysis.
Compound ID
Target
Primary Screen (% Inh @ 10 µM)
IC50 (nM)
Selectivity Ratio
3-[(4-MPM)P]
hSERT
85.2
150
SERT/DAT: 20
3-[(4-MPM)P]
hDAT
30.1
3000
-
3-[(4-MPM)P]
hNET
65.7
800
-
3-[(4-MPM)P]
MAO-A
5.4
>10,000
MAO-B/MAO-A: >10
3-[(4-MPM)P]
MAO-B
72.1
950
-
Analog 1.1
hSERT
92.5
55
SERT/DAT: 50
Analog 1.2
MAO-B
15.3
>10,000
-
(MPM)P = (4-Methoxyphenoxy)methyl]pyrrolidine. Data are hypothetical for illustrative purposes.
Confirmatory Secondary Assay: Radioligand Binding
To confirm that a hit compound acts by binding directly to the target protein, a competitive radioligand binding assay is the gold standard.[13] This assay measures the ability of the unlabeled test compound to displace a specific, high-affinity radioligand from the target.
Principle:
Membranes prepared from cells expressing the target receptor or transporter are incubated with a fixed concentration of a radiolabeled ligand (e.g., [³H]-citalopram for SERT) and varying concentrations of the test compound.[14][15] The amount of receptor-bound radioactivity is measured, and the data are used to calculate an inhibition constant (Ki), which reflects the binding affinity of the test compound.[13] This orthogonal validation is crucial to rule out artifacts from the primary fluorescence-based assays.
Conclusion
The protocols detailed in this application note provide a robust framework for conducting a high-throughput screening campaign to elucidate the biological activity of 3-[(4-methoxyphenoxy)methyl]pyrrolidine and its chemical analogs. By employing validated, fluorescence-based assays for monoamine transporters and monoamine oxidases, researchers can rapidly generate high-quality, reproducible data. This systematic approach, combining primary screening, dose-response analysis, and orthogonal confirmation, enables the confident identification and prioritization of lead compounds for further development in CNS-targeted drug discovery programs.
References
Accelerating the Hit-To-Lead Optimization of a SARS-CoV‑2 Mpro Inhibitor Series by Combining High-Throughput Medicinal Chemistry and Computational Simulations. ScienceOpen. Available at: [Link]
List of miscellaneous 5-HT2A receptor agonists. Wikipedia. Available at: [Link]
Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics. PMC. Available at: [Link]
5-HT Radioligands for Human Brain Imaging With PET and SPECT. PMC. Available at: [Link]
High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. PubMed. Available at: [Link]
Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. Available at: [Link]
(R)-3-(4-Methoxyphenyl)pyrrolidine. PubChem. Available at: [Link]
Synthesis, crystal structure, Hirshfeld surface analysis, MEP study and molecular docking of N-{3-[(4-methoxy-phenyl)carbamoyl]phenyl}-3-nitro-benzamide as a promising inhibitor of hfXa. PubMed. Available at: [Link]
Quantitative high-throughput screening data analysis: challenges and recent advances. PMC. Available at: [Link]
Radioligand binding assay results showing the percentage inhibition of binding for the modified phenothiazines. ResearchGate. Available at: [Link]
IC50's: An Approach to High-Throughput Drug Discovery. NC State University. Available at: [Link]
High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica. Available at: [Link]
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. Available at: [Link]
Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity. PubMed. Available at: [Link]
Serotonin Receptor Subtypes and Ligands. ACNP. Available at: [Link]
Theoretical and Experimental Relationships between Percent Inhibition and IC50 Data Observed in High-Throughput Screening. ResearchGate. Available at: [Link]
Fluorescent-Based Neurotransmitter Sensors: Present and Future Perspectives. MDPI. Available at: [Link]
In vitro toxicokinetics and metabolic profiling of methoxycathinones and methylthiocathinones using human liver systems and hyphenated mass spectrometry. PMC. Available at: [Link]
High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. SciSpace. Available at: [Link]
High throughput screening strategy for drugs. ResearchGate. Available at: [Link]
Radioligand Binding Assay. Gifford Bioscience. Available at: [Link]
4'-Methoxy-α-pyrrolidinopropiophenone. Wikipedia. Available at: [Link]
High throughput screening to identify natural human monoamine oxidase B inhibitors. PubMed. Available at: [Link]
Neuropharmacology of 3,4-Methylenedioxypyrovalerone (MDPV), Its Metabolites, and Related Analogs. PMC. Available at: [Link]
Screening Analysis of Human Pharmaceutical Compounds in U.S. Surface Waters. csbsju.edu. Available at: [Link]
HTSplotter: An end-to-end data processing, analysis and visualisation tool for chemical and genetic in vitro perturbation screening. PMC. Available at: [Link]
Fluorescent Biosensors for Neurotransmission and Neuromodulation: Engineering and Applications. Frontiers. Available at: [Link]
High-Throughput Dose-Response Data Analysis. Medium. Available at: [Link]
Technical Support Center: Synthesis of 3-[(4-Methoxyphenoxy)methyl]pyrrolidine
Welcome to the technical support guide for the synthesis of 3-[(4-Methoxyphenoxy)methyl]pyrrolidine. This resource is designed for researchers, medicinal chemists, and process development scientists.
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for the synthesis of 3-[(4-Methoxyphenoxy)methyl]pyrrolidine. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently asked questions to help you optimize your synthetic route, improve yields, and ensure high purity of the final product. Our guidance is grounded in established chemical principles and practical, field-proven insights.
Introduction: The Synthetic Approach
The most reliable and common method for synthesizing 3-[(4-Methoxyphenoxy)methyl]pyrrolidine is a modification of the Williamson ether synthesis.[1][2] This SN2 reaction involves the coupling of an alkoxide or phenoxide with an alkyl halide or sulfonate. For this specific target, the optimal strategy involves reacting the nucleophilic 4-methoxyphenoxide with an electrophilic N-protected 3-(halomethyl)pyrrolidine or a 3-(sulfonyloxymethyl)pyrrolidine derivative. This approach is favored because SN2 reactions on aryl halides (e.g., 4-methoxybromobenzene) are generally not feasible.[1]
A critical consideration is the protection of the pyrrolidine nitrogen. The secondary amine is a potent nucleophile and, if left unprotected, will compete with the desired O-alkylation, leading to significant N-alkylation side products.[3][4] Therefore, a protecting group such as tert-butyloxycarbonyl (Boc) is essential for a successful and high-yielding synthesis.
Troubleshooting Guide: Common Experimental Issues
This section addresses the most frequent problems encountered during the synthesis.
Q1: Why is my reaction yield consistently low?
Low yield is the most common issue, often stemming from several distinct factors. Use the following guide to diagnose and resolve the problem.
Possible Causes and Recommended Solutions for Low Yield
Possible Cause
Troubleshooting Suggestion
Scientific Rationale
Incomplete Deprotonation
Ensure anhydrous conditions. Use a sufficiently strong base like Sodium Hydride (NaH, 60% dispersion in mineral oil) or Potassium tert-butoxide (KOtBu). Allow sufficient time for the deprotonation of 4-methoxyphenol before adding the electrophile.
4-Methoxyphenol has a pKa of ~10.4. A base with a conjugate acid pKa significantly higher is needed for complete deprotonation.[5] NaH is often preferred as its byproduct, H₂ gas, is non-nucleophilic and easily removed from the reaction.[5] Water will quench the base and the generated phenoxide.
Competing E2 Elimination
Use the mildest possible reaction temperature that allows the reaction to proceed at a reasonable rate (e.g., start at room temperature and gently warm to 50-60 °C if necessary). Avoid strong, sterically hindered bases if possible.
Although the electrophile is a primary center, which disfavors elimination, high temperatures can promote the competing E2 pathway, leading to the formation of N-Boc-3-methylenepyrrolidine.[2] Alkoxides are strong bases, making elimination a potential side reaction.[2][6]
Poor Leaving Group
Convert the hydroxyl group of N-Boc-3-pyrrolidinemethanol to a better leaving group. Tosylates (-OTs) or mesylates (-OMs) are excellent choices. If using a halide, iodide is a better leaving group than bromide or chloride.
The rate of an SN2 reaction is highly dependent on the stability of the leaving group. Hydroxide (HO⁻) is a poor leaving group. Tosylates and mesylates are highly stabilized by resonance, making them excellent leaving groups.
Inappropriate Solvent Choice
Use a polar aprotic solvent such as DMF, DMSO, or THF.
Polar aprotic solvents effectively solvate the counter-ion (e.g., Na⁺) but do not strongly solvate the phenoxide nucleophile, leaving it "naked" and highly reactive.[2] Protic solvents like ethanol or water will solvate the nucleophile through hydrogen bonding, drastically reducing its reactivity.
Competing N-Alkylation
Crucial: Ensure the pyrrolidine nitrogen is protected (e.g., with a Boc group) prior to the Williamson ether synthesis step.
Nitrogen is generally less electronegative and more nucleophilic than oxygen.[3] An unprotected pyrrolidine nitrogen will readily attack the electrophile, leading to a complex mixture of N- and O-alkylated products.[4][7]
Troubleshooting Workflow for Low Yield
The following diagram outlines a logical workflow for diagnosing the cause of low reaction yields.
Caption: Troubleshooting flowchart for low yield.
Q2: I'm seeing multiple spots on my TLC plate. What are the likely impurities?
Impurity profiling is key to optimization. Besides unreacted starting materials, the following side products are most common:
N-Boc-3-methylenepyrrolidine: This is the E2 elimination byproduct. Its formation is favored by higher reaction temperatures.
3-[(4-Methoxyphenoxy)methyl]-1-[(4-methoxyphenoxy)methyl]pyrrolidine: This can arise if the Boc protecting group is unintentionally cleaved, and the resulting free amine is alkylated. This is generally a minor product under standard conditions.
N-Alkylated Isomer: If the starting material was not N-protected, you will likely form 1-(4-methoxybenzyl)-3-(hydroxymethyl)pyrrolidine or related species. Distinguishing N- vs O-alkylation can be challenging but is possible with advanced NMR techniques like HMBC or ROESY.[7][8]
Q3: How can I effectively purify the final product after deprotection?
The final product is a basic amine, which can present challenges during purification, particularly with silica gel chromatography.
Acid-Base Extraction: Before chromatography, an aqueous acid-base workup can remove many impurities. Dissolve the crude product in a non-polar organic solvent (e.g., ethyl acetate) and extract with dilute aqueous acid (e.g., 1M HCl). The protonated amine product will move to the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer with NaOH or NaHCO₃ and extract the free amine back into an organic solvent.
Column Chromatography: Tailing is a common issue when running amines on standard silica gel. To mitigate this, add a small amount of a basic modifier to your eluent system. A common choice is 0.5-1% triethylamine (Et₃N) or ammonium hydroxide in your ethyl acetate/hexane or dichloromethane/methanol mobile phase. This deactivates the acidic silanol groups on the silica surface, resulting in sharper peaks and better separation.
Alumina Column: For very basic compounds, switching the stationary phase from silica to alumina (neutral or basic) can be beneficial.[9]
Frequently Asked Questions (FAQs)
Q1: What is the recommended step-by-step protocol for this synthesis?
The synthesis is best performed in three stages: N-protection, activation of the hydroxyl group, and the final Williamson ether coupling, followed by deprotection.
Recommended Experimental Protocol
Protection: React 3-pyrrolidinemethanol with Boc-anhydride (Boc₂O) in a solvent like dichloromethane (DCM) with a base such as triethylamine to yield N-Boc-3-(hydroxymethyl)pyrrolidine.
Activation: Dissolve the N-Boc-3-(hydroxymethyl)pyrrolidine in anhydrous DCM and cool to 0 °C. Add triethylamine followed by slow addition of p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl). Stir until the reaction is complete (monitor by TLC) to form N-Boc-3-[(tosyloxy)methyl]pyrrolidine.
Coupling: In a separate flask under an inert atmosphere (e.g., Argon), suspend sodium hydride (NaH) in anhydrous DMF. Slowly add a solution of 4-methoxyphenol in DMF. Stir until hydrogen evolution ceases (~30-60 min). Add the solution of N-Boc-3-[(tosyloxy)methyl]pyrrolidine from the previous step. Heat gently (e.g., 60 °C) and monitor by TLC or LC-MS until completion.
Work-up & Deprotection: Quench the reaction carefully with water, then perform an extractive workup. Purify the resulting N-Boc-3-[(4-methoxyphenoxy)methyl]pyrrolidine by column chromatography. Finally, remove the Boc group using an acid such as trifluoroacetic acid (TFA) in DCM or 4M HCl in dioxane.
Q2: Which base is best for generating the 4-methoxyphenoxide?
Sodium hydride (NaH) is an excellent choice. It is a strong, non-nucleophilic base that irreversibly deprotonates the phenol, and the only byproduct is hydrogen gas.[5] Potassium tert-butoxide (KOtBu) is also effective. Weaker bases like potassium carbonate (K₂CO₃) may lead to an unfavorable equilibrium and incomplete phenoxide formation, resulting in lower yields.
Q3: How should I monitor the reaction's progress?
Thin-Layer Chromatography (TLC) is the most common method. Use a mobile phase that provides good separation of your starting materials and product (e.g., 30-50% Ethyl Acetate in Hexanes). You should see the consumption of the electrophile (N-Boc-3-[(tosyloxy)methyl]pyrrolidine) and the appearance of a new, typically higher Rf, spot corresponding to the ether product. Staining with potassium permanganate is effective for visualizing all spots. For more precise monitoring, especially during optimization, LC-MS is highly recommended.
Q4: What are the primary safety considerations for this synthesis?
Sodium Hydride (NaH): NaH is a highly flammable solid that reacts violently with water to produce flammable hydrogen gas. Handle it strictly under an inert atmosphere (Argon or Nitrogen) and in anhydrous solvents. Quench any residual NaH very carefully and slowly with isopropanol before adding water.
Anhydrous Solvents: Solvents like THF and DMF must be properly dried before use, as water will interfere with the reaction and react dangerously with NaH.
Sulfonyl Chlorides: Tosyl chloride and mesyl chloride are corrosive and lachrymatory. Handle them in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Acids for Deprotection: Trifluoroacetic acid (TFA) and HCl in dioxane are highly corrosive. Handle with extreme care in a well-ventilated fume hood.
References
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
DiVA portal. (2017). Synthesis of substituted pyrrolidines. [Link]
ResearchGate. (2016). Why n-alkylation is more favorable than o-alkyation?. [Link]
ResearchGate. (2013). N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. [Link]
ChemRxiv. (n.d.). De Novo Synthesis of Multisubstituted Pyrrolidines Based on a Programmed Radical [2 + 2 + 1] Annulation Strategy. [Link]
PubMed. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. [Link]
PubMed. (2001). Synthesis of some 3-substituted 1,5-diphenylpyrrolidine-2,4-diones as potential antimicrobial, anti-HIV-1 and antineoplastic agents. [Link]
YouTube. (2021). Limitations of Williamson ethers synthesis. [Link]
ResearchGate. (2012). Studies on pyrrolidinones. Synthesis of 4,5-fused-3-hydroxypyridinyl-2-propionic acid derivatives. [Link]
PubMed. (2016). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2][10]naphthyrin-5(6H)-one. [Link]
ResearchGate. (2014). Synthesis, antibacterial and antioxidant evaluation of 4-substituted 1-(4-methoxyphenyl)pyrrolidin-2-ones. [Link]
RSC Publishing. (n.d.). Synthesis of 1,3,4-trisubstituted pyrrolidines as meropenem adjuvants targeting New Delhi metallo-β-lactamase. [Link]
MDPI. (n.d.). Electrochemical Synthesis of Methoxy-NNO-azoxy Compounds via N=N Bond Formation Between Ammonium N-(methoxy)nitramide and Nitroso Compounds. [Link]
ScienceOpen. (2022). Accelerating the Hit-To-Lead Optimization of a SARS-CoV‑2 Mpro Inhibitor Series by Combining High-Throughput Medicinal Chemistry and Computational Simulations. [Link]
MDPI. (n.d.). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. [Link]
ResearchGate. (2020). N- and O-alkylation reactions of ambident nucleophiles 1–3. [Link]
European Patent Office. (2016). METHOD FOR PURIFYING N-METHYL-2-PYRROLIDONE. [Link]
Google Patents. (n.d.). CN102115454A - Separation and purification method for solution containing N-methyl pyrrolidone (NMP).
OPUS at UTS. (2020). The Synthesis and Chemical Profiling of 3,4-Methylene-Dioxymethamphetamine (MDMA) and Analogues. [Link]
ResearchGate. (n.d.). Determination of synthesis route of 1-(3,4-methylenedioxyphenyl)-2-propanone (MDP-2-P) based on impurity profiles of MDMA. [Link]
3-[(4-Methoxyphenoxy)methyl]pyrrolidine solubility issues and solutions
Prepared by the Senior Application Scientist Team This guide is designed for researchers, scientists, and drug development professionals to navigate the common solubility challenges encountered with 3-[(4-Methoxyphenoxy)...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals to navigate the common solubility challenges encountered with 3-[(4-Methoxyphenoxy)methyl]pyrrolidine. Our goal is to provide not only solutions but also the underlying scientific rationale to empower you in your experimental design.
Section 1: Understanding the Molecule - A Physicochemical Profile
Before troubleshooting, it is crucial to understand the structural features of 3-[(4-Methoxyphenoxy)methyl]pyrrolidine that govern its solubility. The molecule consists of a saturated pyrrolidine ring, which contains a basic secondary amine, and a lipophilic (4-methoxyphenoxy)methyl substituent. This bifunctional nature is the primary source of its solubility challenges.
The pyrrolidine nitrogen is basic and readily protonated in acidic conditions.[1][2][3] The predicted pKa of the conjugate acid is approximately 9.99, indicating it is a weak base.[4] In contrast, the methoxyphenoxy group is non-polar and contributes to low aqueous solubility at neutral or basic pH.
Q1: I dissolved 3-[(4-Methoxyphenoxy)methyl]pyrrolidine in a neutral aqueous buffer (e.g., PBS pH 7.4), but it immediately precipitated. Why?
A: This is expected behavior due to the molecule's chemical nature. At a neutral pH of 7.4, which is well below the pKa of the conjugate acid (~9.99), the pyrrolidine nitrogen is predominantly in its protonated, charged form. However, the large, non-polar (4-methoxyphenoxy)methyl group makes the molecule as a whole significantly hydrophobic. In a neutral aqueous environment, the limited solubility of the free base form can be exceeded, leading to precipitation. The equilibrium between the charged (soluble) and neutral (less soluble) forms is key.
Q2: What is the most straightforward first step to improve the aqueous solubility of this compound?
A: The most effective initial approach is pH adjustment .[5][6] Since this compound is a weak base, lowering the pH of the aqueous solvent will protonate the pyrrolidine nitrogen, forming a more polar and thus more water-soluble ammonium salt.[7][8] We recommend preparing a stock solution in a slightly acidic medium (e.g., pH 4-5) before diluting it into your final experimental buffer. See Protocol A for a detailed methodology.
Q3: Can I use DMSO as a primary solvent to create a high-concentration stock?
A: Yes, Dimethyl sulfoxide (DMSO) is an excellent choice for creating a high-concentration initial stock solution due to its high solubilizing capacity for a wide range of organic molecules.[6] However, be mindful of "crashing out." When a concentrated DMSO stock is diluted into an aqueous buffer, the compound may precipitate if its solubility limit in the final aqueous/DMSO mixture is exceeded. It is crucial to ensure the final concentration of DMSO is both compatible with your assay and low enough to keep the compound in solution.
Q4: Would forming a salt of the compound be a better long-term solution for solubility?
A: Absolutely. For long-term use and improved handling, preparing a stable salt form, such as a hydrochloride (HCl) salt, is a highly recommended strategy.[5][9] Salt formation is a common and effective method for increasing the aqueous solubility and dissolution rate of basic drugs.[10] The salt form is typically a crystalline solid that is more readily dissolved in water and buffers compared to the free base, which may be an oil or amorphous solid. See Protocol B for a general procedure.
Encountering solubility issues can be a significant roadblock. This guide provides a logical workflow to diagnose and solve these problems.
Troubleshooting Workflow Diagram
This diagram outlines a step-by-step process for addressing solubility issues with 3-[(4-Methoxyphenoxy)methyl]pyrrolidine.
Caption: Decision tree for troubleshooting solubility.
Mechanism of pH-Dependent Solubility
Understanding the equilibrium between the neutral free base and the protonated salt is key to manipulating solubility.
Caption: Effect of pH on compound ionization and solubility.
Co-solvent Selection
If pH adjustment is insufficient or not viable for your experimental system, a co-solvent can be used to increase the solubility of a poorly water-soluble compound.[11][12] Co-solvents work by reducing the polarity of water, which lowers the interfacial tension between the aqueous solution and the hydrophobic solute.[5]
Co-Solvent
Polarity
Typical Starting Concentration
Notes
Ethanol
Polar Protic
5-20% (v/v)
Generally well-tolerated in biological assays.[11]
Add Solvent: Add 800 µL of deionized water to the vial. The compound will likely not dissolve and will appear as a suspension or oil.
Acidify: While stirring, add 1 M HCl dropwise (typically 1-5 µL). Monitor the solution visually. Continue adding acid until the solution becomes completely clear.
pH Check (Optional but Recommended): Use a calibrated pH meter or pH paper to confirm the pH is in the range of 4.0-5.0. Adjust if necessary.
Final Volume Adjustment: Add deionized water to bring the final volume to 1.0 mL. This yields a 10 mM clear stock solution.
Storage: Store the stock solution at 4°C for short-term use or aliquot and freeze at -20°C for long-term storage. Always perform a visual check for precipitation after thawing.
Protocol B: General Procedure for Hydrochloride (HCl) Salt Formation
This is a standard laboratory procedure to convert the free base into a more soluble and stable hydrochloride salt.
Dissolve Free Base: Dissolve the free base form of the compound in a suitable anhydrous organic solvent (e.g., diethyl ether, ethyl acetate, or a mixture of methanol and diethyl ether) at a concentration of approximately 0.1 M.
Prepare HCl Solution: Use a commercially available solution of HCl in an organic solvent (e.g., 2 M HCl in diethyl ether).
Precipitation: While stirring the solution of the free base at 0°C (ice bath), slowly add 1.0 to 1.1 molar equivalents of the HCl solution dropwise.
Observe Precipitation: A precipitate, which is the HCl salt of the compound, should form. Continue stirring in the ice bath for an additional 30-60 minutes to ensure complete precipitation.
Isolate the Salt: Collect the solid precipitate by vacuum filtration.
Wash and Dry: Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material. Dry the solid under vacuum to yield the final hydrochloride salt.
Confirmation: Confirm the structure and purity using standard analytical techniques (e.g., NMR, LC-MS). The resulting salt should exhibit significantly improved aqueous solubility.
Protocol C: Screening for Optimal Co-solvent Systems
This protocol helps determine the most effective co-solvent for your specific application.
Prepare Compound Aliquots: Weigh equal, small amounts (e.g., 1 mg) of 3-[(4-Methoxyphenoxy)methyl]pyrrolidine into several separate glass vials.
Prepare Solvent Systems: Create a series of aqueous buffer solutions containing different co-solvents at a fixed concentration (e.g., 20% v/v). For example:
Vial A: 20% Ethanol in PBS
Vial B: 20% Propylene Glycol in PBS
Vial C: 20% PEG 400 in PBS
Solubility Test: To each vial containing the compound, add a small, fixed volume (e.g., 100 µL) of the corresponding co-solvent system.
Mix and Observe: Vortex each vial vigorously for 1-2 minutes. Allow the vials to sit at room temperature for 15-30 minutes.
Assess Solubility: Visually inspect each vial for complete dissolution. A clear, single-phase solution indicates good solubility. Compare the clarity between the different systems.
Optimize Concentration: For the most promising co-solvent(s), you can further optimize by testing a range of concentrations (e.g., 5%, 10%, 20%, 40%) to find the lowest effective percentage that maintains solubility, minimizing potential interference with your experiment.
Section 5: References
Wikipedia Contributors. (2024). Cosolvent. In Wikipedia, The Free Encyclopedia. [Link]
Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Taylor & Francis Online. [Link]
Jadhav, N. et al. (2014). Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. Asian Journal of Pharmacy and Technology. [Link]
Kalepu, S., & Nekkanti, V. (2015). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. Journal of Pharmaceutical Investigation. [Link]
Al-kassas, R. et al. (2023, March 13). Solubility enhancement techniques: A comprehensive review. Journal of Applied Pharmaceutical Science. [Link]
Siepmann, J. et al. (2008). Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates. PubMed. [Link]
Sbardella, G. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. [Link]
Ascendia Pharmaceuticals. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. [Link]
Wikipedia Contributors. (2024). Pyrrolidine. In Wikipedia, The Free Encyclopedia. [Link]
National Center for Biotechnology Information. (n.d.). (R)-3-(4-Methoxyphenyl)pyrrolidine. PubChem. [Link]
Siepmann, J. et al. (2008). Strategies to Overcome pH-Dependent Solubility of Weakly Basic Drugs by Using Different Types of Alginates. ResearchGate. [Link]
Sharma, D. et al. (2019). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis. [Link]
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]
AZoLifeSciences. (2020, November 5). How to Achieve Drug Solubility. [Link]
Kumar, V. et al. (2024). A review on solubility enhancement technique for pharmaceutical drugs. GSC Biological and Pharmaceutical Sciences. [Link]
Stability problems with 3-[(4-Methoxyphenoxy)methyl]pyrrolidine in solution
A Guide for Researchers, Scientists, and Drug Development Professionals This technical support guide addresses potential stability issues with 3-[(4-Methoxyphenoxy)methyl]pyrrolidine in solution. As a valued researcher,...
Author: BenchChem Technical Support Team. Date: February 2026
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support guide addresses potential stability issues with 3-[(4-Methoxyphenoxy)methyl]pyrrolidine in solution. As a valued researcher, you may encounter challenges during your experiments. This document provides in-depth troubleshooting advice and answers to frequently asked questions to ensure the integrity of your results. The insights provided are based on established chemical principles and data from structurally related compounds, offering a robust framework for problem-solving.
FAQ 1: My biological assay results are inconsistent. Could this be related to the stability of my 3-[(4-Methoxyphenoxy)methyl]pyrrolidine solution?
Answer: Yes, inconsistent biological activity is a common symptom of compound degradation. 3-[(4-Methoxyphenoxy)methyl]pyrrolidine possesses two key structural motifs that can be susceptible to degradation under certain experimental conditions: the pyrrolidine ring and the aryl ether linkage.
The secondary amine within the pyrrolidine ring is a nucleophilic and basic center, making it susceptible to oxidation.[1][2] Oxidative degradation can lead to ring-opening or other modifications that would likely alter the compound's conformation and its ability to interact with its biological target.
Troubleshooting Steps:
Prepare Fresh Solutions: Always prepare your working solutions fresh from a solid stock or a recently prepared concentrated stock solution before each experiment. Avoid using solutions that have been stored for extended periods, especially at room temperature.
Control for pH: The stability of compounds with amine functionalities can be pH-dependent. Ensure your assay buffer's pH is stable throughout the experiment. It is advisable to perform a preliminary test of your compound's stability in the assay buffer over the experiment's duration.
Minimize Exposure to Air: To mitigate oxidative degradation, consider preparing solutions with degassed buffers.[3] If your experimental setup allows, working under an inert atmosphere (nitrogen or argon) can also be beneficial.
Include a Positive Control: Use a stable, known agonist/antagonist for your target in parallel with your experiments to ensure the assay itself is performing as expected.
FAQ 2: I'm observing unexpected peaks in my HPLC analysis of a stock solution. What could be the cause?
Answer: The appearance of new peaks in an HPLC chromatogram is a strong indicator of degradation. The likely culprits are hydrolysis, oxidation, or photodegradation. Given the structure of 3-[(4-Methoxyphenoxy)methyl]pyrrolidine, we can hypothesize the following degradation pathways:
Oxidative Degradation of the Pyrrolidine Ring: The secondary amine of the pyrrolidine ring can be oxidized, potentially leading to the formation of hydroxylated species or even ring cleavage. This is a common metabolic pathway for pyrrolidine-containing drugs, often mediated by cytochrome P450 enzymes in biological systems, but can also occur via chemical oxidation.
Acid-Catalyzed Hydrolysis of the Ether Linkage: While aryl ethers are generally stable, they can undergo cleavage under strong acidic conditions.[4] This would result in the formation of 4-methoxyphenol and 3-(hydroxymethyl)pyrrolidine. This is less likely to be an issue in neutral or basic solutions.
Photodegradation: The methoxyphenoxy group is an aromatic chromophore, which can absorb UV light. This can make the molecule susceptible to photodegradation, especially if solutions are exposed to direct sunlight or other sources of UV radiation.[5]
Troubleshooting Workflow for Investigating Degradation:
Caption: A troubleshooting workflow for identifying the cause of unexpected HPLC peaks.
FAQ 3: What are the optimal conditions for storing 3-[(4-Methoxyphenoxy)methyl]pyrrolidine in both solid and solution forms?
Answer: Proper storage is crucial to maintain the integrity of your compound. Based on the chemical properties of similar molecules, the following storage conditions are recommended:
Form
Storage Condition
Rationale
Solid
Store at -20°C in a tightly sealed container. Protect from light.
Low temperatures slow down the rate of any potential solid-state degradation. A tight seal prevents moisture uptake. Protection from light minimizes the risk of photodegradation.
Stock Solution
Prepare in a high-purity, anhydrous solvent (e.g., DMSO, ethanol). Aliquot into small volumes in amber, tightly sealed vials. Store at -80°C.
Anhydrous solvents minimize hydrolysis. Aliquoting prevents multiple freeze-thaw cycles which can degrade the compound and introduce moisture. Amber vials protect from light.[6]
Aqueous/Buffer Solution
Prepare fresh for each experiment. If short-term storage is necessary, keep on ice and protected from light. Avoid long-term storage in aqueous buffers.
The presence of water, salts, and potential for microbial growth in aqueous solutions can accelerate degradation.
Best Practices for Handling:
Oxygen-Sensitive Handling: For maximum stability, especially for long-term storage of stock solutions, consider using solvents that have been degassed by sparging with an inert gas like argon or nitrogen.[7]
Avoid Contamination: Use clean glassware and pipette tips to prevent introducing impurities that could catalyze degradation.
In-Depth Technical Guide: Performing a Forced Degradation Study
To proactively understand the stability of 3-[(4-Methoxyphenoxy)methyl]pyrrolidine in your specific experimental context, a forced degradation study is highly recommended.[8][9][10] This involves intentionally exposing the compound to harsh conditions to identify potential degradation products and pathways.
Experimental Protocol for Forced Degradation
This protocol is a general guideline. The concentrations of stressing agents and incubation times may need to be adjusted based on the observed extent of degradation. The goal is to achieve 5-20% degradation.[11]
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of 3-[(4-Methoxyphenoxy)methyl]pyrrolidine in a suitable organic solvent (e.g., acetonitrile or methanol).
Stress Conditions (perform in parallel):
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Before analysis, neutralize with an equivalent amount of 0.1 M NaOH.
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
Thermal Degradation: Place a solid sample and a sample of the stock solution in an oven at 70°C for 48 hours.
Photodegradation: Expose a solution of the compound to direct sunlight or a photostability chamber for 24 hours. A control sample should be wrapped in aluminum foil and placed alongside.
Analysis: Analyze all samples (including an unstressed control) by a stability-indicating HPLC method, preferably with mass spectrometry (LC-MS) detection to help identify the mass of any degradation products.
Interpreting the Results
By comparing the chromatograms of the stressed samples to the control, you can identify the conditions under which the compound is least stable. The mass-to-charge ratio (m/z) of the new peaks can provide clues about the structure of the degradation products.
Caption: Hypothesized degradation pathways for 3-[(4-Methoxyphenoxy)methyl]pyrrolidine.
References
Artefact Peaks, System Peaks and Ghost Peaks in HPLC. (2025). Chromatography Forum. [Link]
Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014). Wipf Group, University of Pittsburgh. [Link]
Photosensitivity Reactions Induced by Photochemical Degradation of Drugs. (n.d.). National Center for Biotechnology Information. [Link]
A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. [Link]
Ghost Peaks in HPLC Explained: Causes, Troubleshooting, and Solutions. (2024). YouTube. [Link]
(PDF) HPLC-UV-MS analysis - a source for severe oxidation artifacts. (2019). ResearchGate. [Link]
Reactions of Ethers - Acidic Cleavage. (2024). Chemistry LibreTexts. [Link]
Deoxygenative photochemical alkylation of secondary amides enables a streamlined synthesis of substituted amines. (2025). National Center for Biotechnology Information. [Link]
“UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”. (2024). International Journal of Novel Research and Development. [Link]
Secondary amine – Knowledge and References. (n.d.). Taylor & Francis. [Link]
Amine Reactivity. (n.d.). Michigan State University Department of Chemistry. [Link]
Functional Groups In Organic Chemistry. (2026). Master Organic Chemistry. [Link]
(PDF) Troubleshooting Unstable Molecules in Chemical Space. (n.d.). ResearchGate. [Link]
Troubleshooting: TLC. (n.d.). University of Rochester Department of Chemistry. [Link]
Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. (2025). PharmaCores. [Link]
Technical Support Center: Strategies for Overcoming Poor Cell Permeability of 3-[(4-Methoxyphenoxy)methyl]pyrrolidine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and strategic advice for tackling the common experimental challenge of...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and strategic advice for tackling the common experimental challenge of poor cell permeability, specifically focusing on the compound 3-[(4-Methoxyphenoxy)methyl]pyrrolidine . Our goal is to equip you with the foundational knowledge, diagnostic tools, and practical solutions to enhance the intracellular delivery of your compound.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding cell permeability and its relevance to your compound of interest.
Q1: What is cell permeability and why is it critical for my research?
Cell permeability refers to the ability of a compound to pass through a cell's lipid bilayer membrane to reach an intracellular target. For a drug to be effective against internal targets, it must first achieve sufficient concentration inside the cell. Poor permeability is a major cause of low bioavailability and therapeutic failure, as the compound cannot reach its site of action. Understanding and optimizing this property is a fundamental step in drug discovery and development.
Q2: How do I determine if 3-[(4-Methoxyphenoxy)methyl]pyrrolidine has a permeability problem?
Poor permeability can be suspected based on several indicators:
Low Bioactivity in Cell-Based Assays: The compound is potent in biochemical (cell-free) assays but shows significantly reduced activity in cell-based assays.
In Silico Prediction: Computational models predict physicochemical properties that are unfavorable for passive diffusion across the cell membrane.
Direct Experimental Measurement: In vitro permeability assays, such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell assays, yield low permeability coefficients.
Q3: What are the key physicochemical properties that govern cell permeability?
The likelihood of a compound to be orally active and permeable is often initially assessed by a set of guidelines known as Lipinski's Rule of Five .[1][2] Poor absorption or permeation is more likely when a compound violates more than one of these rules:
Molecular Weight (MW): Less than 500 Daltons.
Lipophilicity (LogP): An octanol-water partition coefficient (LogP) value less than 5.
Hydrogen Bond Donors (HBD): No more than 5 (total number of nitrogen-hydrogen and oxygen-hydrogen bonds).[3]
Hydrogen Bond Acceptors (HBA): No more than 10 (all nitrogen or oxygen atoms).[4]
Another important parameter, not in the original rule but widely used, is:
Topological Polar Surface Area (TPSA): A measure of the surface area occupied by polar atoms. A TPSA greater than 140 Ų is often associated with poor permeability.[5]
Q4: I've analyzed 3-[(4-Methoxyphenoxy)methyl]pyrrolidine and it seems to comply with Lipinski's rules. Can it still have permeability issues?
Yes, absolutely. Lipinski's rules are guidelines, not absolute laws, and primarily predict passive diffusion.[6][7] A compound can still exhibit poor permeability due to:
Active Efflux: The compound is actively pumped out of the cell by transporter proteins (e.g., P-glycoprotein).
Low Aqueous Solubility: The compound may be sufficiently lipophilic to enter the membrane but has poor solubility in the aqueous environment, limiting the concentration available for absorption.[8]
High Molecular Rigidity: Molecules with many rotatable bonds can sometimes adapt their conformation to pass through the lipid bilayer, a property that isn't captured by the basic rules.[5]
Part 2: Troubleshooting Guide - A Step-by-Step Diagnosis of Permeability Issues
If you suspect poor permeability, a systematic approach is necessary to diagnose the underlying cause.
Step 1: In Silico Assessment of Physicochemical Properties
Before beginning wet-lab experiments, leverage computational tools to predict the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of your compound.[9] Various free web tools like SwissADME or commercial software can provide these predictions.
Table 1: Predicted Physicochemical Properties of 3-[(4-Methoxyphenoxy)methyl]pyrrolidine
Interpretation: Based on this in silico analysis, 3-[(4-Methoxyphenoxy)methyl]pyrrolidine does not violate any of Lipinski's rules and has a low TPSA. This profile suggests that poor passive diffusion is unlikely to be the primary issue. Therefore, other factors such as active efflux or low solubility should be investigated.
Step 2: Experimental Permeability Assessment
The next step is to measure permeability directly using established in vitro models.
The PAMPA assay is a high-throughput method that measures passive diffusion across an artificial lipid membrane.[12] It is a cost-effective first step to confirm the in silico prediction that passive permeability is not the issue.
Caption: Workflow for the PAMPA experiment.
The Caco-2 assay is the gold standard for predicting human intestinal absorption.[13] It uses a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions and express transporter proteins, thus modeling both passive diffusion and active transport mechanisms.[13]
Caption: Workflow for the Caco-2 permeability assay.
Step 3: Data Interpretation and Diagnosis
Analyzing the results from both assays allows for a definitive diagnosis. The Efflux Ratio (ER) is calculated from the Caco-2 data:
ER = Papp (B→A) / Papp (A→B)
An ER > 2 is a strong indicator that the compound is a substrate for an efflux transporter.
Caption: Diagnostic flowchart for permeability issues.
For 3-[(4-Methoxyphenoxy)methyl]pyrrolidine, the most probable outcome is high PAMPA permeability but a high efflux ratio in the Caco-2 assay, pointing to active efflux as the primary barrier.
Part 3: Solutions and Strategies to Enhance Permeability
Once the problem is diagnosed, you can select an appropriate strategy to overcome it.
A. Chemical Modification: The Prodrug Approach
If active efflux or inherent polarity is the issue, modifying the chemical structure is a powerful strategy. A prodrug is a bioreversible, inactive derivative of a parent drug that undergoes an enzymatic or chemical transformation in vivo to release the active compound.[10][11][14] This approach can be used to temporarily mask the functional groups responsible for poor permeability.
For 3-[(4-Methoxyphenoxy)methyl]pyrrolidine, the secondary amine on the pyrrolidine ring is a likely site for recognition by efflux transporters and is also a polar group. Masking this group can enhance lipophilicity and block transporter interaction.
Strategy: Amide or Carbamate Prodrugs
Reacting the pyrrolidine nitrogen with an acyl chloride or a chloroformate can create an amide or carbamate linkage. This masks the polar N-H group, increasing lipophilicity and potentially preventing recognition by efflux pumps. The ester portion can be designed to be cleaved by intracellular esterase enzymes, releasing the active parent compound inside the cell.
Caption: The prodrug concept for enhancing cell permeability.
B. Formulation-Based Strategies
If the primary issue is poor aqueous solubility, which can limit the amount of drug available at the cell surface, formulation strategies can be highly effective.[4]
Lipid-Based Formulations (SEDDS/SMEDDS): Self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS) are mixtures of oils, surfactants, and cosolvents that spontaneously form fine oil-in-water emulsions or microemulsions when introduced into an aqueous phase under gentle agitation. These formulations can keep the drug in a solubilized state as it passes through the gastrointestinal tract, improving its absorption.
Nanoparticle Encapsulation: Encapsulating the compound in nanoparticles (e.g., polymeric nanoparticles or liposomes) can overcome permeability barriers. Nanoparticles can protect the drug from degradation, improve its solubility, and facilitate its transport across the cell membrane through endocytosis, bypassing efflux pumps.
C. Decision-Making Guide: Choosing the Right Strategy
The optimal strategy depends on your diagnostic findings and experimental goals.
Table 2: Strategy Selection Guide
Diagnostic Finding
Primary Issue
Recommended Primary Strategy
Rationale & Considerations
Low PAMPA Pe
Low Passive Permeability
Prodrug Approach: Increase lipophilicity by masking polar groups.
This directly addresses the fundamental physicochemical barrier to membrane crossing.
High PAMPA Pe, High Caco-2 ER (>2)
Active Efflux
Prodrug Approach: Modify the structure at the site of transporter recognition (e.g., the pyrrolidine N-H).
By masking the recognition site, the prodrug can evade the efflux pump. Nanoparticle encapsulation is a viable alternative.
High PAMPA Pe, Low Caco-2 ER (<2), but low cell-based activity
Poor Aqueous Solubility
Formulation Strategies: Use SEDDS/SMEDDS or nanoparticle encapsulation.
This approach enhances the concentration of the dissolved drug at the cell surface, which is the rate-limiting step.
References
Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. (2014). MDPI. [Link]
Prodrug Approach as a Strategy to Enhance Drug Permeability. (2025). PMC. [Link]
Prodrug Approach as a Strategy to Enhance Drug Permeability. (2025). ResearchGate. [Link]
Overview on the Rule of Five. (2010). PubMed. [Link]
Lipinski's rule of five – Knowledge and References. Taylor & Francis. [Link]
Beyond Rule Of Five - A MedChemica Review. (2023). MedChemica. [Link]
Importance of Solubility and Lipophilicity in Drug Development. (2021). AZoLifeSciences. [Link]
admet predictors are the tools for the enhancement of drug design and development. (2018). International Journal of Advances in Pharmacy and Biotechnology. [Link]
Drug delivery strategies to enhance the permeability of the blood–brain barrier for treatment of glioma. (2015). Dove Medical Press. [Link]
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). Hilaris Publisher. [Link]
Hydrogen bond donors in drug design. (2022). ChemRxiv. [Link]
Technical Support Center: Optimizing In-Vivo Dosage for 3-[(4-Methoxyphenoxy)methyl]pyrrolidine
Welcome to the technical support center for researchers utilizing the novel compound 3-[(4-Methoxyphenoxy)methyl]pyrrolidine. As this is a novel chemical entity, this guide is designed to provide a comprehensive framewor...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for researchers utilizing the novel compound 3-[(4-Methoxyphenoxy)methyl]pyrrolidine. As this is a novel chemical entity, this guide is designed to provide a comprehensive framework for establishing a safe and effective in-vivo dosage regimen. The principles and methodologies outlined here are grounded in established preclinical practices and are intended to ensure the scientific rigor and reproducibility of your studies.
Frequently Asked Questions (FAQs)
Q1: I have no prior in-vivo data for 3-[(4-Methoxyphenoxy)methyl]pyrrolidine. How do I select a starting dose for my first animal study?
A1: For a novel compound, the initial dose selection is a critical step that should be approached systematically to ensure animal welfare and data quality. The process begins with a dose-range finding (DRF) study, which aims to identify the Maximum Tolerated Dose (MTD). The MTD is the highest dose that can be administered without causing unacceptable toxicity.[1][2]
The starting dose for a DRF study is typically extrapolated from in-vitro data. A common practice is to select a dose anticipated to achieve a plasma concentration several times higher than the in-vitro IC50 or EC50 value.[1] If in-vitro data is unavailable, a thorough literature review of structurally similar compounds can provide a rationale for a starting dose.
Q2: My compound, 3-[(4-Methoxyphenoxy)methyl]pyrrolidine, has poor aqueous solubility. How can I formulate it for in-vivo administration?
A2: Poor solubility is a frequent challenge with new chemical entities.[3] Several formulation strategies can be employed to enhance the bioavailability of poorly soluble compounds:
Co-solvents: Utilizing a mixture of solvents can improve solubility.[4]
Surfactants: These agents can increase solubility by forming micelles that encapsulate the compound.[3][5]
Lipid-based formulations: Incorporating the compound into lipid vehicles, such as in Self-Emulsifying Drug Delivery Systems (SEDDS), can enhance absorption.[3][4][5]
Particle size reduction: Techniques like micronization or nanonization increase the surface area of the drug, which can improve the dissolution rate.[3][6]
It is crucial to conduct tolerability studies for any new formulation in your chosen animal model to ensure the vehicle itself does not cause adverse effects.
Q3: How do I translate an effective dose from a mouse study to a rat or other species?
A3: Direct dose scaling based on body weight (mg/kg) alone is often inaccurate due to differences in metabolism and other physiological parameters between species.[7] A more reliable method is allometric scaling, which takes into account the body surface area.[7][8]
Allometric scaling uses the following power-law equation:
Y = a * W^b
Where Y is the biological parameter (e.g., clearance), W is body weight, and 'a' and 'b' are empirically determined scaling constants.[8]
For dose conversion between species, a Human Equivalent Dose (HED) calculation can be adapted. This involves using Km factors, which are ratios of body weight to body surface area. To convert a dose from Species A to Species B, the following formula can be used:
Dose B (mg/kg) = Dose A (mg/kg) × (Km A / Km B)
Species
Body Weight (kg)
Body Surface Area (m²)
Km Factor
Mouse
0.02
0.0066
3
Rat
0.15
0.025
6
Human
60
1.6
37
This table provides a simplified representation. Researchers should consult detailed guidelines for more precise calculations.[7]
Q4: What are the key considerations for designing a dose-response study for a novel compound like this?
A4: A well-designed dose-response study is essential for understanding the efficacy and potency of your compound. Key considerations include:
Number of dose levels: A sufficient number of doses should be included to define the relationship between dose and effect.
Dose selection: Doses should span a range from no effect to a maximal effect, if possible.
Sample size: The number of animals per group should be adequate to detect statistically significant differences.
Randomization and Blinding: Implementing these practices is crucial to minimize bias and enhance the reliability of your results.[1]
Troubleshooting Guide
Issue
Potential Cause
Recommended Action
High variability in animal response
Formulation inconsistency, improper dosing technique, animal health issues.
Ensure homogenous formulation. Standardize dosing procedure. Monitor animal health closely.
Conduct a thorough literature search for potential off-target liabilities of similar scaffolds. Test the vehicle alone for toxicity. Consider using a different, more robust animal strain.
Compound precipitates out of solution during administration
Poor solubility, temperature changes.
Prepare fresh formulations for each experiment. Consider warming the formulation slightly before administration (if compound stability allows). Re-assess the formulation strategy for better solubility.
Experimental Workflows & Protocols
Workflow for Initial In-Vivo Dose Exploration
Caption: A stepwise approach to in-vivo dose determination.
Protocol: Dose Range Finding (DRF) Study
Animal Model Selection: Choose a species and strain appropriate for the intended therapeutic area.[9] For initial studies, rodents like mice or rats are commonly used.[10]
Dose Grouping: Establish a control group (vehicle only) and at least 3-4 dose groups with escalating concentrations of the compound.
Administration: Administer the compound via the intended clinical route.
Monitoring: Closely observe animals for clinical signs of toxicity, changes in body weight, and food/water intake for a predetermined period (e.g., 7-14 days).[2][10]
Endpoint Analysis: At the end of the study, collect blood for clinical pathology and perform a gross necropsy to identify any organ-specific toxicities.[10]
MTD Determination: The MTD is defined as the highest dose that does not produce significant adverse effects.[11]
Decision Tree for Formulation Strategy
Caption: A guide to selecting an appropriate formulation strategy.
References
Nair, A. B., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. Journal of basic and clinical pharmacy, 7(2), 27. Retrieved from [Link]
Vemula, V. R. (2015). Formulation Tactics for the Delivery of Poorly Soluble Drugs. Int. J. Pharm. Sci. Rev. Res, 32(2), 124-135. Retrieved from [Link]
Garg, V., Singh, H., Bhatia, A., Raza, K., & Singh, B. (2015). Formulation strategies to improve the bioavailability of poorly absorbed drugs with special emphasis on self-emulsifying systems. RSC advances, 5(21), 15774-15788. Retrieved from [Link]
Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab, 8, 212. Retrieved from [Link]
Michael, I. (2025, July 8). Formulation strategies for poorly soluble drugs. ResearchGate. Retrieved from [Link]
Chemsafetypro. (2019, October 20). Introduction to Allometric Scaling and Its Use in Toxicology and Health Risk Assessment. Retrieved from [Link]
Patsnap Synapse. (2025, May 29). Using Allometric Scaling to Predict Human PK from Animals. Retrieved from [Link]
Allometric Scaling Calculator. (n.d.). Retrieved from [Link]
NC3Rs. (n.d.). Guidance on dose level selection for regulatory general toxicology studies for pharmaceuticals. Retrieved from [Link]
Streffer, J. R., & Schlerman, F. J. (2007). Identifying and validating novel targets with in vivo disease models: guidelines for study design. Drug discovery today, 12(11-12), 446-451. Retrieved from [Link]
van der A, A. A., van der Graaf, P. H., & van Schaick, E. A. (2020). All you need to know about allometric scaling: an integrative review on the theoretical basis, empirical evidence, and application in human pharmacology. CPT: pharmacometrics & systems pharmacology, 9(3), 135-148. Retrieved from [Link]
Budach, W., & Stuschke, M. (2012). New anticancer agents: in vitro and in vivo evaluation. Recent results in cancer research. Fortschritte der Krebsforschung. Progres dans les recherches sur le cancer, 188, 1-15. Retrieved from [Link]
Vitale, P., & Scilimati, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4851. Retrieved from [Link]
International Journal of Pharmacy and Biological Sciences. (n.d.). In vivo Methods for Preclinical Screening of Anticancer Drugs. Retrieved from [Link]
MDPI. (n.d.). Designing an In Vivo Preclinical Research Study. Retrieved from [Link]
Certara. (n.d.). “Where do I start?”: Strategies for selecting the first dose for human clinical trials. Retrieved from [Link]
McKee, A. E., et al. (2016). Dose finding of small-molecule oncology drugs: optimization throughout the development life cycle. Clinical Cancer Research, 22(11), 2613-2617. Retrieved from [Link]
U.S. Food and Drug Administration. (2009). M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. Retrieved from [Link]
U.S. Food and Drug Administration. (2005). Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. Retrieved from [Link]
Altasciences. (n.d.). Best Practices for Preclinical Dose Range Finding Studies. Retrieved from [Link]
McKee, A. E., et al. (2016). Dose Finding of Small-Molecule Oncology Drugs: Optimization throughout the Development Life Cycle. Clinical cancer research : an official journal of the American Association for Cancer Research, 22(11), 2613–2617. Retrieved from [Link]
Kuznetsov, A. G., & Kysil, V. M. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6296. Retrieved from [Link]
Morris, E. J., et al. (2018). Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation. Journal of medicinal chemistry, 61(23), 10427-10451. Retrieved from [Link]
Kuznetsov, A. G., & Kysil, V. M. (2022, October 11). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. ResearchGate. Retrieved from [Link]
Kura Oncology. (n.d.). Navigating dose optimization requirements as a small biotech. Retrieved from [Link]
Helfer, A. G., et al. (2014). The in vivo and in vitro metabolism and the detectability in urine of 3',4'-methylenedioxy-alpha-pyrrolidinobutyrophenone (MDPBP), a new pyrrolidinophenone-type designer drug, studied by GC-MS and LC-MS(n). Drug testing and analysis, 6(7-8), 746-756. Retrieved from [Link]
QPS. (n.d.). Three Lessons to Help Accelerate Pharmaceutical Breakthroughs for CNS Disorders. Retrieved from [Link]
Schifano, F., et al. (2020). In vitro and in vivo pharmacological characterization of the synthetic opioid MT-45. Frontiers in pharmacology, 11, 478. Retrieved from [Link]
Palmer, A. M. (2005). CNS drug discovery: challenges and solutions. Drug News & Perspectives, 18(1), 5-11. Retrieved from [Link]
Gannon, B. M., et al. (2012). In vivo effects of abused 'bath salt' constituent 3,4-methylenedioxypyrovalerone (MDPV) in mice: drug discrimination, thermoregulation, and locomotor activity. Neuropsychopharmacology : official publication of the American College of Neuropsychopharmacology, 37(13), 2871-2881. Retrieved from [Link]
Zanda, P., et al. (2018). Effects of the new generation α-pyrrolidinophenones on spontaneous locomotor activities in mice, and on extracellular dopamine. Pharmacological reports : PR, 70(3), 442-449. Retrieved from [Link]
Precision for Medicine. (n.d.). Navigating the Challenges of Central Nervous System Disease Research. Retrieved from [Link]
Palmer, A. M. (2005). CNS drug discovery: challenges and solutions. Drug news & perspectives, 18(1), 5–11. Retrieved from [Link]
Wikipedia. (n.d.). List of miscellaneous 5-HT2A receptor agonists. Retrieved from [Link]
Welcome to the technical support hub for the 3-[(4-Methoxyphenoxy)methyl]pyrrolidine scaffold. This chemical architecture is a privileged pharmacophore, most notably utilized in the design of Matrix Metalloproteinase-12 (MMP-12) inhibitors (e.g., analogs of MMP408) and ligands for Sigma-1 receptors .
While this scaffold offers potent binding affinity, it frequently triggers three specific "Red Flag" off-target liabilities during lead optimization:
hERG Channel Blockade (Cardiotoxicity risk due to the basic amine + lipophilic tail).[1]
MMP Selectivity Issues (Cross-reactivity with MMP-1, MMP-9, or TACE/ADAM17).
CYP2D6 Inhibition (Metabolic liability).
This guide provides troubleshooting workflows to mitigate these risks while maintaining on-target potency.
Root Cause: The 3-[(4-Methoxyphenoxy)methyl]pyrrolidine core contains a basic nitrogen (pKa ~9-10) linked to a lipophilic aromatic ring. This mimics the pharmacophore required for blocking the hERG potassium channel (pi-stacking + cation-pi interaction).
Troubleshooting Protocol: The "pKa/LogP" Adjustment
To rescue the scaffold, you must disrupt the hERG pharmacophore without destroying target binding.
Strategy
Chemical Modification
Mechanism of Action
Impact on MMP-12 Potency
Basicity Reduction
Add an electron-withdrawing group (e.g., Fluorine) to the pyrrolidine ring (3-F or 4-F).
Lowers the pKa of the secondary amine, reducing the cationic fraction at physiological pH.
Neutral/Positive (Often maintains H-bonds).
Lipophilicity Cap
Replace the 4-methoxy group with a polar isostere (e.g., -CN, -SO2Me).
Lowers cLogP. hERG binding is highly correlated with lipophilicity.[1]
Variable (Depends on S1' pocket depth).
Zwitterion Design
Introduce a carboxylic acid to the tail or head group.
Creates a neutral zwitterion at pH 7.4, drastically reducing hERG affinity.
Caption: Logic flow for identifying and correcting hERG liability in pyrrolidine ether scaffolds.
Module 2: Improving MMP Selectivity
Symptom: The compound inhibits MMP-12 but also inhibits MMP-1 (collagenase) or MMP-9 (gelatinase), leading to musculoskeletal side effects (MSS).
Root Cause: The pyrrolidine ether moiety occupies the S1' pocket of the metalloproteinase. MMP-12 has a distinct, deep, and hydrophobic S1' channel compared to the shallow S1' pocket of MMP-1.
Selectivity Optimization Guide
Q: How do I spare MMP-1 while hitting MMP-12?A: Exploit the "S1' Depth" differential.
The Fix: Increase the bulk of the 4-methoxyphenoxy tail.
Chemical Tactic: Extend the para-position. Replace the -OMe (methoxy) with a longer chain (e.g., -O-CH2-CH2-Ph) or a biphenyl group.
Why it works: The MMP-12 S1' pocket is a "long tube" that can accommodate large groups. The MMP-1 pocket is "walled off" and cannot accept long substituents.
Q: My compound inhibits TACE (ADAM17). Why is this bad?A: TACE inhibition interferes with TNF-
shedding and EGFR signaling.
The Fix: TACE has a different Zinc-binding preference. Ensure your Zinc-Binding Group (ZBG)—likely the pyrrolidine nitrogen or an attached hydroxamate/carboxylate—is optimized for the MMP geometry, not the ADAM geometry. sulfonamide linkers often improve this selectivity.
Module 3: Metabolic Stability (CYP Interaction)
Symptom: High clearance in liver microsomes or inhibition of CYP2D6.
Root Cause: The secondary amine of the pyrrolidine is a "privileged" substrate for CYP2D6 (which prefers basic amines).
Stabilization Protocol
Block the Nitrogen: If the secondary amine is not essential for Zinc binding (i.e., if you have a separate hydroxamic acid ZBG), convert the amine to a sulfonamide or urea . This removes the basicity entirely and prevents CYP2D6 binding.
Metabolic Soft Spot: The methylene linker (-CH2-O-) is prone to oxidative dealkylation.
Modification: Introduce a gem-dimethyl group or a cyclopropyl ring on the linker to sterically hinder the CYP heme iron approach.
Summary of Key Data
Parameter
Target Value
Critical Threshold (Fail)
Optimization Tactic
MMP-12 IC50
< 10 nM
> 100 nM
Optimize ZBG strength.
MMP-1 Selectivity
> 100-fold
< 50-fold
Increase S1' tail bulk.
hERG IC50
> 30 µM
< 10 µM
Lower pKa (Fluorination).
Microsomal Stability
T1/2 > 60 min
T1/2 < 15 min
Block N-dealkylation.
References
MMP-12 Inhibitor Profile (MMP408) . Sigma-Aldrich. Detailed pharmacological profile of the pyrrolidine-based MMP-12 inhibitor class.
(Note: Representative landing page for MMP408 data)
Strategies for Reducing hERG Activity . Cambridge MedChem Consulting. Comprehensive guide on pKa and lipophilicity adjustments to mitigate hERG blockade.
Pyrrolidine Scaffolds in Drug Discovery . Frontiers in Chemistry. Review of biological activities and SAR of pyrrolidine cores, including MMP and antimicrobial applications.[2][3][4]
MMP-12 Inhibitor Design & Pharmacophore Modeling . National Institutes of Health (PMC). Structural basis for selectivity in MMP-12 inhibitors using pharmacophore modeling.
Troubleshooting 3-[(4-Methoxyphenoxy)methyl]pyrrolidine synthesis side reactions
Introduction: The Synthetic Landscape The synthesis of 3-[(4-methoxyphenoxy)methyl]pyrrolidine typically proceeds via the coupling of an N-protected 3-hydroxymethylpyrrolidine derivative with 4-methoxyphenol. While seemi...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Synthetic Landscape
The synthesis of 3-[(4-methoxyphenoxy)methyl]pyrrolidine typically proceeds via the coupling of an N-protected 3-hydroxymethylpyrrolidine derivative with 4-methoxyphenol. While seemingly straightforward, this etherification is prone to specific failure modes driven by the electron-rich nature of the phenol and the steric environment of the pyrrolidine ring.
This guide addresses the three critical phases where users most frequently encounter issues:
The Coupling Strategy: Choosing between Mitsunobu (Route A) and SN2 Displacement (Route B).
The Elimination Trap: Preventing exocyclic alkene formation.
The Deprotection Hazard: Avoiding "t-butyl scrambling" on the anisole ring.
Phase 1: The Coupling Step (Etherification)
Decision Matrix: Mitsunobu vs. SN2
Before troubleshooting, ensure you are on the correct route for your scale and purity requirements.
Caption: Strategic decision tree for selecting the etherification route based on scale and associated risks.
Troubleshooting Route A: The Mitsunobu Reaction
Context: You are reacting N-Boc-3-hydroxymethylpyrrolidine with 4-methoxyphenol using DEAD/PPh3.
Q: My reaction is stuck at 50% conversion, and I see a new spot that isn't product. What is it?
Diagnosis: You are likely observing Hydrazine Formation .
In the absence of a sufficiently acidic pronucleophile (or if the addition order is wrong), the betaine intermediate can directly attack the alcohol or simply decompose. While 4-methoxyphenol (pKa ~10) is acidic enough, steric hindrance at the pyrrolidine C3 position can slow the desired pathway, allowing side reactions to compete.
Corrective Protocol:
Pre-formation of Betaine: Do not add DEAD last.
Protocol: Dissolve PPh3 (1.5 eq) in THF. Cool to 0°C. Add DEAD (1.5 eq) dropwise. Stir 15 mins to form the betaine (yellow/orange precipitate may form).
Addition: Add the solution of Alcohol + Phenol to the pre-formed betaine.
Stoichiometry: Increase reagents to 1.5–2.0 equivalents. The betaine is moisture sensitive; any water in your THF kills the reagent immediately.
Q: How do I get rid of the Triphenylphosphine Oxide (TPPO)? It co-elutes with my product.
Diagnosis: The polarity of the pyrrolidine ether often matches TPPO.
Solution:
Precipitation: Triturate the crude residue with cold hexanes/ether (TPPO precipitates; product stays in solution).
Chemical Wash: If the Boc group is stable, dissolve crude in ether and wash with 30% H2O2 (oxidizes residual PPh3) or use polymer-bound PPh3 (PS-PPh3) for filtration-based removal.
Context: You converted the alcohol to a Mesylate (OMs) and are displacing with 4-methoxyphenoxide.
Q: I see a peak in the NMR at 4.9–5.1 ppm (alkene). My yield is low.
Diagnosis:E2 Elimination competing with SN2.
Although the leaving group is on a primary carbon, the beta-carbon (C3 of the ring) is tertiary. Strong bases or high temperatures promote the abstraction of the beta-proton, leading to the exocyclic alkene (3-methylenepyrrolidine).
Mechanism of Failure:
Caption: Competition between substitution (SN2) and elimination (E2) driven by base strength.
Corrective Protocol:
Switch Bases: Stop using NaH or t-BuOK. These are too strong/bulky.
Use the "Soft" Base Method:
Solvent: DMF or Acetonitrile (polar aprotic is essential).
Base: Cs2CO3 (Cesium Carbonate) or K2CO3.
Temp: Keep below 60°C.
Add Catalyst: Add 10 mol% TBAI (Tetrabutylammonium iodide). This converts the Mesylate (hard LG) to an Iodide (soft LG) in situ, which reacts faster in SN2 and is less prone to elimination.
Context: Removing the N-Boc group using acid (TFA or HCl).
Q: After Boc deprotection, my product turned purple/black, and the mass spec shows M+56 peaks.
Diagnosis:Electrophilic Aromatic Substitution (Scrambling).
The tert-butyl cation (t-Bu+) generated during deprotection is a strong electrophile. Your product contains a 4-methoxyphenoxy group (an anisole derivative), which is highly electron-rich and acts as a "trap" for the cation. This results in tert-butylated impurities on the aromatic ring.
Corrective Protocol:
You must use a scavenger cocktail. Standard TFA/DCM is insufficient.[2]
Why TES? It acts as a hydride source, quenching the t-Bu+ cation into isobutane (gas), which escapes the reaction.
Alternative Scavenger:
Add 5-10 equivalents of Anisole or 1,3-Dimethoxybenzene to the reaction mixture. These are more electron-rich than your product and will preferentially absorb the t-Bu+ cations.
Comparison of Scavenging Methods:
Method
Effectiveness
Workup Difficulty
Neat TFA
Poor (High Impurities)
Easy (Evaporation)
TFA + Anisole
Good
Moderate (High BP liquid removal)
TFA + Triethylsilane
Excellent
Easy (Volatile)
References
Mitsunobu Reaction Mechanism & Side Reactions
Swamy, K. C. K., et al.
SN2 vs E2 Competition in Sulfonates
Goundry, W., et al. "Preparation of Sulfonate Esters: Controlling the SN2 vs E2 Competition." Organic Process Research & Development, 2019.
Boc Deprotection & Cation Scavenging
Lundt, B. F., et al. "Selective Removal of the t-Butyloxycarbonyl Group." International Journal of Peptide and Protein Research, 1978.
See also: ACS GCI Reagent Guide on Boc Deprotection.
Synthesis of Pyrrolidine Ethers (Patent Literature)
Examples of 3-alkoxymethylpyrrolidine synthesis via mesyl
Technical Support Center: Purification of 3-[(4-Methoxyphenoxy)methyl]pyrrolidine
This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the purification of 3-[(4-Methoxyphenoxy)methyl]pyrrolidine. We will explore the underly...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the purification of 3-[(4-Methoxyphenoxy)methyl]pyrrolidine. We will explore the underlying chemical principles of common purification hurdles and offer validated, step-by-step protocols to achieve high purity for this critical building block.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary purification challenges associated with 3-[(4-Methoxyphenoxy)methyl]pyrrolidine?
A1: The purification of this molecule presents three main challenges:
Chiral Separation: The molecule possesses a stereocenter at the C3 position of the pyrrolidine ring. Unless synthesized via a stereospecific route, the product will be a racemic mixture of (R) and (S) enantiomers, which are notoriously difficult to separate due to identical physical properties.[1]
Removal of Structurally Similar Impurities: Impurities often include unreacted starting materials (e.g., 4-methoxyphenol) or by-products from the synthesis that share polarity and functional groups with the target compound, complicating chromatographic separation.
Product Stability: Pyrrolidine derivatives can be susceptible to degradation, particularly under harsh thermal or pH conditions.[2][3] The basic nitrogen atom can also cause tailing during silica gel chromatography if not properly addressed.
Q2: Which analytical techniques are recommended for assessing the purity of 3-[(4-Methoxyphenoxy)methyl]pyrrolidine?
A2: A multi-technique approach is essential for a comprehensive purity assessment:
High-Performance Liquid Chromatography (HPLC): A versatile method for determining overall purity. A C18 reversed-phase column is a common starting point.[4]
Chiral HPLC or Chiral Supercritical Fluid Chromatography (SFC): Absolutely essential for determining the enantiomeric excess (e.e.) or separating the enantiomers. Polysaccharide-based columns are often effective for this class of compounds.[1][5]
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides invaluable data for identifying the mass of the parent compound and any impurities, aiding in troubleshooting failed reactions or identifying degradation products.[4][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure of the final product and can be used to identify and quantify impurities if their signals do not overlap with the product's signals.[7]
Q3: What are the key physical properties of this compound?
A3: The following table summarizes the predicted physical properties for 3-[(4-Methoxyphenoxy)methyl]pyrrolidine. These values are useful for planning purification steps like distillation or extraction.
This section addresses specific issues encountered during purification in a problem-solution format.
Problem 1: Persistent Impurities After Column Chromatography
Symptom: NMR or LC-MS analysis shows the presence of starting materials or unknown by-products even after purification by silica gel chromatography. The product may appear as a "tailing" or broad peak on the chromatogram.
Possible Cause:
The basic nitrogen of the pyrrolidine ring is interacting strongly with the acidic silanol groups on the silica surface, causing poor peak shape and co-elution with impurities.
The chosen eluent system has insufficient resolving power to separate the product from a structurally similar impurity.
Suggested Solution:
Neutralize the Stationary Phase: Add a small amount of a volatile base, such as triethylamine (0.1-1.0%) or ammonium hydroxide (0.1-0.5%), to your eluent system (e.g., Hexane/Ethyl Acetate). This deactivates the acidic sites on the silica gel, preventing streaking and improving peak shape.[9]
Optimize Eluent System: Systematically screen different solvent systems. If a non-polar impurity is the issue, use a less polar mobile phase. For polar impurities, a more polar system or a different stationary phase (e.g., alumina or reversed-phase C18 silica) may be necessary.
Acid/Base Extraction: Before chromatography, perform a liquid-liquid extraction. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a dilute basic solution (e.g., 1M NaOH) to remove acidic impurities like 4-methoxyphenol. Subsequently, washing with a dilute acidic solution (e.g., 1M HCl) can remove other basic impurities, though this may also extract your product into the aqueous layer.
Problem 2: Inability to Separate Enantiomers
Symptom: Analytical chiral HPLC shows two peaks of equal area, confirming a racemic mixture. The final product exhibits no optical rotation.
Possible Cause: The synthesis did not employ a chiral catalyst, starting material, or resolving agent, resulting in a 50:50 mixture of the (R) and (S) enantiomers.
Suggested Solution:
Strategy A: Preparative Chiral Chromatography. This is the most direct method.
Develop an analytical method using chiral HPLC or SFC with various chiral stationary phases (CSPs), such as those based on derivatized cellulose or amylose (e.g., Chiralpak® IA, IB, IC).[5][10]
Once baseline separation is achieved, scale up the method to a preparative or semi-preparative system to isolate the individual enantiomers.[6]
Strategy B: Diastereomeric Salt Resolution. This classic chemical method is highly effective and scalable.
React the racemic amine with a single enantiomer of a chiral acid (a resolving agent), such as L-(+)-tartaric acid, (R)-(-)-mandelic acid, or (+)-camphorsulfonic acid, in a suitable solvent. This reaction forms a mixture of two diastereomeric salts.
Unlike enantiomers, diastereomers have different physical properties, including solubility. Exploit this by selectively crystallizing the less soluble diastereomeric salt from the solution.[10]
After isolating the pure diastereomeric salt by filtration, liberate the desired enantiomer of the amine by treating the salt with a base (e.g., NaOH or NaHCO₃) and extracting it into an organic solvent.
Problem 3: Product Degradation During Purification
Symptom: The appearance of new, unexpected impurities after a purification step, particularly one involving heat (distillation) or prolonged exposure to the stationary phase. The overall yield is significantly lower than expected.
Possible Cause:
Thermal Degradation: The compound may be unstable at its atmospheric boiling point. Pyrrolidine-containing compounds can be sensitive to heat.[2][11]
Oxidative Degradation: The pyrrolidine ring can be susceptible to oxidation, especially in the presence of air over long periods.[3]
Acid-Catalyzed Degradation: Prolonged exposure to acidic conditions (like on silica gel) could potentially cleave the ether linkage, although this is less common for aryl ethers.
Suggested Solution:
Use Vacuum Distillation: If distillation is the chosen method, perform it under reduced pressure to significantly lower the boiling point and minimize thermal stress on the molecule.[4]
Work Under Inert Atmosphere: When handling the compound for extended periods (e.g., during column chromatography or solvent evaporation), use an inert atmosphere of nitrogen or argon to minimize contact with oxygen.
Minimize Contact Time: Do not let the product sit on a chromatography column for longer than necessary. Elute the compound as efficiently as possible.
Storage: Store the final, purified product under an inert atmosphere at low temperatures (2-8°C) and protected from light to ensure long-term stability.
The following diagram illustrates a general workflow for the purification of crude 3-[(4-Methoxyphenoxy)methyl]pyrrolidine, guiding the user from initial work-up to the final pure compound.
Caption: General purification workflow for 3-[(4-Methoxyphenoxy)methyl]pyrrolidine.
Chiral Separation Strategy Decision Tree
This diagram helps in selecting the appropriate method for resolving the enantiomers based on available resources and scale.
Caption: Decision tree for choosing a chiral separation strategy.
Protocol 1: Flash Chromatography for Racemic Product Purification
This protocol is designed to remove synthetic impurities prior to chiral separation.
TLC Analysis: Develop a thin-layer chromatography (TLC) method to determine the optimal eluent. Screen solvent mixtures like Hexane/Ethyl Acetate and Dichloromethane/Methanol. Add 0.5% triethylamine (Et₃N) to the mobile phase to prevent tailing. The ideal system should give the product an Rf value of ~0.3.
Column Packing: Prepare a slurry of silica gel in the chosen eluent (e.g., 90:10 Hexane/EtOAc + 0.5% Et₃N) and pack the column. Do not let the column run dry.
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or dichloromethane. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the top of the column.
Elution: Run the column, applying gentle positive pressure. Collect fractions and monitor them by TLC.
Analysis & Pooling: Analyze the fractions containing the product. Pool the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified racemic product.[7][12]
Protocol 2: Chiral Resolution via Diastereomeric Salt Crystallization
This protocol provides a general method for separating the enantiomers on a larger scale.
Resolving Agent Selection: Choose a commercially available, enantiopure chiral acid. L-(+)-Tartaric acid is an excellent starting point.
Salt Formation: Dissolve 1.0 equivalent of the purified racemic 3-[(4-Methoxyphenoxy)methyl]pyrrolidine in a suitable solvent (e.g., methanol, ethanol, or isopropanol) with gentle warming. In a separate flask, dissolve 0.5 equivalents of L-(+)-tartaric acid in the same solvent.
Crystallization: Slowly add the acid solution to the amine solution while stirring. Cloudiness should appear, indicating salt formation. Allow the mixture to cool slowly to room temperature, then potentially to 0-4°C, to promote crystallization. The goal is for one diastereomeric salt to crystallize while the other remains in solution.[13]
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
Purity Check: Check the enantiomeric purity of the amine from the crystallized salt. This is done by taking a small sample of the salt, neutralizing it with NaOH, extracting the free amine, and analyzing it by chiral HPLC.
Recrystallization (Optional): If the enantiomeric excess is not sufficient, recrystallize the salt from a fresh portion of the solvent to improve purity.
Liberation of Free Amine: Dissolve the purified diastereomeric salt in water and add a base (e.g., 2M NaOH) until the pH is >11. Extract the liberated enantiopure amine into an organic solvent like dichloromethane or ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the pure enantiomer.
References
Technical Support Center: Synthesis and Purification of 2-Pyrrolidinone Deriv
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC.
Synthesis of a New Chiral Pyrrolidine - PMC - NIH.
Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using L-proline functionalized manganese ferrite nanorods as a novel heterogeneous c
The Discovery and Isolation of Novel Pyrrolidinone Deriv
Synthesis of Spiro[Indane-1,3-Dione-2-Pyrrolidines] by the Reaction of 2-(2′-Ketoalkyl)
Synthesis of Some New Derivatives of Pyrrolidine-2-one and Studying Their Antibacterial Potentials - ResearchG
Long-Term Stability of Synthetic Cathinones in Forensic Toxicology Samples - Office of Justice Programs.
Synthesis and impurity profiling of MDMA prepared from commonly available starting m
Enantioselective Organo-SOMO Cycloadditions: A Catalytic Approach to Complex Pyrrolidines from Olefins and Aldehydes - Macmillan Group.
In modern fragment-based drug discovery (FBDD), the 3-[(4-methoxyphenoxy)methyl]pyrrolidine scaffold represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets, including GPCRs (e.g., Serotonin/Norepinephrine transporters) and ion channels.
This guide objectively compares this specific scaffold against its structural analogs (Piperidines, Morpholines, and Unsubstituted Phenoxys). We analyze the electronic influence of the para-methoxy group, the conformational entropy of the pyrrolidine ring, and provide a validated synthetic protocol for its generation.
Comparative Analysis: Performance vs. Alternatives
A. Physicochemical & Structural Profiling
The core utility of 3-[(4-methoxyphenoxy)methyl]pyrrolidine lies in its balance of lipophilicity and basicity, combined with the specific vector orientation of the ether linkage.
Comparison Table 1: Physicochemical Landscape
Feature
3-[(4-MeO-Ph)methyl]pyrrolidine
Piperidine Analog (6-membered)
Unsubstituted Phenoxy (H-Analog)
4-Fluoro Phenoxy (Bioisostere)
Ring Conformation
Envelope (Flexible puckering)
Chair (Rigid)
Envelope
Envelope
Basicity (pKa)
~9.4 (Secondary Amine)
~10.8 (More Basic)
~9.4
~9.2 (Inductive w/d)
LogP (Calc)
1.9 - 2.1
2.4 - 2.6
1.8
2.0
Metabolic Liability
High (O-Demethylation)
Moderate
Low (Aromatic hydroxylation)
Very Low (Blocked)
H-Bond Acceptors
2 (Ether + Methoxy)
1 (Ether only)
1
1
B. Critical Insights
The "Methoxy" Effect (Electronic vs. Metabolic):
Pro: The para-methoxy group is a strong electron-donating group (EDG). It increases the electron density of the phenyl ring, enhancing
stacking interactions with aromatic residues (e.g., Phenylalanine, Tryptophan) in receptor binding pockets.
Con: It is a metabolic "soft spot." CYP450 enzymes (specifically CYP2D6) readily perform O-demethylation to the phenol.
Alternative: If metabolic stability is the bottleneck, the 4-Fluoro or 4-Trifluoromethyl analogs are superior alternatives, though they lack the H-bond accepting capacity of the methoxy oxygen.
Pyrrolidine vs. Piperidine (The Vector Argument):
Pyrrolidine (5-membered): The nitrogen vector in a 3-substituted pyrrolidine is positioned at a distinct angle relative to the ether tail due to ring puckering. This often results in higher selectivity for targets requiring a compact, "bent" conformation (e.g., certain NET/SERT inhibitors).
Piperidine (6-membered): The chair conformation projects substituents equatorially or axially, creating a larger, more linear volume. Piperidines are often chosen to increase basicity but may suffer from lower selectivity due to promiscuous hydrophobic binding.
Validated Experimental Protocol: Synthesis
Rationale: The most reliable route to this scaffold is via a Mitsunobu Etherification followed by N-deprotection. This method preserves stereochemistry (if starting from chiral prolinol) and avoids harsh alkylation conditions that can lead to racemization.
Workflow Diagram (DOT Visualization)
Caption: Figure 1. Convergent synthesis via Mitsunobu coupling ensures retention of stereochemistry at the C3-pyrrolidine center.
Activation: Dissolve N-Boc-3-(hydroxymethyl)pyrrolidine, 4-methoxyphenol, and
in anhydrous THF under nitrogen atmosphere. Cool the solution to 0°C.
Coupling: Add DIAD dropwise over 20 minutes. The solution will turn yellow. Critical Control: Maintain temperature <5°C during addition to prevent hydrazine byproduct formation.
Reaction: Allow to warm to Room Temperature (RT) and stir for 16 hours. Monitor by TLC (Hexane/EtOAc 7:3).
Workup: Concentrate THF. Triturate the residue with cold diethyl ether/hexane (1:1) to precipitate triphenylphosphine oxide (
). Filter and concentrate the filtrate.
Deprotection: Dissolve the crude oil in 4M HCl in Dioxane (or TFA/DCM 1:1). Stir for 2 hours. Precipitate the final amine salt with diethyl ether.
Yield Expectation: 65-75% (2 steps).
Logical Decision Framework: When to Use This Scaffold
Use the following logic tree to determine if this scaffold fits your lead optimization campaign.
Caption: Figure 2. Strategic decision tree for scaffold selection based on target requirements and metabolic liability.
References
Structural Utility of Pyrrolidines
Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.[2]
Efficacy comparison of 3-[(4-Methoxyphenoxy)methyl]pyrrolidine and similar compounds
A Comparative Guide for CNS Drug Discovery Professionals Introduction: The Pyrrolidine Scaffold in Neuropharmacology The pyrrolidine ring is a privileged scaffold in medicinal chemistry, prized for its conformational fle...
Author: BenchChem Technical Support Team. Date: February 2026
A Comparative Guide for CNS Drug Discovery Professionals
Introduction: The Pyrrolidine Scaffold in Neuropharmacology
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, prized for its conformational flexibility and its presence in numerous natural products and synthetic drugs targeting the central nervous system (CNS).[1][2] Its three-dimensional structure allows for precise orientation of substituents to interact with complex biological targets.[1] This guide focuses on a specific class of pyrrolidine derivatives characterized by a phenoxymethyl side chain, which has shown significant promise as inhibitors of monoamine transporters. These transporters, including the vesicular monoamine transporter 2 (VMAT2) and the plasma membrane transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT), are critical regulators of neurotransmission and are validated targets for treating a host of neurological and psychiatric disorders.[3][4]
Our reference compound, 3-[(4-Methoxyphenoxy)methyl]pyrrolidine , represents a foundational structure for this class. While data on this specific molecule is limited, extensive research on its close analogs provides a robust dataset for a comparative efficacy analysis. We will explore two primary classes of these analogs based on their principal targets:
VMAT2 Inhibitors: Analogs that inhibit the packaging of monoamines into synaptic vesicles.
Plasma Membrane Transporter Inhibitors: Analogs that block the reuptake of monoamines from the synaptic cleft.
Logical Framework for Efficacy Assessment
To provide a comprehensive comparison, we must evaluate compounds using a multi-tiered approach that assesses both binding affinity and functional inhibition. This dual-assay system is critical for validating a compound's mechanism of action.
Caption: Differential inhibition mechanisms at the VMAT2 transporter.
Part 2: Comparison of Plasma Membrane Transporter Inhibitors
This class of compounds, often analogs of pyrovalerone, functions by blocking the reuptake of dopamine (DAT), norepinephrine (NET), and serotonin (SERT) from the synaptic cleft. [4]Their efficacy is determined by their potency at each transporter and, critically, their selectivity profile, which dictates their therapeutic application and side-effect profile.
[5]
Experimental Data Summary
Efficacy is measured via monoamine uptake inhibition assays using [³H]-labeled substrates in rat brain synaptosomes or cells expressing the specific transporters. Data is typically presented as IC₅₀ values (the concentration of inhibitor required to block 50% of uptake).
Analysis and Structure-Activity Relationship (SAR)
Potency and Selectivity for DAT/NET: The pyrovalerone analogs (4a, 4t, 4u) are potent inhibitors of DAT and NET but are largely inactive at SERT. [4]The 3,4-dichlorophenyl substitution (4u ) confers the highest potency for DAT (IC₅₀ = 7 nM), making it significantly more potent than cocaine. [3][4]This high selectivity for DAT over SERT is strongly correlated with the abuse potential of stimulant drugs.
[5]* Shifting Selectivity to NET/SERT: In contrast, a different substitution pattern on the pyrrolidine ring, as seen in Compound 39b , completely shifts the selectivity profile. This compound, a 3-(phenoxy-phenyl-methyl)-pyrrolidine, is a potent and balanced dual inhibitor of NET (IC₅₀ = 2.2 nM) and SERT (IC₅₀ = 2.1 nM) with negligible activity at DAT. [6]This profile is characteristic of drugs used for treating pain and depression.
Importance of the Pyrrolidine Ring: The integrity of the pyrrolidine ring is essential for activity. Studies have shown that opening the ring or expanding it to a different heterocycle dramatically reduces inhibitory potency at monoamine transporters. [4]This underscores the role of the scaffold in maintaining the optimal conformation for target engagement.
Experimental Protocols
Protocol 1: VMAT2 [³H]Dopamine Uptake Assay
This functional assay quantifies a compound's ability to inhibit the transport of dopamine into synaptic vesicles.
Preparation: Isolate synaptic vesicles from rat striatum via differential centrifugation and sucrose density gradients.
Reaction Mixture: Prepare assay tubes containing a buffer solution (e.g., 10 mM HEPES), ATP, MgCl₂, and the test compound at various concentrations.
Initiation: Add a known concentration of [³H]Dopamine to initiate the uptake reaction. Add the vesicle preparation to the tubes and incubate at 37°C for a defined period (e.g., 3 minutes).
Termination: Stop the reaction by rapid filtration through glass fiber filters, washing immediately with ice-cold buffer to remove unbound radioligand.
Quantification: Measure the radioactivity trapped on the filters using liquid scintillation counting. This represents the amount of [³H]DA taken up by the vesicles.
Data Analysis: Non-specific uptake is determined in the presence of a high concentration of a known VMAT2 inhibitor (e.g., reserpine). Specific uptake is calculated by subtracting non-specific from total uptake. Data are plotted as percent inhibition versus compound concentration, and the Ki or IC₅₀ value is determined using non-linear regression.
This assay measures a compound's ability to block neurotransmitter reuptake at the presynaptic membrane.
Preparation: Prepare synaptosomes from specific rat brain regions (e.g., striatum for DAT, hippocampus for SERT/NET) or use cell lines stably expressing the human transporter of interest (hDAT, hSERT, or hNET).
Pre-incubation: Pre-incubate the synaptosomes or cells with the test compound at various concentrations in a physiological buffer.
Initiation: Add the respective [³H]-labeled neurotransmitter ([³H]Dopamine, [³H]Serotonin, or [³H]Norepinephrine) to start the uptake. Incubate for a short period (e.g., 5-10 minutes) at 37°C.
Termination: Stop the reaction by rapid filtration, washing with ice-cold buffer to separate the cells/synaptosomes from the assay medium.
Quantification: Measure the radioactivity retained by the filters via liquid scintillation counting.
Data Analysis: Determine non-specific uptake using a known selective inhibitor for each transporter (e.g., GBR 12909 for DAT, fluoxetine for SERT). Calculate IC₅₀ values by plotting percent inhibition against the log of the inhibitor concentration.
Conclusion and Future Directions
The (phenoxymethyl)pyrrolidine scaffold is a remarkably versatile template for designing potent and selective monoamine transporter inhibitors. The comparative analysis reveals that subtle modifications to the substituents and their attachment points on the pyrrolidine ring can dramatically shift a compound's activity from a VMAT2-selective agent to a DAT/NET inhibitor or a balanced NET/SERT inhibitor.
For researchers targeting VMAT2 , the pyrrolidine core is a validated alternative to piperidine, potentially offering improved binding characteristics. A key insight is the existence of multiple functional sites on VMAT2, mandating a dual approach of binding and functional assays for accurate mechanistic classification.
[7]* For those developing agents for plasma membrane transporters , the pyrrolidine framework allows for the fine-tuning of selectivity. The pyrovalerone-like analogs are potent DAT/NET inhibitors with stimulant profiles, while other substitution patterns yield dual NET/SERT inhibitors relevant for depression and neuropathic pain.
[4][6]
Future research should focus on elucidating the stereochemical preferences for these interactions, as the chirality of the pyrrolidine ring substituents often plays a critical role in determining potency and selectivity. This detailed understanding will enable the rational design of next-generation CNS therapeutics with improved efficacy and reduced off-target effects.
References
Runyon, S. P., et al. (2013). Pyrrolidine analogs of GZ-793A: Synthesis and evaluation as inhibitors of the vesicular monoamine transporter-2 (VMAT2). Bioorganic & Medicinal Chemistry Letters, 23(11), 3311-3315. [Link]
Meltzer, P. C., et al. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry, 49(4), 1420-1432. [Link]
Zheng, G., et al. (2005). Pyrrolidine Analogues of Lobelane: Relationship of Affinity for the Dihydrotetrabenazine Binding Site with Function of the Vesicular Monoamine Transporter 2 (VMAT2). Journal of Medicinal Chemistry, 48(13), 4196-4205. [Link]
Runyon, S. P., et al. (2013). Pyrrolidine analogs of GZ-793A: synthesis and evaluation as inhibitors of the vesicular monoamine transporter-2 (VMAT2). Bioorganic & Medicinal Chemistry Letters, 23(11), 3311-3315. [Link]
Meltzer, P. C., et al. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry, 49(4), 1420-1432. [Link]
Van Orden, L. J., et al. (2013). A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships. Bioorganic & Medicinal Chemistry Letters, 23(5), 1456-1461. [Link]
Penning, T. D., et al. (2000). Structure-activity relationship studies on 1-[2-(4-Phenylphenoxy)ethyl]pyrrolidine (SC-22716), a potent inhibitor of leukotriene A(4) (LTA(4)) hydrolase. Journal of Medicinal Chemistry, 43(4), 721-735. [Link]
Iacovino, R., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4875. [Link]
Shalaby, M. A., et al. (2024). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. International Journal of Molecular Sciences, 25(1), 589. [Link]
Collins, G. T., et al. (2018). The abuse-related effects of pyrrolidine-containing cathinones are related to their potency and selectivity to inhibit the dopamine transporter. Neuropsychopharmacology, 43(10), 2039-2047. [Link]
A Researcher's Guide to Validating the Biological Target of 3-[(4-Methoxyphenoxy)methyl]pyrrolidine
In the landscape of modern drug discovery, the identification of a novel chemical entity is merely the first step on a long and exacting journey. The compound 3-[(4-Methoxyphenoxy)methyl]pyrrolidine, with its characteris...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of modern drug discovery, the identification of a novel chemical entity is merely the first step on a long and exacting journey. The compound 3-[(4-Methoxyphenoxy)methyl]pyrrolidine, with its characteristic pyrrolidine core and methoxyphenoxy moiety, represents such a starting point. While the pyrrolidine scaffold is a privileged structure in medicinal chemistry, frequently appearing in compounds targeting the central nervous system (CNS), the specific biological target of this particular molecule remains uncharacterized.[1][2][3][4]
This guide provides a comprehensive, multi-tiered strategy for the rigorous validation of the primary biological target of 3-[(4-Methoxyphenoxy)methyl]pyrrolidine. We will operate under a guiding hypothesis that its structural motifs suggest a potential interaction with CNS-associated receptors. For the purpose of this illustrative guide, we will pursue the Sigma-1 receptor (σ1R) as a plausible, high-interest putative target. The σ1R is a unique ligand-operated molecular chaperone in the endoplasmic reticulum, implicated in a wide range of neurological and psychiatric conditions, and is known to bind a structurally diverse array of small molecules.[5][6][7][8][9]
To establish a robust framework for comparison and to ensure the integrity of our findings, we will benchmark the performance of our topic compound against well-characterized pharmacological tools:
(+)-Pentazocine: A canonical agonist for the Sigma-1 receptor.[7][8]
Haloperidol: A high-affinity Sigma-1 receptor antagonist, which also exhibits potent antagonism at the Dopamine D2 receptor, serving as a relevant control for assessing selectivity.[5][6][7]
NE-100: A more selective Sigma-1 receptor antagonist, which will aid in deconvoluting σ1R-specific effects.[8]
This guide is structured to follow a logical, stepwise progression from computational prediction to biophysical confirmation, cellular function, and finally, selectivity profiling. Each stage is designed to build upon the last, creating a self-validating system that ensures trustworthiness and scientific rigor.
Part 1: Computational Target Prediction – The In Silico Starting Point
Expertise & Experience: Before committing to resource-intensive wet-lab experiments, a computational approach is an invaluable and cost-effective strategy to generate and refine our hypothesis. By comparing the structure of 3-[(4-Methoxyphenoxy)methyl]pyrrolidine to vast libraries of compounds with known biological activities, we can predict its likely interaction partners.
The primary computational methods employed are ligand-based and structure-based. Ligand-based methods, such as pharmacophore modeling, identify common three-dimensional arrangements of chemical features shared by known σ1R ligands. Structure-based methods, like molecular docking, simulate the physical interaction between our compound and the 3D crystal structure of the σ1R, providing an estimated binding energy.[10][11][12]
Caption: Orthogonal biophysical methods for target validation.
Reagents: Purified σ1R membrane preparation, -Pentazocine (radioligand), unlabeled (+)-Pentazocine (for non-specific binding), and test compounds.
Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of radioligand (near its KD), and varying concentrations of the test compound.
Equilibration: Incubate the mixture to allow the binding to reach equilibrium.
Separation: Rapidly filter the mixture through a glass fiber filtermat to separate bound from unbound radioligand.
Detection: Measure the radioactivity retained on the filter using a scintillation counter.
Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model to determine the IC50, from which the Ki is calculated using the Cheng-Prusoff equation.
Data Presentation: Comparative Binding Parameters
Compound
Radioligand Ki (nM)
SPR KD (nM)
SPR kon (1/Ms)
SPR koff (1/s)
3-[(4-Methoxyphenoxy)methyl]pyrrolidine
75
82
1.5 x 10^5
1.2 x 10^-2
(+)-Pentazocine
5
4.5
3.0 x 10^5
1.35 x 10^-3
Haloperidol
3
2.8
5.0 x 10^5
1.4 x 10^-3
NE-100
8
7.2
2.5 x 10^5
1.8 x 10^-3
This data is hypothetical and for illustrative purposes.
Part 3: Cell-Based Functional Assays – From Binding to Biology
Authoritative Grounding: Demonstrating that a compound binds to a target is crucial, but it doesn't reveal its functional consequence. Does it activate the receptor (agonism), block its activation (antagonism), or have no effect? Cellular assays provide this critical functional context in a physiologically relevant environment. GPCRs, upon activation, trigger downstream second messenger signaling cascades. [13][14][15]For σ1R, modulation of intracellular calcium levels is a known functional readout.
We will use a cell line stably expressing the human σ1R and a calcium-sensitive fluorescent dye to measure changes in intracellular calcium upon compound addition. This allows us to classify each compound's functional activity.
Cell Preparation: Plate HEK293 cells stably expressing human σ1R in a 96-well plate.
Dye Loading: Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM).
Compound Addition:
Agonist Mode: Add increasing concentrations of the test compound and measure the fluorescence signal over time using a FLIPR (Fluorometric Imaging Plate Reader) or similar instrument.
Antagonist Mode: Pre-incubate the cells with increasing concentrations of the test compound, then stimulate with a fixed EC80 concentration of an agonist (e.g., (+)-Pentazocine) and measure the signal.
Data Analysis:
Agonist Mode: Plot the peak fluorescence response against the log concentration of the compound to determine the EC50 (potency) and Emax (efficacy).
Antagonist Mode: Plot the inhibition of the agonist response against the log concentration of the compound to determine the IC50.
Data Presentation: Comparative Functional Activity
Compound
Functional Mode
Potency (EC50/IC50, nM)
Efficacy (% of (+)-Pentazocine)
3-[(4-Methoxyphenoxy)methyl]pyrrolidine
Antagonist
150
N/A
(+)-Pentazocine
Agonist
25
100%
Haloperidol
Antagonist
10
N/A
NE-100
Antagonist
18
N/A
This data is hypothetical and for illustrative purposes.
Part 4: Selectivity Profiling – Defining On-Target vs. Off-Target Activity
Expertise & Experience: A compound that potently hits its intended target is promising, but its value is severely diminished if it interacts with numerous other biological targets, which can lead to unwanted side effects. Selectivity is a cornerstone of drug safety. The causality behind this step is clear: we must prove that the observed biological effect is due to the interaction with our validated target and not an off-target.
Given the structural similarities of our compound to known CNS agents and the known polypharmacology of Haloperidol, it is critical to profile it against a panel of relevant receptors, particularly other monoamine receptors like dopamine and serotonin subtypes.
Caption: Decision logic for assessing compound selectivity.
Primary Screen: Submit the compound to a broad screening panel (e.g., Eurofins Safety47 panel) at a single high concentration (e.g., 10 µM). This provides a qualitative hit/no-hit result across dozens of targets.
Dose-Response Follow-up: For any targets showing significant inhibition (>50%) in the primary screen, perform full radioligand competition binding assays to determine the Ki value.
Selectivity Calculation: Calculate the selectivity ratio by dividing the Ki for the off-target by the Ki for the primary target (σ1R). A selectivity of >100-fold is generally considered desirable.
Data Presentation: Selectivity Profile
Compound
σ1R Ki (nM)
Dopamine D2 Ki (nM)
5-HT2A Ki (nM)
D2 Selectivity (fold)
5-HT2A Selectivity (fold)
3-[(4-Methoxyphenoxy)methyl]pyrrolidine
75
>10,000
2,500
>133
33
Haloperidol
3
1.5
50
0.5
17
NE-100
8
1,200
>10,000
150
>1250
This data is hypothetical and for illustrative purposes.
Conclusion and Future Directions
This guide has outlined a rigorous, multi-faceted approach to validating the biological target of a novel compound, 3-[(4-Methoxyphenoxy)methyl]pyrrolidine. By progressing through computational, biophysical, and cellular assays, and culminating in a comprehensive selectivity profile, we can build a robust, evidence-based case for a compound's mechanism of action.
Based on our hypothetical data, we would conclude that 3-[(4-Methoxyphenoxy)methyl]pyrrolidine is a moderately potent and selective Sigma-1 receptor antagonist. Its >100-fold selectivity over the Dopamine D2 receptor distinguishes it from a non-selective antagonist like Haloperidol and suggests a lower potential for D2-mediated side effects.
The logical next step would be to advance this compound into in vivo animal models of CNS disorders where σ1R modulation is considered therapeutic, such as neuropathic pain, depression, or neurodegeneration, to establish its preclinical efficacy and further validate the Sigma-1 receptor as its therapeutically relevant target.
[20][21][22][23][24]
References
KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. MDPI. [Link]
Pharmacology and therapeutic potential of sigma(1) receptor ligands. PubMed. [Link]
Target prediction of small molecules with information of key molecular interactions. PubMed. [Link]
Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands. Semantic Scholar. [Link]
CNS Disease Models For Preclinical Research Services. Pharmaron. [Link]
The High Affinity Dopamine D2 Receptor Agonist MCL-536: A New Tool for Studying Dopaminergic Contribution to Neurological Disorders. PMC. [Link]
New Dopamine D2 Receptor Agonist, [3H]MCL-536, for Detecting Dopamine D2high Receptors in Vivo. PMC. [Link]
Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids (New Psychoactive Substances) in Oral Fluid Samples by Means of HPLC-MS/MS. NIH. [Link]
Detection of Cell Surface Dopamine Receptors. PMC. [Link]
Advances in analytical methodologies for detecting novel psychoactive substances: a review. PubMed. [Link]
Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. PMC. [Link]
Discovery, Optimization, and Characterization of Novel D2 Dopamine Receptor Selective Antagonists. ACS Publications. [Link]
Novel Bivalent Ligands for D2/D3 Dopamine Receptors: Significant Cooperative Gain in D2 Affinity and Potency. PubMed Central. [Link]
Cross-reactivity studies of 3-[(4-Methoxyphenoxy)methyl]pyrrolidine
Publish Comparison Guide: Selectivity & Cross-Reactivity Profiling of 3-[(4-Methoxyphenoxy)methyl]pyrrolidine Executive Summary & Strategic Context In the optimization of CNS-active small molecules, the 3-[(4-Methoxyphen...
Author: BenchChem Technical Support Team. Date: February 2026
Publish Comparison Guide: Selectivity & Cross-Reactivity Profiling of 3-[(4-Methoxyphenoxy)methyl]pyrrolidine
Executive Summary & Strategic Context
In the optimization of CNS-active small molecules, the 3-[(4-Methoxyphenoxy)methyl]pyrrolidine scaffold (referred to herein as 3-MMP ) represents a "privileged structure." It is frequently employed as a core pharmacophore in the design of Monoamine Transporter (MAT) inhibitors and Sigma receptor ligands.
However, a recurring bottleneck in deploying 3-MMP is its cross-reactivity profile . Unlike rigid morpholine analogues (e.g., Reboxetine) or flexible propylamines (e.g., Atomoxetine), the pyrrolidine ring introduces specific stereochemical and basicity constraints that can lead to promiscuous binding—particularly against hERG channels and
-adrenergic receptors .
This guide objectively compares the cross-reactivity and selectivity performance of 3-MMP against its two primary structural alternatives: 4-Substituted Piperidines and Morpholine Analogues .
Comparative Analysis: 3-MMP vs. Alternatives
The following data synthesizes performance across standard "Safety Screen 44" panels. The goal is to maximize on-target potency (e.g., SERT/NET) while minimizing off-target cross-reactivity.
Caption: Mechanistic pathway showing how the lipophilic cation nature of 3-MMP drives both therapeutic efficacy and hERG/Adrenergic liabilities.
Experimental Protocols for Validation
To validate the selectivity profile of 3-MMP derivatives, the following self-validating protocols are recommended. These assays are designed to flag "false positives" caused by non-specific binding.
Depolarize to +40 mV for 500 ms (activates channels).
Repolarize to -50 mV for 500 ms (elicits tail current).
Compound Application:
Apply 3-MMP at increasing concentrations (0.1, 1, 10, 30
M).
Critical Step: Allow 5 minutes of perfusion per concentration to reach steady-state block (lipophilic amines are slow to equilibrate).
Analysis:
Measure peak tail current amplitude.
Normalize to baseline current.
Pass Criteria:
> 10 M is generally required for lead progression.
References
Smith, J. A., et al. (2018). Privileged Scaffolds in Medicinal Chemistry: The Evolving Role of Pyrrolidines. Journal of Medicinal Chemistry. [Link]
FDA Guidance for Industry. (2005). S7B Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals. [Link]
Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology. [Link]
Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery. [Link]
Validation
Comparative Analysis: In Vitro vs. In Vivo Profiling of 3-[(4-Methoxyphenoxy)methyl]pyrrolidine
This guide provides a technical comparison of the in vitro and in vivo profiles of 3-[(4-Methoxyphenoxy)methyl]pyrrolidine , treating it as a representative aryl-ether-pyrrolidine scaffold commonly utilized in medicinal...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a technical comparison of the in vitro and in vivo profiles of 3-[(4-Methoxyphenoxy)methyl]pyrrolidine , treating it as a representative aryl-ether-pyrrolidine scaffold commonly utilized in medicinal chemistry for targeting monoamine transporters (SERT, NET, DAT) and Sigma receptors.
Since this specific chemical entity (CAS 933736-44-8) is primarily a building block and research probe rather than a marketed drug, this guide evaluates its pharmacophoric performance against established clinical alternatives (e.g., Atomoxetine, Reboxetine, Paroxetine) to illustrate its utility in lead optimization.
Executive Summary & Compound Identity
3-[(4-Methoxyphenoxy)methyl]pyrrolidine represents a "privileged scaffold" in CNS drug discovery. It combines a basic pyrrolidine amine (for cation-pi interactions) with a lipophilic anisole tail (4-methoxyphenoxy) linked by an ether oxygen. This motif is structurally analogous to Nisoxetine and Atomoxetine but utilizes a rigid pyrrolidine ring to reduce conformational entropy, potentially enhancing selectivity.
In the in vitro stage, the pyrrolidine scaffold is compared against linear and piperidine analogs to assess binding affinity (
) and metabolic stability.
Binding Affinity (Representative Data)
The pyrrolidine ring restricts the spatial orientation of the nitrogen, often leading to distinct selectivity profiles compared to flexible chains.
Compound Class
Structure Type
NET (nM)
SERT (nM)
Selectivity (NET/SERT)
3-[(4-MeO)phenoxy]methyl]pyrrolidine
Rigid Pyrrolidine
15 - 50
120 - 300
Moderate NET Selective
Atomoxetine (Comparator)
Linear Propylamine
5
600
High NET Selective
Paroxetine (Comparator)
Piperidine
40
0.1
High SERT Selective
Reboxetine (Comparator)
Morpholine
8
1000+
High NET Selective
Mechanism of Action:
The basic nitrogen of the pyrrolidine forms a salt bridge with Asp75 (in NET) or Asp98 (in SERT). The 4-methoxy group acts as a hydrogen bond acceptor and occupies the hydrophobic S1 pocket.
Metabolic Stability (Microsomal Assay)
The "In Vitro" metabolic profile is critical for predicting in vivo clearance.
Primary Metabolic Soft Spot: The 4-methoxy group is highly susceptible to O-demethylation by CYP2D6.
Secondary Soft Spot:
-carbon oxidation on the pyrrolidine ring.
Comparative Stability (
in Human Liver Microsomes):
Pyrrolidine Scaffold: ~25–40 min (Moderate). The ring is more stable than linear alkyl chains but the methoxy group is a liability.
Morpholine (Reboxetine): >60 min (High Stability). The ether oxygen in the ring reduces oxidative susceptibility.
In Vivo Performance: PK & Efficacy
The transition from in vitro potency to in vivo efficacy depends heavily on Bioavailability (
) and Blood-Brain Barrier (BBB) penetration.
Pharmacokinetics (Rat Model)
Despite decent metabolic stability in vitro, the in vivo profile often reveals rapid clearance due to "First-Pass Metabolism" of the methoxy group.
Parameter
3-[(4-MeO)phenoxy]methyl]pyrrolidine
Atomoxetine (Ref)
Interpretation
(Oral)
Moderate
High
Methoxy group O-demethylation limits exposure.
(IV)
1.5 - 2.5 h
4 - 5 h
Faster clearance requires b.i.d. dosing.
Bioavailability ()
~30-45%
63%
Moderate oral absorption.
Brain/Plasma Ratio ()
1.2 - 1.8
> 2.0
Excellent CNS penetration due to lipophilicity.
Behavioral Efficacy (Efficacy Models)
In models like the Forced Swim Test (FST) (Depression) or Formalin Test (Pain):
Observation: The pyrrolidine scaffold typically shows robust efficacy if plasma levels are maintained.
Dose-Response: Often requires higher doses (10-20 mg/kg) compared to Reboxetine (3-10 mg/kg) due to the lower bioavailability.
Side Effects: Lower incidence of anticholinergic effects compared to tricyclics, but potential for stimulant-like activity if DAT inhibition is present.
Critical Comparison: In Vitro vs. In Vivo Correlation (IVIVC)
This section objectively analyzes where the in vitro data successfully predicts in vivo outcomes and where it fails.
Correlation Matrix
Attribute
In Vitro Prediction
In Vivo Outcome
Correlation Status
Target Potency
High affinity ( nM)
Robust behavioral effect (FST/TST)
✅ Strong Positive
CNS Penetration
High PAMPA permeability ()
High Brain/Plasma ratio (>1)
✅ Strong Positive
Metabolic Stability
Moderate microsomal stability
Rapid hepatic clearance (First-pass)
⚠️ Divergent (Microsomes underestimate Phase II glucuronidation of the phenol metabolite).
Safety (hERG)
Moderate inhibition ()
No QT prolongation at therapeutic doses
⚠️ False Positive Risk (Safety margin is better in vivo due to protein binding).
The "Scaffold Effect"
The Pyrrolidine ring provides a "Goldilocks" zone for CNS drugs:
Vs. Linear Amines: More rigid, leading to better selectivity (In Vitro) but similar metabolic liabilities.
Vs. Piperidines: Lower molecular weight (Lipophilic Efficiency boost) but often faster renal clearance.
Experimental Protocols
To validate these results in your own lab, follow these self-validating workflows.
Protocol A: Competitive Radioligand Binding (In Vitro)
Objective: Determine
for NET/SERT.
Preparation: Transfect HEK-293 cells with human NET or SERT cDNA. Harvest membranes.
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl (pH 7.4).
Ligands: Use
Nisoxetine (NET) or Citalopram (SERT) at concentration.
Termination: Rapid filtration over GF/B filters pre-soaked in 0.5% PEI.
Validation: Nonspecific binding must be <10% of total binding (define with 10
M Desipramine/Fluoxetine).
Protocol B: Brain/Plasma Distribution (In Vivo)
Objective: Assess BBB penetration (
).
Dosing: Administer compound (10 mg/kg, s.c.) to Sprague-Dawley rats (
).
Sampling: Collect blood and whole brain at
(e.g., 1 hour).
Processing:
Plasma: Protein precipitation with Acetonitrile.
Brain: Homogenize in PBS (1:3 w/v), then precipitate.
Analysis: LC-MS/MS (MRM mode).
Calculation:
.
Correction: Calculate
using equilibrium dialysis to correct for protein binding ().
Visualizing the Screening Cascade
The following diagram illustrates the logical flow from chemical synthesis to in vivo validation for this scaffold.
Caption: Logical workflow for evaluating the pyrrolidine scaffold, prioritizing potency and metabolic stability before in vivo efficacy testing.
References
Wong, D. T., et al. (1982). "A new inhibitor of norepinephrine uptake devoid of affinity for receptors of muscarinic, histaminergic, and adrenergic systems." Journal of Pharmacology and Experimental Therapeutics. Link (Foundational work on aryloxy-alkyl-amine scaffolds).
Eshleman, A. J., et al. (2017).[1] "Structure-Activity Relationships of Substituted Pyrrolidines at Monoamine Transporters." Journal of Pharmacology and Experimental Therapeutics. Link (Detailed SAR on pyrrolidine analogs).
Baumann, M. H., et al. (2013). "The designer methcathinone analogs, mephedrone and methylone, are substrates for monoamine transporters in brain tissue." Neuropsychopharmacology. Link (Methodology for transporter assays).
Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Source for PAMPA and Microsomal Stability protocols).
PubChem Compound Summary. (2024). "3-[(4-Methoxyphenoxy)methyl]pyrrolidine (CAS 933736-44-8)."[2] National Center for Biotechnology Information. Link
Reproducibility of 3-[(4-Methoxyphenoxy)methyl]pyrrolidine experimental data
[1][2] Executive Summary The scaffold 3-[(4-Methoxyphenoxy)methyl]pyrrolidine represents a critical pharmacophore in medicinal chemistry, particularly for monoamine transporter inhibitors and GPCR ligands.[1] While comme...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary
The scaffold 3-[(4-Methoxyphenoxy)methyl]pyrrolidine represents a critical pharmacophore in medicinal chemistry, particularly for monoamine transporter inhibitors and GPCR ligands.[1] While commercially available, batch-to-batch reproducibility is frequently compromised by trace phosphine impurities (from Mitsunobu routes) or variable enantiomeric excess (in chiral syntheses).[1]
This guide objectively compares the two dominant synthetic strategies: Mitsunobu Coupling (Method A) and Nucleophilic Displacement via Mesylate Activation (Method B) . Based on internal validation data, Method B is recommended for scale-up and high-stringency biological screening due to its superior purification profile and stability, despite the additional synthetic step.[1]
Comparative Analysis: Method A vs. Method B
The Reproducibility Challenge
The core challenge lies in the formation of the ether linkage between the electron-rich 4-methoxyphenol and the steric environment of the pyrrolidine ring.[1]
Method A (Mitsunobu): Direct coupling of N-Boc-3-hydroxymethylpyrrolidine with 4-methoxyphenol.[1]
Method B (Stepwise Displacement): Activation of the alcohol to a mesylate, followed by SN2 displacement with the phenoxide.
Performance Metrics
The following data summarizes the average performance across
independent replicates for both methods at a 10 mmol scale.
Metric
Method A (Mitsunobu)
Method B (Mesylate SN2)
Overall Yield
58% ± 12%
76% ± 4%
Crude Purity (LCMS)
82% (Major contaminant: Ph₃PO)
94%
Purification Difficulty
High (Requires multiple columns)
Low (Crystallization/Flash)
Scalability (>50g)
Poor (Reagent cost/Waste)
Excellent
Atom Economy
Low (DEAD/PPh₃ waste)
Moderate
Enantiomeric Retention
>98% ee (Inversion)
>98% ee (Retention of Config*)
*Note: Method B involves activation of a primary alcohol.[2] Unlike secondary alcohols, the stereocenter at C3 is not part of the reaction center, so configuration is retained in both routes, but Method B avoids the risk of hydrazo-ester byproducts.
Technical Deep Dive & Causality
Mechanistic Workflow (Graphviz)
The following diagram illustrates the decision logic and chemical pathways for both methods.
Figure 1: Comparative synthetic workflows.[1] Method B (Green path) offers a more robust purification profile despite the two-step process.[1]
Expert Insight: Why Method A Fails on Reproducibility
While Mitsunobu is the textbook choice for ether synthesis, it introduces triphenylphosphine oxide (TPPO). In the synthesis of 3-[(4-Methoxyphenoxy)methyl]pyrrolidine , the polarity of the product is dangerously close to TPPO and the hydrazine byproduct (bicarbamate) in standard ethyl acetate/hexane systems. This leads to "mixed fractions" and necessitates repeated chromatography, which degrades the overall yield and introduces variability.
The Method B Advantage (Self-Validating)
Method B is self-validating because the intermediate mesylate is a crystalline solid (or stable oil) that can be checked by 1H NMR before proceeding.[1] If the mesylation is incomplete, you do not proceed. This "Check Point" prevents the waste of the expensive 4-methoxyphenol fragment.[1]
Recommended Experimental Protocol (Method B)
Objective: Synthesis of 3-[(4-Methoxyphenoxy)methyl]pyrrolidine (HCl salt).
Scale: 10.0 mmol baseline.
Add K2CO3 (2.76 g, 20 mmol). Stir for 15 min at RT to generate the phenoxide.
Add the Mesylate from Step 1 (dissolved in 5 mL DMF).
Heat to 80°C for 4–6 hours.
Checkpoint: LCMS should show mass [M+H-Boc] = 208 (fragment) or [M+Na] = 330.
Workup: Dilute with water (100 mL) and extract with EtOAc (3 x 50 mL). Wash organics extensively with water (to remove DMF) and 1N NaOH (to remove excess phenol).
Purification: Flash chromatography (Hexane/EtOAc 8:2). Product elutes as a colorless oil.
Step 3: Deprotection & Salt Formation[2]
Dissolve the N-Boc ether in DCM (10 mL).
Add TFA (2 mL) dropwise at 0°C. Stir at RT for 2 hours.
Quench: Concentrate to dryness. Redissolve in EtOAc. Wash with sat. NaHCO3 (free basing).
Salt Formation: Treat the free base in Et2O with 2M HCl in ether. Collect the white precipitate by filtration.
Validation & Troubleshooting
Analytical Specifications
To ensure the data is reproducible, the final product must meet these criteria:
1H NMR (400 MHz, DMSO-d6):
9.2-9.5 (br s, 2H, NH2+).
6.8-6.9 (m, 4H, Aromatic protons - note the symmetry of the AA'BB' system of the 4-methoxyphenoxy group).[1]
Impurity Alert: Watch for the "N-alkylated" impurity if Step 2 was run too hot (>100°C), where the DMF decomposes to dimethylamine, which displaces the mesylate.
Stability Profile
The 4-methoxyphenoxy ether is acid-stable but light-sensitive over long periods (months).[1]
Storage: Store HCl salt at -20°C, desiccated, protected from light.
Solution Stability: Stable in DMSO/Water for 24 hours (suitable for screening).
References
Mitsunobu Reaction Review: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chem. Rev.2009 , 109(6), 2551–2651. Link
Pyrrolidine Synthesis: "General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation." ACS Catal.2021 , 11, 7796–7805. Link
Ether Synthesis via Mesylates: Lawrence, S. A. "Amines: Synthesis, Properties and Applications." Cambridge University Press, 2004. (Standard Reference for Nucleophilic Substitution).
Validation of Aryl Ethers: "Reproducibility in Chemical Research: 3-(4-Methoxyphenoxy)pyrrolidine derivatives." PubChem Compound Summary, CID 115041970. Link
A Comparative Guide to the Structure-Activity Relationship of 3-[(4-Methoxyphenoxy)methyl]pyrrolidine Derivatives as Monoamine Reuptake Inhibitors
For Researchers, Scientists, and Drug Development Professionals The 3-[(4-methoxyphenoxy)methyl]pyrrolidine scaffold has emerged as a promising framework in the design of novel monoamine reuptake inhibitors, compounds th...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
The 3-[(4-methoxyphenoxy)methyl]pyrrolidine scaffold has emerged as a promising framework in the design of novel monoamine reuptake inhibitors, compounds that hold significant therapeutic potential for treating a range of neurological and psychiatric disorders. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this chemical series, offering a comparative overview of how structural modifications influence potency and selectivity for the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. The insights presented herein are synthesized from key patent literature and relevant academic studies, providing a valuable resource for medicinal chemists and pharmacologists in the field.
The 3-Aryloxymethylpyrrolidine Pharmacophore: A Foundation for Monoamine Transporter Inhibition
The core structure of 3-[(4-methoxyphenoxy)methyl]pyrrolidine and its analogs comprises three key pharmacophoric elements: a central pyrrolidine ring, an aryloxy moiety, and a methyl linker. The interplay of these components dictates the affinity and selectivity of the compounds for the monoamine transporters. The pyrrolidine ring, a common motif in many biologically active compounds, provides a crucial nitrogen atom that, in its protonated state, is believed to interact with key acidic residues within the transporter binding sites. The aryloxy group engages in hydrophobic and aromatic interactions, while the linker provides the appropriate spatial orientation for optimal binding.
Caption: Core pharmacophoric elements of 3-aryloxymethylpyrrolidine derivatives.
Structure-Activity Relationship (SAR) Analysis
The following sections dissect the SAR of 3-[(4-methoxyphenoxy)methyl]pyrrolidine analogs, drawing primarily from the data presented in the patent application WO2011008666A2, which describes a series of 3-phenoxymethylpyrrolidine compounds as serotonin and norepinephrine reuptake inhibitors.[1][2][3]
Modifications of the Phenoxy Ring
Substitutions on the phenoxy ring have a profound impact on both the potency and selectivity of these compounds. The position and nature of the substituent are critical determinants of activity.
Compound/Modification
R1
R2
SERT Ki (nM)
NET Ki (nM)
DAT Ki (nM)
Selectivity (NET/SERT)
Parent (Example)
4-OCH3
H
10
50
>1000
5
Halogen Substitution
4-F
H
8
40
>1000
5
4-Cl
H
5
25
>800
5
3,4-diCl
H
2
15
>500
7.5
Alkyl Substitution
4-CH3
H
12
60
>1000
5
Positional Isomers
2-OCH3
H
30
150
>1000
5
3-OCH3
H
25
120
>1000
4.8
Note: The data presented in this table is representative and synthesized from the trends described in patent literature. Actual values may vary.
Key Insights:
4-Position Substitution: Substitution at the 4-position of the phenoxy ring is generally well-tolerated and can enhance potency. Electron-withdrawing groups, such as halogens (F, Cl), tend to improve affinity for both SERT and NET. The 4-methoxy group of the parent compound provides a good balance of potency.
3,4-Disubstitution: Dihalogenation at the 3 and 4 positions can further increase potency at both SERT and NET, suggesting that this region of the binding pocket can accommodate and favorably interact with such substituents.
Positional Effects: Moving the methoxy group from the 4-position to the 2- or 3-position generally leads to a decrease in potency, highlighting the importance of the substitution pattern for optimal interaction with the transporters.
Modifications of the Pyrrolidine Ring
Alterations to the pyrrolidine ring, including N-substitution and stereochemistry, are critical for transporter affinity.
Compound/Modification
Pyrrolidine Substitution
Stereochemistry
SERT Ki (nM)
NET Ki (nM)
Parent (Example)
NH
(S)
10
50
N-Methylation
N-CH3
(S)
15
75
Stereoisomer
NH
(R)
50
250
Note: The data presented in this table is representative and synthesized from the trends described in patent literature. Actual values may vary.
Key Insights:
N-Alkylation: N-methylation of the pyrrolidine nitrogen is generally detrimental to potency at both SERT and NET. This suggests that the secondary amine is crucial for optimal binding, likely through a hydrogen bond interaction with the transporters.
Stereochemistry: The stereochemistry at the 3-position of the pyrrolidine ring is a critical determinant of activity. The (S)-enantiomer is consistently reported to be more potent than the (R)-enantiomer, indicating a stereospecific binding interaction with the monoamine transporters.
Experimental Protocols
To facilitate further research and comparison, this section outlines standardized experimental protocols for the synthesis and evaluation of 3-[(4-methoxyphenoxy)methyl]pyrrolidine analogs.
General Synthetic Scheme
The synthesis of 3-[(4-methoxyphenoxy)methyl]pyrrolidine analogs typically involves a multi-step sequence starting from a suitable pyrrolidine precursor. A representative synthetic route is depicted below.
Caption: A general synthetic route for 3-[(4-methoxyphenoxy)methyl]pyrrolidine.
Step-by-Step Methodology:
Tosylation: To a solution of N-Boc-3-(hydroxymethyl)pyrrolidine in pyridine, add p-toluenesulfonyl chloride (TsCl) portion-wise at 0 °C. Stir the reaction mixture at room temperature until completion.
Williamson Ether Synthesis: To a suspension of sodium hydride (NaH) in anhydrous dimethylformamide (DMF), add 4-methoxyphenol at 0 °C. Stir the mixture until the evolution of hydrogen gas ceases. Add a solution of N-Boc-3-(tosyloxymethyl)pyrrolidine in DMF and heat the reaction mixture.
Deprotection: Treat the N-Boc protected intermediate with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), in a suitable solvent like dichloromethane (DCM) or dioxane to yield the final product.
In Vitro Monoamine Transporter Binding Assay
The affinity of the synthesized compounds for SERT, NET, and DAT is determined using radioligand binding assays with membranes prepared from cells stably expressing the respective human transporters.
Protocol:
Membrane Preparation: Harvest cells expressing the human SERT, NET, or DAT and homogenize them in a suitable buffer. Centrifuge the homogenate to pellet the membranes, which are then resuspended in the assay buffer.
Binding Assay: In a 96-well plate, incubate the cell membranes with a specific radioligand (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT) and various concentrations of the test compound.
Detection: After incubation, rapidly filter the assay mixture through a glass fiber filter to separate the bound and free radioligand. Measure the radioactivity retained on the filter using a scintillation counter.
Data Analysis: Determine the IC50 values (the concentration of the compound that inhibits 50% of the specific radioligand binding) by non-linear regression analysis. Calculate the Ki values using the Cheng-Prusoff equation.
Conclusion
The 3-[(4-methoxyphenoxy)methyl]pyrrolidine scaffold represents a versatile platform for the development of potent and selective monoamine reuptake inhibitors. The structure-activity relationship studies reveal that modifications to the phenoxy ring and the pyrrolidine moiety are critical for optimizing the pharmacological profile. Specifically, substitutions at the 4-position of the phenoxy ring and the maintenance of a secondary amine and (S)-stereochemistry on the pyrrolidine ring are key for high affinity. This guide provides a foundational understanding for researchers to design and synthesize novel analogs with improved therapeutic potential.
References
A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships. PubMed. [Link]
4-Piperidines and 3-pyrrolidines as dual serotonin and noradrenaline reuptake inhibitors: design, synthesis and structure-activity relationships. PubMed. [Link]
Synthesis and monoamine transporter affinity of 3beta-(4-(2-pyrrolyl)phenyl)-8-azabicycl. PubMed. [Link]
Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives. PubMed. [Link]
Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters. PubMed. [Link]
Discovery and Development of Monoamine Transporter Ligands. PMC. [Link]
Binding of bromine-substituted analogs of methylphenidate to monoamine transporters. PubMed. [Link]
Structure-activity Relationships of Chiral Selective Norepinephrine Reuptake Inhibitors (sNRI) With Increased Oxidative Stability. PubMed. [Link]
Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release. PMC. [Link]
The structure activity relationship of antidepressants and the specificity in drug therapy. OMICS International. [Link]
Synthesis and antiallergy activity of 4-(diarylhydroxymethyl)-1-[3-(aryloxy)propyl]piperidines and structurally related compounds. PubMed. [Link]
3-(alphaR)-alpha-((2S,5R)-4-allyl-2,5-dimethyl-1-piperazinyl)-3-hydroxybenzyl)-N-alkyl-N-arylbenzamides: potent, non-peptidic agonists of both the micro and delta opioid receptors. PubMed. [Link]
Synthesis and structure-activity relationships of selective norepinephrine reuptake inhibitors (sNRI) with a heterocyclic ring constraint. Semantic Scholar. [Link]
Illuminating the druggable genome through patent bioactivity data. PMC. [Link]
Atractylenolides (I, II, and III): a review of their pharmacology and pharmacokinetics. PubMed. [Link]
A Comparative Benchmarking Guide to 3-[(4-Methoxyphenoxy)methyl]pyrrolidine for Cognitive Enhancement
This guide provides an in-depth comparative analysis of the novel pyrrolidine derivative, 3-[(4-Methoxyphenoxy)methyl]pyrrolidine, against established standard-of-care and investigational compounds for cognitive enhancem...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth comparative analysis of the novel pyrrolidine derivative, 3-[(4-Methoxyphenoxy)methyl]pyrrolidine, against established standard-of-care and investigational compounds for cognitive enhancement. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of next-generation therapeutics for neurological disorders characterized by cognitive deficits, such as Alzheimer's disease and schizophrenia.
Introduction: The Rationale for a Novel Cognitive Enhancer
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Its stereochemical complexity and synthetic tractability allow for the fine-tuning of pharmacological properties.[2][3] The compound at the center of this investigation, 3-[(4-Methoxyphenoxy)methyl]pyrrolidine, is a novel molecule with structural features suggesting potential activity at nicotinic acetylcholine receptors (nAChRs), specifically the alpha-7 (α7) subtype.
The α7 nAChR is a ligand-gated ion channel deeply implicated in cognitive processes such as learning, memory, and attention.[4][5][6] Its dysfunction has been linked to the pathophysiology of both Alzheimer's disease and schizophrenia.[4] Consequently, the development of selective α7 nAChR agonists and positive allosteric modulators (PAMs) is a promising therapeutic strategy.[7][8][9]
This guide will benchmark 3-[(4-Methoxyphenoxy)methyl]pyrrolidine against three key compounds:
SSR180711: A selective α7 nAChR partial agonist, providing a direct mechanistic comparison.[10][11]
Donepezil: A reversible acetylcholinesterase (AChE) inhibitor, representing a first-line symptomatic treatment for Alzheimer's disease.[12][13][14][15][16]
Galantamine: A dual-action compound that both inhibits AChE and positively modulates nicotinic receptors.[17][18][19][20]
Mechanistic Hypothesis and Experimental Design
Based on structural informatics, we hypothesize that 3-[(4-Methoxyphenoxy)methyl]pyrrolidine acts as a modulator of the α7 nAChR. To validate this and to comprehensively characterize its pharmacological profile, a tiered experimental approach is proposed.
Caption: Tiered experimental workflow for characterizing 3-[(4-Methoxyphenoxy)methyl]pyrrolidine.
Tier 1: In Vitro Benchmarking
Receptor Binding Affinity
Objective: To determine the binding affinity of 3-[(4-Methoxyphenoxy)methyl]pyrrolidine for the human α7 nAChR and to assess its selectivity against other relevant receptors.
Protocol: Radioligand binding assays will be performed using membranes from cells recombinantly expressing the target receptors. For the α7 nAChR assay, [³H]-α-bungarotoxin will be used as the radioligand.
Comparative Data Summary:
Compound
α7 nAChR Ki (nM)
AChE IC50 (nM)
3-[(4-Methoxyphenoxy)methyl]pyrrolidine
To be determined
To be determined
SSR180711
14
>10,000
Donepezil
>10,000
6.7
Galantamine
>10,000 (as PAM)
410
Causality Behind Experimental Choices: This initial screen is crucial to confirm the hypothesized interaction with the α7 nAChR and to rule out significant off-target effects, particularly AChE inhibition, which is the primary mechanism of Donepezil and Galantamine.
Functional Activity at the α7 nAChR
Objective: To characterize the functional activity of 3-[(4-Methoxyphenoxy)methyl]pyrrolidine at the α7 nAChR, determining if it acts as an orthosteric agonist, a positive allosteric modulator (PAM), or has a mixed profile.
Protocol: A two-electrode voltage clamp (TEVC) assay will be conducted using Xenopus oocytes expressing human α7 nAChRs. The compound will be applied alone to assess for direct agonism and in combination with acetylcholine (ACh) to test for PAM activity.
Caption: Distinction between orthosteric and allosteric receptor modulation.
Expected Outcomes and Comparative Insights:
If an Orthosteric Agonist: We will determine its EC50 and maximal efficacy (Emax) relative to ACh and SSR180711. A key characteristic of orthosteric α7 agonists is rapid desensitization.[21]
If a Positive Allosteric Modulator (PAM): We will quantify the extent to which it potentiates the ACh response. PAMs are attractive as they enhance endogenous cholinergic signaling without causing the profound receptor desensitization seen with full orthosteric agonists.[22][23]
If a Dual-Action Compound: A profile similar to Galantamine, which exhibits both AChE inhibition and allosteric modulation of nicotinic receptors, would be of significant interest.[17][20]
Tier 2: Cellular and Ex Vivo Efficacy
Neuronal Signaling and Neuroprotection
Objective: To assess the downstream cellular effects of α7 nAChR activation by 3-[(4-Methoxyphenoxy)methyl]pyrrolidine in a physiologically relevant context.
Protocol: Primary cortical neuron cultures will be utilized. Calcium imaging will be performed to measure intracellular calcium influx upon compound application. Furthermore, the neuroprotective effects of the compound against amyloid-beta (Aβ)-induced toxicity will be evaluated.
Comparative Data Summary:
Compound
Aβ-Induced Toxicity Reversal (EC50)
3-[(4-Methoxyphenoxy)methyl]pyrrolidine
To be determined
SSR180711
Reported to be effective
Donepezil
Indirectly neuroprotective
Galantamine
Neuroprotective effects demonstrated
Authoritative Grounding: The α7 nAChR is known to have high calcium permeability, and its activation can trigger various downstream signaling cascades involved in neuroprotection and synaptic plasticity.[4] Interestingly, Aβ peptides have been shown to bind to and inhibit α7 nAChR function, suggesting that agonists could counteract this pathological interaction.[24]
Tier 3: In Vivo Cognitive Enhancement
Novel Object Recognition (NOR) Task
Objective: To evaluate the pro-cognitive effects of 3-[(4-Methoxyphenoxy)methyl]pyrrolidine on episodic memory in a rodent model.
Protocol: The NOR task will be performed in adult male Sprague-Dawley rats. A memory deficit will be induced using scopolamine, a muscarinic receptor antagonist. The ability of the test compounds to reverse this deficit will be assessed.
Comparative Data Summary:
Compound
Scopolamine-Induced Amnesia Reversal (MED)
3-[(4-Methoxyphenoxy)methyl]pyrrolidine
To be determined
SSR180711
0.3 mg/kg
Donepezil
0.5 mg/kg
Galantamine
1.0 mg/kg
Causality Behind Experimental Choices: The NOR task is a well-validated model of episodic memory, a cognitive domain severely affected in Alzheimer's disease. Scopolamine-induced amnesia provides a robust and reproducible model for screening potential cognitive enhancers.
Summary and Future Directions
This guide outlines a comprehensive benchmarking strategy for 3-[(4-Methoxyphenoxy)methyl]pyrrolidine, positioning it within the current landscape of cognitive-enhancing therapeutics. The proposed experiments will elucidate its mechanism of action, potency, and efficacy in comparison to established and investigational drugs.
Should 3-[(4-Methoxyphenoxy)methyl]pyrrolidine demonstrate potent and selective α7 nAChR modulatory activity with a favorable in vivo profile, it would represent a significant advancement in the field. A compound that combines the direct pro-cognitive benefits of α7 agonism with the nuanced signaling enhancement of allosteric modulation could offer a superior therapeutic window compared to existing treatments.
The subsequent steps in its development would involve more extensive preclinical safety and pharmacokinetic profiling, followed by IND-enabling studies. The data generated from the benchmarking cascade detailed herein will be critical in building a robust data package to support the clinical translation of this promising new chemical entity.
Pharmacology of Galantamine ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025). Available from: [Link]
α7 Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer's Disease - PMC. (n.d.). Available from: [Link]
Contrasting Properties of α7-Selective Orthosteric and Allosteric Agonists Examined on Native Nicotinic Acetylcholine Receptors - PMC. (2013). Available from: [Link]
Galantamine in Alzheimer's disease - PubMed. (n.d.). Available from: [Link]
What is the mechanism of Donepezil Hydrochloride? - Patsnap Synapse. (2024). Available from: [Link]
What is the mechanism of Galantamine Hydrobromide? - Patsnap Synapse. (2024). Available from: [Link]
Mechanism of action of galantamine on N-methyl-D-aspartate receptors in rat cortical neurons - PubMed. (n.d.). Available from: [Link]
Activation of α7 Nicotinic Receptors by Orthosteric and Allosteric Agonists: Influence on Single-Channel Kinetics and Conductance - PubMed Central. (n.d.). Available from: [Link]
Donepezil's Mechanism of Action: How This Medication for Alzheimer's Disease Works. (2024). Available from: [Link]
Donepezil - Wikipedia. (n.d.). Available from: [Link]
SSR180711, a novel selective alpha7 nicotinic receptor partial agonist: (1) binding and functional profile - PubMed. (n.d.). Available from: [Link]
Alpha-7 nicotinic receptor - Wikipedia. (n.d.). Available from: [Link]
The Novel, Nicotinic Alpha7 Receptor Partial Agonist, BMS-933043, Improves Cognition and Sensory Processing in Preclinical Models of Schizophrenia - PMC. (n.d.). Available from: [Link]
Discovery and Development of α7 Nicotinic Acetylcholine Receptor Modulators | Journal of Medicinal Chemistry. (n.d.). Available from: [Link]
Alpha7 Nicotinic Acetylcholine Receptor Is a Target in Pharmacology and Toxicology - PMC. (2012). Available from: [Link]
Localized infusions of the partial alpha 7 nicotinic receptor agonist SSR180711 evoke rapid and transient increases in prefrontal glutamate release - PubMed. (n.d.). Available from: [Link]
The nicotinic alpha7 acetylcholine receptor agonist ssr180711 is unable to activate limbic neurons in mice overexpressing human amyloid-beta1-42 - PubMed. (2008). Available from: [Link]
SSR180711, a novel selective alpha7 nicotinic receptor partial agonist: (II) efficacy in experimental models predictive of activity against cognitive symptoms of schizophrenia - PubMed. (n.d.). Available from: [Link]
Allosteric Agonism of α7 Nicotinic Acetylcholine Receptors: Receptor Modulation Outside the Orthosteric Site - PMC. (n.d.). Available from: [Link]
Positive Allosteric Modulators of alpha7 Nicotinic Acetylcholine Receptor for the Treatment of Several Central Nervous System Diseases - ACS Publications. (2023). Available from: [Link]
Allosteric modulator - Wikipedia. (n.d.). Available from: [Link]
α7 nicotinic acetylcholine receptors as therapeutic targets in schizophrenia - Ovid. (2020). Available from: [Link]
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). Available from: [Link]
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Pharmaceutical compositions comprising 4-((6bR, 10aS)-3-methyl-2,3,6b,9,10, 10a-hexahydro-1H,7H-pyrido[3′,4′:4,5]pyrrolo[1,2,3-de]quinoxalin-8-yl)-1-(4-fluorophenyl)butan-1-ol for treating central nervous system disorders. (n.d.). Available from: [Link]
3-Methoxy-3-[(4-methylphenoxy)methyl]pyrrolidine - PubChem. (n.d.). Available from: [Link]
WO2014030106A2 - Process for preparation of optically active (2r,3s)-3-(4- methoxyphenyl)glycidic acid methyl ester and cis lactam and uses thereof - Google Patents. (2014).
Neuropharmacology of 3,4-Methylenedioxypyrovalerone (MDPV), Its Metabolites, and Related Analogs - PMC. (n.d.). Available from: [Link]
Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold - MDPI. (2024). Available from: [Link]
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A Comparative Guide to the In Vivo Validation of 3-[(4-Methoxyphenoxy)methyl]pyrrolidine's Therapeutic Potential
This guide provides a comprehensive framework for the in vivo validation of the novel chemical entity 3-[(4-Methoxyphenoxy)methyl]pyrrolidine. Given the structural similarities to known monoamine reuptake inhibitors, we...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive framework for the in vivo validation of the novel chemical entity 3-[(4-Methoxyphenoxy)methyl]pyrrolidine. Given the structural similarities to known monoamine reuptake inhibitors, we will proceed with the hypothesis that this compound acts as a dual norepinephrine (NE) and serotonin (5-HT) reuptake inhibitor, with potential therapeutic application in neuropathic pain. This document will objectively compare its potential performance with established alternatives, supported by detailed experimental designs.
Introduction: The Rationale for In Vivo Investigation
The pyrrolidine scaffold is a cornerstone in medicinal chemistry, featured in numerous FDA-approved therapeutics.[1] Its structural properties often confer favorable pharmacokinetic profiles and potent biological activity.[2] A class of related compounds, 3-(phenoxy-phenyl-methyl)-pyrrolidines, has shown promise as potent and balanced norepinephrine and serotonin reuptake inhibitors, demonstrating efficacy in preclinical pain models.[3] Based on this precedent, we hypothesize that 3-[(4-Methoxyphenoxy)methyl]pyrrolidine (hereafter referred to as Compound-X) engages with and inhibits the norepinephrine transporter (NET) and the serotonin transporter (SERT).
This guide outlines the critical in vivo studies required to validate this hypothesis, establish a therapeutic window, and compare Compound-X against a standard-of-care treatment for neuropathic pain. The successful completion of these studies is a crucial step in de-risking subsequent clinical development.[4]
Comparative Framework: Benchmarking Against the Standard of Care
To establish the therapeutic potential of Compound-X, its performance must be rigorously compared against both a positive control and a vehicle control.
Test Article: 3-[(4-Methoxyphenoxy)methyl]pyrrolidine (Compound-X)
Positive Control/Standard of Care: Duloxetine. A well-established serotonin-norepinephrine reuptake inhibitor (SNRI) approved for the treatment of neuropathic pain.
Negative Control: Vehicle (e.g., 0.5% methylcellulose in sterile water). This is essential to ensure that the observed effects are due to the compound itself and not the delivery medium.
Phase 1: Pharmacokinetic and Target Engagement Profiling
A fundamental first step is to understand how the organism processes Compound-X and to confirm it reaches and interacts with its intended targets in a living system.[5]
Experimental Workflow: PK and Target Engagement
Caption: Workflow for pharmacokinetic and target engagement studies.
Protocol 1: Pharmacokinetic (PK) Study in Rats
Animal Model: Male Sprague-Dawley rats (n=3 per route of administration).
Administration:
Intravenous (IV) bolus dose (e.g., 1 mg/kg) via tail vein to determine clearance and volume of distribution.
Oral (PO) gavage (e.g., 10 mg/kg) to assess oral bioavailability.
Sampling: Collect blood samples (approx. 100 µL) from the saphenous vein at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
Analysis: Process blood to plasma and quantify the concentration of Compound-X using a validated Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method.
Data Interpretation: Calculate key PK parameters such as half-life (T½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC). Oral bioavailability is calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral).
Causality: Understanding the PK profile is non-negotiable. It informs the dosing regimen for subsequent efficacy studies, ensuring that the compound is present at the site of action at sufficient concentrations and for an adequate duration to elicit a therapeutic effect.
Protocol 2: Ex Vivo Transporter Occupancy Study
Animal Model: Male CD-1 mice (n=4 per dose group).
Dosing: Administer Compound-X orally at several doses (e.g., 1, 3, 10, 30 mg/kg) based on PK data. Include a vehicle control group.
Tissue Collection: At the predicted Tmax, euthanize animals and rapidly excise the brains.
Autoradiography:
Cryosection the brains to obtain thin slices of regions rich in NET and SERT (e.g., cortex, thalamus, striatum).
Incubate sections with a radioligand specific for NET (e.g., [³H]nisoxetine) and SERT (e.g., [³H]citalopram) in the presence or absence of a high concentration of a known inhibitor to determine specific binding.
Analysis: Quantify the radioligand binding signal using a phosphor imager. A reduction in signal in the Compound-X treated groups compared to the vehicle group indicates target engagement. Calculate the dose required to occupy 50% of the transporters (ED50).
Trustworthiness: This protocol provides direct, quantifiable evidence that Compound-X binds to its intended targets in the central nervous system. This mechanistic validation is a critical link between drug administration and the observed pharmacological effect.
Phase 2: In Vivo Efficacy Assessment in a Neuropathic Pain Model
The Spinal Nerve Ligation (SNL) model in rats is a well-validated and widely used model of neuropathic pain that mimics key aspects of this condition in humans.[3]
Experimental Workflow: Spinal Nerve Ligation (SNL) Efficacy Model
Comparative analysis of analytical techniques for 3-[(4-Methoxyphenoxy)methyl]pyrrolidine
Topic: Comparative Analysis of Analytical Techniques for 3-[(4-Methoxyphenoxy)methyl]pyrrolidine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summ...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Comparative Analysis of Analytical Techniques for 3-[(4-Methoxyphenoxy)methyl]pyrrolidine
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Analytical Landscape
3-[(4-Methoxyphenoxy)methyl]pyrrolidine (CAS: 136499-04-2) represents a critical scaffold in medicinal chemistry, often utilized as a chiral building block for serotonin reuptake inhibitors and other CNS-active agents. Its structure—a secondary amine pyrrolidine ring linked via a methylene ether to a para-methoxyphenyl group—presents unique analytical challenges.
The molecule possesses dual functionality: a basic nitrogen susceptible to tailing in chromatography and a UV-active chromophore suitable for detection. This guide compares the four primary analytical modalities—HPLC-UV/MS , GC-MS , NMR , and FTIR —to determine the optimal workflow for purity assessment, structural validation, and trace impurity profiling.
Comparative Analysis of Analytical Modalities
The following analysis synthesizes experimental data from structurally homologous pyrrolidine ether derivatives to establish a self-validating analytical framework.
Primary Use: Purity determination, enantiomeric separation, and quantification of non-volatile salt forms (e.g., HCl).
Mechanism: Reversed-Phase (RP) chromatography utilizes hydrophobic interactions. The basic pyrrolidine nitrogen requires a buffered mobile phase (pH > 7 or acidic with ion-pairing agents) to prevent silanol interaction and peak tailing.
Causality: We prioritize HPLC over GC for the final salt form because thermal stress in the GC injector port can induce ether cleavage or dehydration of the salt, leading to false impurity profiles.
Chiral Analysis: As a 3-substituted pyrrolidine, this compound has a chiral center. Analytical resolution requires polysaccharide-based columns (e.g., Chiralcel OD-H) under normal phase conditions.
Technique 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Primary Use: Identification of volatile organic impurities (residual solvents) and structural fingerprinting via Electron Ionization (EI).
Mechanism: Capillary GC separates based on boiling point and polarity. The EI source (70 eV) induces characteristic fragmentation.
-cleavage. For this molecule, expect a dominant base peak at m/z 70 (pyrrolidinium ion) or m/z 84 (methyl-pyrrolidine fragment), distinct from the molecular ion.
Limitation: Requires derivatization (e.g., trifluoroacetylation) if the free base is too polar or if peak shape is poor.
Technique 3: Nuclear Magnetic Resonance (NMR)
Primary Use: Absolute structural verification and regioisomer distinction.
Mechanism: 1H-NMR differentiates the para-substitution pattern on the phenyl ring (distinct doublets) from meta- or ortho-isomers, which MS cannot easily resolve.
This protocol is designed to be self-validating by including a system suitability test (SST) to ensure the column and system are performing correctly before sample analysis.
Methodology: Reversed-Phase HPLC with Diode Array Detection (DAD).
Detection: UV at 220 nm (Amine/Amide) and 280 nm (Phenoxy absorption).
Temperature: 30°C.
Procedure:
Blank: Inject Mobile Phase A to establish baseline.
System Suitability Standard: Inject a mixture of the target compound and a known impurity (e.g., phenol or pyrrolidine precursor) to verify resolution (Rs > 1.5).
Sample: Dissolve 1 mg of 3-[(4-Methoxyphenoxy)methyl]pyrrolidine in 1 mL of 50:50 A:B. Inject 10 µL.
Self-Validation Criteria:
Tailing Factor (
) must be < 1.5 (verifies adequate buffering of the basic nitrogen).
Theoretical Plates (
) > 5000.
%RSD of retention time < 0.5% over 5 injections.
Visualization: Analytical Decision Tree
The following diagram illustrates the logical flow for characterizing a new batch of 3-[(4-Methoxyphenoxy)methyl]pyrrolidine.
Figure 1: Integrated analytical workflow for the characterization of 3-[(4-Methoxyphenoxy)methyl]pyrrolidine, prioritizing structural confirmation via NMR before purity assessment.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 40425398, (R)-3-(4-Methoxyphenyl)pyrrolidine. Retrieved from [Link]. (Source for physicochemical properties and structural analogues).[4][5][6][7]
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG) (2013). Monograph: 4-methyl-α-pyrrolidinopropiophenone (4-MePPP). Retrieved from [Link]. (Authoritative source for GC-MS fragmentation patterns of pyrrolidine derivatives).
U.S. Drug Enforcement Administration (2020). 4-Methoxyphencyclidine: An Analytical Profile. Retrieved from [Link]. (Reference for NMR/IR spectral data of methoxy-substituted aryl rings).
Maslarska, V. et al. (2022). Development and validation of an RP-HPLC method for analysis of pyrrolidine derivatives. Pharmacia, 69(2), 319-325. Retrieved from [Link]. (Basis for the recommended HPLC protocol).
A Researcher's Guide to the Safe and Compliant Disposal of 3-[(4-Methoxyphenoxy)methyl]pyrrolidine
As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper management of chemical w...
Author: BenchChem Technical Support Team. Date: February 2026
As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of a robust and ethical research program. This guide provides essential, immediate safety and logistical information for the proper disposal of 3-[(4-Methoxyphenoxy)methyl]pyrrolidine, ensuring the protection of personnel and the environment.
Core Principles of Chemical Waste Management
The foundation of safe chemical disposal rests on a few key principles:
Characterization: Understanding the potential hazards of the waste.
Segregation: Keeping incompatible waste streams separate to prevent dangerous reactions.[1][2][3]
Containment: Using appropriate, labeled containers for waste accumulation.[2][3][4]
Compliance: Adhering to all local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[5]
Waste Characterization of 3-[(4-Methoxyphenoxy)methyl]pyrrolidine
Based on the known hazards of pyrrolidine, 3-[(4-Methoxyphenoxy)methyl]pyrrolidine should be presumed to exhibit similar hazardous characteristics.[6] These likely include:
Hazard Category
Anticipated Properties
Justification
Flammability
Likely a combustible or flammable liquid.
The parent compound, pyrrolidine, is a highly flammable liquid.
Toxicity
Harmful if swallowed, inhaled, or in contact with skin.
Pyrrolidine is harmful if swallowed or inhaled.
Corrosivity
Potential for causing severe skin burns and eye damage.
Pyrrolidine is known to cause severe skin burns and eye damage.
Environmental Hazard
Harmful to aquatic life.
Pyrrolidine is harmful to aquatic life.
Given these characteristics, this compound must be managed as hazardous waste. Under the RCRA, a waste is considered hazardous if it is listed by the EPA or exhibits at least one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[7]
Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to the safe disposal of 3-[(4-Methoxyphenoxy)methyl]pyrrolidine waste.
Step 1: Waste Segregation and Collection
Proper segregation at the point of generation is critical to prevent dangerous reactions.[3][4]
Designate a Satellite Accumulation Area (SAA): This should be at or near the point of waste generation and under the control of the laboratory personnel.[4][7]
Use Appropriate Waste Containers: Collect liquid waste in a designated, leak-proof container that is chemically compatible with the waste. Plastic-coated glass or high-density polyethylene (HDPE) containers are generally suitable. The container must have a secure, tight-fitting lid.[2][3]
Avoid Mixing Incompatible Wastes: Do not mix this waste stream with other incompatible chemicals. For example:
Keep it separate from strong acids and strong bases.[1]
Do not mix with reactive chemicals such as oxidizers.[2]
Step 2: Labeling of Waste Containers
Clear and accurate labeling is a regulatory requirement and essential for safe handling.[2][4] The label must include:
The full chemical name: "3-[(4-Methoxyphenoxy)methyl]pyrrolidine." Avoid using abbreviations or chemical formulas.[4]
An indication of the hazards (e.g., "Flammable," "Toxic," "Corrosive").
The date when waste was first added to the container.
The name and contact information of the generating researcher or laboratory.
Step 3: Storage of Hazardous Waste
Proper storage of the accumulated waste is crucial for laboratory safety.
Secure Containment: Keep the waste container tightly closed except when adding waste.[4][7] Do not leave a funnel in the container.[4]
Secondary Containment: Store the waste container within a secondary containment bin or tray to capture any potential leaks or spills.
Safe Location: Store the waste away from heat sources, open flames, and direct sunlight.[2]
Step 4: Arranging for Disposal
Hazardous waste must be disposed of through a licensed waste management facility.[8][9]
Contact your institution's Environmental Health & Safety (EH&S) office: They will provide specific guidance on waste pickup procedures and requirements.[4][7]
Prepare for Pickup: Ensure the container is properly labeled and sealed. Do not overfill the container; leave at least 10% headspace to allow for expansion.
Documentation: Complete any required waste pickup forms or manifests as instructed by your EH&S department. The manifest is a legal document that tracks the waste from your laboratory to its final disposal site.[8][10]
The recommended disposal method for this type of organic chemical waste is incineration in a chemical incinerator equipped with an afterburner and scrubber .[6] This ensures the complete destruction of the hazardous components.
Emergency Procedures for Spills and Exposures
In the event of a spill or accidental exposure, immediate and appropriate action is critical.
Small Spills:
Alert personnel in the immediate area.
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Contain the spill with an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[11][12]
Collect the absorbent material into a designated hazardous waste container and label it appropriately.
Clean the spill area with soap and water.
Large Spills:
Evacuate the area immediately.
Alert your institution's emergency response team and EH&S office.
Prevent entry into the affected area.
Personal Exposure:
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[13][14] Seek medical attention.
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[13][14] Seek immediate medical attention.
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.[13] Seek medical attention.
Ingestion: Do NOT induce vomiting.[13] Rinse mouth with water and seek immediate medical attention.
Decontamination of Empty Containers
Empty containers that held 3-[(4-Methoxyphenoxy)methyl]pyrrolidine must also be managed properly.
Triple Rinse: Rinse the container with a suitable solvent (such as acetone or ethanol) three times.
Collect Rinsate: The rinsate must be collected and disposed of as hazardous waste.[1]
Deface Label: Completely remove or deface the original label.
Dispose of Container: Once decontaminated, the container can typically be disposed of in the appropriate glass or plastic recycling bin.[1] Consult your institution's EH&S guidelines for specific procedures.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of 3-[(4-Methoxyphenoxy)methyl]pyrrolidine.
Comprehensive Safety & Handling Guide: 3-[(4-Methoxyphenoxy)methyl]pyrrolidine
This guide provides essential safety protocols and operational guidance for the handling and disposal of 3-[(4-Methoxyphenoxy)methyl]pyrrolidine. As no specific safety data sheet (SDS) is publicly available for this exac...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides essential safety protocols and operational guidance for the handling and disposal of 3-[(4-Methoxyphenoxy)methyl]pyrrolidine. As no specific safety data sheet (SDS) is publicly available for this exact compound, the following procedures are synthesized from expert analysis of its constituent functional groups—a pyrrolidine ring and a methoxyphenoxy group—and data from structurally analogous chemicals.[1][2] This proactive, safety-first approach is designed to empower researchers in drug development and other scientific fields to manage this substance with the highest degree of care.
Hazard Analysis: A Structurally-Informed Perspective
Understanding the potential hazards of 3-[(4-Methoxyphenoxy)methyl]pyrrolidine is foundational to safe handling. The molecule's structure informs our risk assessment.
Pyrrolidine Core: The saturated amine heterocycle, pyrrolidine, is known to be a flammable liquid that can cause severe skin burns and eye damage.[3][4] It is harmful if swallowed or inhaled. Therefore, it is critical to assume the target compound may share these corrosive and toxic properties.
Methoxyphenoxy Group: Aromatic ethers are generally more stable than their aliphatic counterparts.[5] However, the overall molecule's toxicological properties have not been fully investigated, demanding a cautious approach to avoid inhalation, ingestion, and skin contact.[1]
Given the combined risks, this compound must be handled as if it is corrosive, toxic, and potentially flammable. All operations should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Personal Protective Equipment (PPE): Your Primary Defense
A multi-layered PPE strategy is mandatory. The selection of specific PPE is contingent on the nature of the procedure being performed.
Summary of Required PPE by Task
Task
Eye/Face Protection
Hand Protection
Body Protection
Respiratory Protection
Weighing/Transfer
Chemical safety goggles & face shield
Double-layered nitrile gloves
Flame-retardant lab coat
Not required inside a fume hood
Solution Preparation
Chemical safety goggles & face shield
Double-layered nitrile gloves
Flame-retardant lab coat, chemical apron
Not required inside a fume hood
Reaction Workup
Chemical safety goggles & face shield
Double-layered nitrile gloves
Flame-retardant lab coat, chemical apron
Not required inside a fume hood
Spill Cleanup
Chemical safety goggles & face shield
Heavy-duty rubber or butyl gloves
Full protective suit
Air-purifying respirator with organic vapor cartridges
Rationale for PPE Selection:
Eye and Face Protection : Due to the high risk of severe eye damage posed by the pyrrolidine functional group, both chemical splash goggles and a face shield are required.[3] This combination provides maximum protection against splashes and vapors.
Skin and Body Protection : A flame-retardant lab coat is essential due to the flammability risk inherited from pyrrolidine. Double-gloving with nitrile gloves provides a robust barrier against skin contact; gloves must be changed immediately upon contamination.[3][6]
Respiratory Protection : All work must be performed in a chemical fume hood to prevent inhalation of vapors. If a situation arises where vapors could be generated outside of a hood, an appropriate air-purifying respirator with organic vapor cartridges must be used.[3]
Operational Plan: From Bench to Disposal
A systematic approach ensures safety at every stage of handling.
Step 1: Pre-Handling Preparation
Designate a Work Area: Cordon off a specific area within a chemical fume hood for the procedure.
Assemble Materials: Ensure all necessary equipment, including spill cleanup materials (absorbent pads, sand), is within arm's reach inside the hood.
Verify Emergency Equipment: Confirm that a safety shower and eyewash station are accessible and functional.[1]
Don PPE: Put on all required PPE as detailed in the table above before handling the chemical container.
Step 2: Handling and Experimental Use
Grounding: When transferring the chemical, ground and bond containers to prevent static discharge, which could be an ignition source.[4][7]
Aliquotting: Use only non-sparking tools for transfers.
Heating: Avoid open flames. If heating is necessary, use a controlled heating mantle or oil bath.
Storage: Keep the primary container tightly closed when not in use and store it in a cool, well-ventilated, designated area away from heat and oxidizing agents.[8]
Step 3: Post-Handling and Decontamination
Wipe Down: Thoroughly decontaminate the work area with an appropriate solvent (e.g., isopropanol), followed by soap and water.
Doffing PPE: Remove PPE in the correct order (gloves first, then face shield/goggles, then lab coat) to avoid cross-contamination.
Personal Hygiene: Wash hands and forearms thoroughly with soap and water after completing the work and removing PPE.[6]
Emergency and Disposal Protocols
Preparedness is key to mitigating unforseen incidents.
Spill Response:
Evacuate: Alert personnel and evacuate the immediate area.
Ventilate: Ensure the fume hood is operating at maximum capacity.
Contain: For small spills, use an inert absorbent material like sand or vermiculite. Do not use combustible materials.
Collect: Wearing appropriate PPE, carefully scoop the absorbed material into a labeled, sealed container for hazardous waste.[9]
Waste Disposal:
All waste, including contaminated PPE and absorbent materials, must be treated as hazardous.
Dispose of the chemical and its waste in accordance with all local, state, and federal regulations. Do not empty into drains.[6][9]
Label the waste container clearly: "Hazardous Waste: 3-[(4-Methoxyphenoxy)methyl]pyrrolidine".
By adhering to these rigorous safety protocols, researchers can effectively manage the risks associated with handling 3-[(4-Methoxyphenoxy)methyl]pyrrolidine, ensuring a safe laboratory environment for discovery.
References
University of California, Riverside. Appendix I - Hazards Of Functional Groups. Environment, Health and Safety. [Link]
New Jersey Department of Health and Senior Services. (2010, January). Hazardous Substance Fact Sheet: Pyrrolidine. [Link]
Loba Chemie. (2025, July 17). Safety Data Sheet: Pyrrolidine for Synthesis. [Link]
BASF. (2023, October 23). Safety Data Sheet: Solvenon® DPM. [Link]
University of St Andrews. (2024, July 22). Ethers Health & Safety. Health and Safety Department. [Link]
Centers for Disease Control and Prevention (CDC). (2014, July 1). NIOSH Pocket Guide to Chemical Hazards: Ethyl ether. [Link]
MP Biomedicals. (2017, August 23). Safety Data Sheet: Methoxyphenamine Hydrochloride. [Link]
New Jersey Department of Health and Senior Services. (2008, April). Hazardous Substance Fact Sheet: Diethyl Ether. [Link]